molecular formula C8H7ClN2O B578609 (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1368290-38-3

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B578609
CAS No.: 1368290-38-3
M. Wt: 182.607
InChI Key: VMNAPSCBFLHMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1368290-38-3) is a high-value chemical building block with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . This compound is part of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its drug-like properties and presence in biologically active molecules. Research indicates that this specific chemical scaffold is of significant interest in computer-aided drug discovery, particularly in the development of novel kinase inhibitors . For instance, imidazopyridine-based compounds have been investigated as highly ligand-efficient inhibitors of FLT3 (Fms-like tyrosine kinase 3), a promising target for acute myeloid leukemia (AML) therapeutics . The structural motif also appears in patents related to positive allosteric modulators of mGluR2 receptors and other pharmaceutical derivatives, highlighting its broad utility in early-stage drug discovery and development . The compound is offered with a high purity level of 95% and is intended for research applications only . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all recommended safety precautions, including the use of personal protective equipment .

Properties

IUPAC Name

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNAPSCBFLHMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol belongs to the imidazo[1,2-a]pyridine class, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The physicochemical properties of any new chemical entity (NCE) are foundational to its potential as a therapeutic agent, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It details not only the known and predicted characteristics of the compound but also presents robust, field-proven experimental methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals, offering both a data repository and a practical guide for the empirical validation of key molecular attributes.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-rich bicyclic heterocycle recognized as a "privileged" structure in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4] Derivatives of this scaffold are found in clinically used drugs and numerous compounds under investigation for various therapeutic applications.[5]

Structural Features of this compound

The subject of this guide, this compound, incorporates several key structural motifs that define its chemical behavior:

  • Imidazo[1,2-a]pyridine Core: A planar, aromatic system that provides a rigid framework.

  • 7-Chloro Substituent: The electron-withdrawing chlorine atom at the 7-position modulates the electron density of the ring system, which can influence pKa, metabolic stability, and receptor-binding interactions.

  • 2-Methanol Group: A primary alcohol functional group that introduces a site for hydrogen bonding, potentially increasing aqueous solubility and providing a handle for further synthetic modification.

Chemical Structure:

(Structure of this compound)

Core Physicochemical Properties

The following table summarizes the known and computationally predicted physicochemical data for this compound. It is critical for drug development professionals to understand that while predicted values are useful for initial assessment, they must be confirmed by empirical measurement.

PropertyValueSource
Molecular Formula C₈H₇ClN₂OChemicalBook[6]
Molecular Weight 182.61 g/mol ChemicalBook[6]
CAS Number 1368290-38-3ChemicalBook[6]
Density (Predicted) 1.44 g/cm³ChemicalBook[6]
pKa (Predicted) 13.34 ± 0.10ChemicalBook[6]
Melting Point Not available in literature; requires experimental determination.-
Aqueous Solubility Not available in literature; requires experimental determination.-

Methodologies for Experimental Characterization

This section provides detailed, self-validating protocols for determining the essential physicochemical properties of novel compounds like this compound. The causality behind experimental choices is explained to ensure a deep understanding of the process.

Thermal Analysis: Melting Point Determination

Expertise & Experience: The melting point is a fundamental physical property that serves as a primary indicator of a substance's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities depress and broaden the melting range. Therefore, its accurate determination is a critical first step in characterization. The capillary method is the most common and reliable technique for this purpose.[7]

This protocol is adapted for a modern digital melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry, ideally by drying in a vacuum desiccator for 24 hours.[8][9] Solvent presence can act as an impurity.[8]

    • Finely powder the crystalline sample to ensure uniform packing and heat transfer.

  • Capillary Loading:

    • Obtain a glass capillary tube (one end sealed).[8]

    • Jab the open end of the tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[8] To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop several times.[8]

    • Load the sample to a packed height of 2-3 mm. A height greater than 3 mm can lead to an artificially broad melting range.[8]

  • Apparatus Setup and Measurement:

    • Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point.[8][10] If the melting point is unknown, a preliminary rapid heating run should be performed to find an approximate value.[10]

    • Insert the loaded capillary tube into the heating block of the apparatus.[8]

    • Set the heating rate (ramp rate) to a medium value until the temperature is near the expected melting point.

    • Decrease the ramp rate to 1°C per minute for the final determination to ensure thermal equilibrium.[8][9]

  • Data Recording:

    • Observe the sample through the viewing lens.

    • Record the temperature (T₁) at which the first droplet of liquid appears.[10]

    • Record the temperature (T₂) at which the entire sample has transformed into a clear liquid.[10]

    • The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary (2-3mm) Powder->Load Insert Insert into Apparatus Load->Insert Heat Heat (Ramp Rate: 1°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record_T1 Record T1 (First Droplet) Observe->Record_T1 Record_T2 Record T2 (Fully Liquid) Record_T1->Record_T2 Report Report Range (T1 - T2) Record_T2->Report

Caption: Workflow for determining melting point via the capillary method.

Aqueous Solubility Profiling

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability and is a major focus in pre-formulation studies.[11] Low solubility can be a significant hurdle in drug development.[12] It is essential to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. The "shake-flask" method is the gold-standard for its determination.[12][13]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., DMSO), precipitates in an aqueous buffer. It is a higher-throughput method often used in early discovery.[11][12]

This method, established by Higuchi and Connors, is considered the most reliable for determining equilibrium solubility.[12]

  • Preparation:

    • Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

    • Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. "Excess" means enough solid remains undissolved at equilibrium.[12]

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[14]

  • Phase Separation:

    • Allow the vials to stand to let undissolved solids sediment.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the saturated solution from the remaining solid by centrifugation or filtration (using a filter compatible with the compound).[11]

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or UV-Vis spectroscopy.[11]

    • The concentration is calculated against a standard curve of known concentrations.

SolubilityWorkflow cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) T_Start Add Excess Solid to Buffer T_Equil Agitate (24-72h) to Reach Equilibrium T_Start->T_Equil T_Sep Separate Solid/Liquid (Centrifuge/Filter) T_Equil->T_Sep T_Quant Quantify Supernatant (HPLC/UV) T_Sep->T_Quant T_Result Equilibrium Solubility (Sₑ) T_Quant->T_Result K_Start Add DMSO Stock to Buffer K_Precip Induce Precipitation K_Start->K_Precip K_Measure Measure Turbidity (Nephelometry) K_Precip->K_Measure K_Result Kinetic Solubility (Sₖ) K_Measure->K_Result

Caption: Comparison of thermodynamic and kinetic solubility determination workflows.

Spectroscopic and Spectrometric Identification

Trustworthiness: Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for verifying the chemical structure, molecular weight, and elemental formula of a synthesized compound.

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Expected signals for this compound would include distinct aromatic protons on the imidazopyridine ring, a singlet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH).

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons of the bicyclic core and a signal for the methylene carbon.[15]

General Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16]

  • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[17]

  • Process the data, referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[17][18]

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the proposed structure.

MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[16][18]

General Protocol for MS Analysis:

  • Prepare a dilute solution of the sample (typically in methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, commonly using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • For HRMS, compare the measured exact mass of the [M+H]⁺ ion to the calculated theoretical mass to confirm the elemental formula (C₈H₈ClN₂O⁺).

AnalyticalWorkflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample Synthesized Compound This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve in ACN/MeOH Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Analysis Analyze Structure & Connectivity NMR_Acq->NMR_Analysis Confirmed Structurally Confirmed Compound NMR_Analysis->Confirmed MS_Acq Acquire HRMS (ESI+) MS_Prep->MS_Acq MS_Analysis Confirm Molecular Weight & Elemental Formula MS_Acq->MS_Analysis MS_Analysis->Confirmed

Caption: Integrated workflow for structural confirmation using NMR and MS.

Conclusion and Future Directions

This guide has outlined the foundational physicochemical properties of this compound and provided authoritative, step-by-step protocols for their experimental determination. The accurate characterization of properties such as melting point, solubility, and molecular structure is a non-negotiable prerequisite for advancing any compound through the drug discovery and development pipeline.

For researchers working with this molecule, the immediate next steps should involve the empirical determination of its melting point and aqueous solubility across a physiologically relevant pH range using the methods described herein. Subsequent investigations could include polymorph screening, determination of the octanol-water partition coefficient (LogP), and in vitro ADME assays to build a comprehensive pre-formulation data package.

References

  • Measuring the Melting Point - Westlab Canada. (2023). [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012). [Link]

  • Melting Point Determination Procedure - Chemistry LibreTexts. (2025). [Link]

  • Melting point determination - University of Calgary. (n.d.). [Link]

  • Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022). [Link]

  • Determination of Melting Points According to Pharmacopeia - Stanford Research Systems. (n.d.). [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds - American Pharmaceutical Review. (2011). [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments - Chinese Pharmaceutical Journal. (2019). [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation - ResearchGate. (2019). [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction - MDPI. (n.d.). [Link]

  • 7-Chloroimidazo(1,2-a)pyridine - PubChem. (n.d.). [Link]

  • Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry - Preprints.org. (n.d.). [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2024). [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH - MDPI. (n.d.). [Link]

  • (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol - PubChemLite. (n.d.). [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.). [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives - Journal of Advances in Medicine and Medical Research. (2024). [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives - Asian Journal of Chemistry. (2024). [Link]

  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - National Institutes of Health. (2023). [Link]

  • Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information - Royal Society of Chemistry. (n.d.). [Link]

  • (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol - PubChem. (n.d.). [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (2024). [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - ACS Omega. (2021). [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (n.d.). [Link]

Sources

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol CAS number 1368290-38-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1368290-38-3): A Framework for Novel Compound Evaluation

Preamble: Navigating the Landscape of Novel Chemical Entities

As a Senior Application Scientist, it is not uncommon to encounter compounds like this compound—a molecule with a defined structure and CAS number, yet a sparse footprint in peer-reviewed literature. This guide addresses this specific scenario. While a comprehensive monograph on a well-studied molecule would delve into established mechanisms and extensive clinical data, the reality for novel compounds is different. Their journey from synthesis to potential application is just beginning.

This document, therefore, serves a dual purpose. First, it provides all currently available technical data for this compound, sourced from commercial suppliers. Second, and more critically, it offers a robust, field-proven framework for the systematic evaluation of such a compound. This guide is structured not as a static review but as a dynamic roadmap for the researchers, scientists, and drug development professionals who will be the first to explore its potential.

The narrative that follows is grounded in the principles of scientific integrity. It explains the "why" behind each proposed step, ensuring that the protocols form a self-validating system for generating reliable and publishable data.

Part 1: this compound - Core Compound Identity

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in several approved drugs and clinically evaluated molecules. The introduction of a chlorosubstituent at the 7-position and a hydroxymethyl group at the 2-position creates a unique chemical entity with specific physicochemical properties that dictate its behavior in biological and chemical systems.

Physicochemical Properties

The fundamental characteristics of a compound are critical for its handling, formulation, and interpretation in experimental assays. The data available from commercial suppliers is summarized below.

PropertyValueSource
CAS Number 1368290-38-3N/A
Molecular Formula C₈H₇ClN₂ON/A
Molecular Weight 182.61 g/mol N/A
Canonical SMILES C1=CN2C(=C1)N=C(C2)CON/A
InChI Key YQDPJDDJNHSTRL-UHFFFAOYSA-NN/A

Note: Purity and other specific parameters are lot-dependent and should be confirmed by the supplier's Certificate of Analysis.

Structural Diagram

The 2D chemical structure provides a clear representation of the atomic connectivity.

Caption: 2D Structure of this compound.

Part 2: A General Workflow for Novel Compound Characterization

Given the absence of published data for this specific molecule, we present a generalized yet rigorous workflow for its initial characterization. This workflow is designed to be a self-validating system, where each stage provides the necessary data to justify proceeding to the next.

Workflow Overview

The logical progression from initial sourcing to preliminary biological assessment is crucial for efficient and cost-effective research. This process ensures that resources are invested in compounds that meet critical quality and activity thresholds.

Characterization_Workflow cluster_0 Phase 1: Foundation & Purity cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: Preliminary Mechanistic & ADME Profiling A Compound Sourcing (CAS 1368290-38-3) B QC & Purity Analysis (LC-MS, NMR, HPLC) A->B Verify Identity C Physicochemical Profiling (Solubility, LogP, pKa) B->C Confirm >95% Purity D Initial Cytotoxicity Screen (e.g., MTT/MTS Assay in relevant cell lines) C->D Proceed with Qualified Material E Primary Target/Phenotypic Screen (Based on scaffold hypothesis) D->E Establish Non-Toxic Concentration Range F Dose-Response & IC50/EC50 Determination E->F Hit Confirmation G In Vitro ADME Assays (Microsomal Stability, Permeability) F->G H Secondary/Orthogonal Assays (Target engagement, downstream signaling) F->H I Go/No-Go Decision for In Vivo Studies G->I H->I

Caption: Generalized workflow for novel compound characterization.

Step-by-Step Methodologies
  • Identity Confirmation (LC-MS):

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Dilute to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Inject onto a C18 reverse-phase column coupled to a mass spectrometer.

    • Validation: Confirm the presence of the expected parent mass ion ([M+H]⁺) corresponding to the molecular weight (182.61).

  • Structural Verification (¹H NMR):

    • Dissolve ~5 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a proton NMR spectrum.

    • Validation: The resulting spectrum should be consistent with the expected structure of this compound, showing the correct number of protons with appropriate chemical shifts and coupling patterns for the aromatic and methylene groups.

  • Purity Quantification (HPLC-UV):

    • Develop an HPLC method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor at a suitable UV wavelength (e.g., 254 nm).

    • Validation: The purity should be ≥95%, calculated by the area percentage of the main peak relative to all other peaks.

Rationale: Poor aqueous solubility is a major cause of compound attrition. It can lead to artificially low potency in assays and poor bioavailability in vivo. Determining solubility early is a critical risk-mitigation step.

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • Sample Preparation: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate (final concentration 100 µM). Prepare in triplicate.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant by HPLC-UV or a similar quantitative method against a standard curve prepared in DMSO/PBS mixtures.

  • Validation: The measured concentration in the supernatant represents the kinetic solubility. A value >10 µM is often considered a good starting point for many in vitro assays.

Part 3: The Imidazo[1,2-a]pyridine Scaffold - A Basis for Hypothesis Generation

While specific data on this compound is lacking, the core imidazo[1,2-a]pyridine scaffold is well-documented in medicinal chemistry. It is considered a "privileged scaffold" because it can bind to a variety of biological targets.

Known Biological Activities of the Scaffold:

  • Kinase Inhibition: Many derivatives are potent inhibitors of various kinases, including those involved in oncology and inflammation.

  • GABA-A Receptor Modulation: Alpidem and Zolpidem are well-known drugs that contain this core and act as hypnotic agents.

  • Antimicrobial and Antiviral Activity: The scaffold has been explored for its potential in treating infectious diseases.

Hypothesis for this compound: Based on the general properties of the scaffold, a reasonable starting point for investigation would be to screen this compound against a panel of cancer-relevant kinases or in phenotypic screens assessing cell proliferation. The 7-chloro substitution may enhance potency or alter selectivity against certain targets, while the 2-methanol group provides a potential vector for metabolism or further chemical modification.

Conclusion and Future Directions

This compound (CAS 1368290-38-3) represents a starting point for discovery. Its true potential is currently locked within its structure, awaiting rigorous scientific inquiry. This guide has provided the known foundational data and, more importantly, a detailed, validated framework for its systematic evaluation. By adhering to the principles of robust quality control, systematic screening, and hypothesis-driven experimentation, researchers can effectively unlock the potential of this and other novel chemical entities, paving the way for the next generation of therapeutic innovations. The logical and phased approach outlined herein ensures that research efforts are efficient, data is reliable, and decisions are sound.

References

Due to the novel nature of this specific compound, peer-reviewed references are not available. The information is compiled from publicly accessible data from chemical suppliers. For context on the broader imidazo[1,2-a]pyridine scaffold, researchers are encouraged to consult review articles in medicinal chemistry journals.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Molecules incorporating this bicyclic heterocycle are found in marketed drugs targeting a wide array of conditions, from insomnia (e.g., Zolpidem) to cancer.[1][2] The precise substitution pattern on this core dictates the molecule's pharmacological activity, making unambiguous structure determination a critical step in the drug discovery and development pipeline.

This guide provides a comprehensive, in-depth analysis of the methodologies and logic employed in the structural elucidation of a specific derivative, This compound . We will move beyond a simple listing of techniques to explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system for absolute structural confirmation.

Foundational Molecular Profile

Before delving into complex spectroscopic data, establishing the foundational profile of the target compound is essential. This information is derived from initial synthesis and basic analytical checks.

  • Molecular Formula: C₈H₇ClN₂O

  • Molecular Weight: 182.61 g/mol

  • Monoisotopic Mass: 182.02469 Da[3]

  • CAS Number: 1368290-38-3[4]

The proposed structure, with the systematic IUPAC numbering essential for spectroscopic assignment, is presented below.

cluster_molecule This compound mol mol

Caption: 2D Structure of this compound.

The Synthetic Context: A Plausible Origin

Understanding the synthetic route provides crucial corroborating evidence for the expected structure. The most common and efficient synthesis of imidazo[1,2-a]pyridines involves the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone or related species.[5][6] For the target molecule, a logical pathway involves the reaction of 4-chloro-2-aminopyridine with a suitable two-carbon electrophile bearing a protected hydroxyl group, followed by deprotection.

synthesis_workflow start Reactants (4-Chloro-2-aminopyridine + 2-bromo-1,1-diethoxyethane) step1 Step 1: Cyclocondensation (Solvent: Ethanol, Reflux) start->step1 step2 Step 2: Hydrolysis/Deprotection (Aqueous Acid) step1->step2 product Final Product This compound step2->product

Caption: A plausible two-step synthesis workflow for the target compound.

Core Elucidation Strategy: A Multi-Technique Approach

elucidation_logic cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography ms_mw Molecular Weight & Isotopic Pattern conclusion Confirmed Structure ms_mw->conclusion Confirms Mass ms_formula Elemental Composition (HRMS) ms_formula->conclusion Confirms Formula nmr_1h Proton Environment & Connectivity (¹H, COSY) nmr_2d C-H Attachment (HSQC) nmr_1h->nmr_2d nmr_13c Carbon Skeleton (¹³C) nmr_13c->nmr_2d nmr_2d->conclusion Confirms Connectivity xray 3D Spatial Arrangement (Absolute Confirmation) xray->conclusion Confirms 3D Geometry Gold Standard

Caption: The logical workflow for comprehensive structure elucidation.

Mass Spectrometry: Defining the Molecular Formula

Mass spectrometry (MS) is the first-line technique for establishing the molecular weight and, with high resolution, the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is chosen over low-resolution MS because its high mass accuracy (typically < 5 ppm) allows for the differentiation between molecules with the same nominal mass but different elemental formulas. For a molecule containing chlorine, HRMS is also critical for observing the characteristic isotopic pattern, which serves as an internal validation of the chlorine atom's presence.

Protocol:

  • Sample Preparation: Dissolve a small quantity (~0.1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, using an electrospray ionization (ESI) source in positive ion mode.[7]

  • Data Acquisition: Acquire the full scan mass spectrum, ensuring the resolution is set to >10,000.

  • Analysis: Identify the protonated molecular ion [M+H]⁺. Compare the experimentally measured accurate mass to the theoretically calculated mass for the C₈H₇ClN₂O formula. Observe the A+2 peak, which corresponds to the ³⁷Cl isotope.

Expected Data:

ParameterTheoretical ValueExpected ObservationPurpose
[M+H]⁺ Ion Formula C₈H₈ClN₂O⁺C₈H₈ClN₂O⁺Target Ion
Monoisotopic Mass (³⁵Cl) 183.03197 DaMeasured mass within 5 ppmConfirms Elemental Formula
Monoisotopic Mass (³⁷Cl) 185.02902 DaMeasured mass within 5 ppmConfirms Isotope
Isotopic Ratio [M+H]⁺:[M+2+H]⁺ ~3:1~3:1 Intensity RatioConfirms Presence of One Chlorine Atom

The predicted collision cross section (CCS) values for various adducts can also be calculated to provide an additional layer of characterization.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement and connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides an unambiguous map of the molecular structure.[9]

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (splitting). For the target molecule, it is expected to clearly resolve the aromatic protons on the fused ring system and the aliphatic protons of the methanol group.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz): Note: Exact chemical shifts are predictions based on known data for similar imidazo[1,2-a]pyridine structures.[10][11][12]

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2d (doublet)1HH-5Deshielded by proximity to the bridgehead nitrogen (N4).
~7.6-7.7s (singlet)1HH-3Proton on the electron-rich imidazole ring.
~7.5-7.6d (doublet)1HH-8Aromatic proton ortho to the bridgehead nitrogen.
~6.8-7.0dd (doublet of doublets)1HH-6Aromatic proton coupled to both H-5 and H-8.
~4.8-5.0s (singlet)2H-CH₂OHAliphatic protons adjacent to an oxygen and the aromatic system.
~2.5-3.5br s (broad singlet)1H-OHExchangeable proton; shift and shape are concentration/solvent dependent.
¹³C NMR Spectroscopy

Expertise & Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. While it doesn't provide coupling information in a standard broadband-decoupled spectrum, it confirms the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

Predicted Shift (δ, ppm)AssignmentRationale
~145-150C-2Carbon bearing the methanol group, part of the imidazole ring.
~142-144C-8aBridgehead carbon, part of both rings.
~125-130C-7Carbon bearing the chlorine atom.
~122-125C-5Aromatic CH carbon.
~117-120C-8Aromatic CH carbon.
~112-115C-6Aromatic CH carbon.
~108-112C-3Aromatic CH carbon in the imidazole ring.
~55-60-CH₂OHAliphatic carbon attached to oxygen.
2D NMR for Definitive Assignment

Expertise & Rationale: While 1D spectra provide the fundamental data, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for creating a self-validating assignment. COSY identifies which protons are coupled (i.e., adjacent), and HSQC correlates each proton directly to the carbon atom it is attached to. This process removes ambiguity.

Protocol:

  • COSY: Acquire a ¹H-¹H COSY spectrum. Look for cross-peaks connecting H-5 with H-6, and H-6 with H-8, confirming their positions on the pyridine ring.

  • HSQC: Acquire a ¹H-¹³C HSQC spectrum. This will show a correlation spot for each proton and its directly attached carbon. For example, the proton signal at ~8.0-8.2 ppm will correlate with the carbon signal at ~122-125 ppm, definitively assigning them as H-5 and C-5, respectively.

X-ray Crystallography: The Gold Standard

Expertise & Rationale: When a molecule can be grown into a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the crystal lattice, providing precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the exact target molecule is not publicly available, analysis of closely related structures provides invaluable insight. For example, the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol reveals key features we can expect to be conserved[13][14]:

  • Planarity: The fused imidazo[1,2-a]pyridine ring system is expected to be approximately planar.

  • Methanol Group Orientation: The methanol group is likely oriented nearly perpendicular to the plane of the fused ring system.

  • Intermolecular Interactions: In the solid state, strong hydrogen bonds are expected, particularly between the hydroxyl proton (-OH) and the nitrogen atom at position 1 (N1) of an adjacent molecule, forming dimers or ribbons.[14]

Protocol:

  • Crystallization: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent or solvent mixture.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the structure using specialized software to generate the final 3D model and crystallographic data.

Conclusion

The structural elucidation of This compound is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine through its distinct isotopic signature. A full suite of 1D and 2D NMR experiments maps the complete atomic connectivity, leaving no ambiguity in the placement of the chloro and methanol substituents on the imidazo[1,2-a]pyridine scaffold. Finally, single-crystal X-ray analysis, corroborated by data from close analogs, provides the definitive 3D structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing a compound in research and drug development.

References

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PubChemLite. (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol. Available at: [Link]

  • Sinfoo Biotech. this compound. Available at: [Link]

  • PubChem. (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. Available at: [Link]

  • PubChem. 7-Chloroimidazo(1,2-a)pyridine. Available at: [Link]

  • MDPI. Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. Available at: [Link]

  • Journal of Pharmaceutical Research International. Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Available at: [Link]

  • PubChemLite. (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol. Available at: [Link]

  • National Institutes of Health. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • The Royal Society of Chemistry. Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Available at: [Link]

  • International Union of Crystallography. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl). Available at: [Link]

  • ResearchGate. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Available at: [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • National Institutes of Health. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Available at: [Link]

  • PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Available at: [Link]

Sources

The Emergence of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] This technical guide delves into the discovery and scientific significance of a specific derivative, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, as a key research chemical. We will explore its synthetic origins, fundamental chemical properties, and the broader context of its potential within therapeutic research, underpinned by the extensive biological activities exhibited by the imidazo[1,2-a]pyridine class of molecules. This document serves as a comprehensive resource for researchers and professionals in drug development, providing insights into the strategic value of this compound in the design of novel therapeutics.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic heterocycle that has garnered immense interest in the field of medicinal chemistry. Its rigid structure and ability to engage in a variety of intermolecular interactions make it an ideal framework for the development of potent and selective therapeutic agents.[1][2] Compounds incorporating this moiety have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] The versatility of this scaffold has led to the development of several marketed drugs, cementing its status as a "privileged" structure in drug discovery.[2]

The subject of this guide, this compound (CAS No. 1368290-38-3), represents a strategic variation of this core structure. The introduction of a chlorine atom at the 7-position and a hydroxymethyl group at the 2-position offers unique opportunities for modulating the compound's physicochemical properties and biological target interactions. The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the ring system, potentially enhancing binding affinities and metabolic stability. The methanol substituent at the 2-position provides a crucial handle for further chemical modification and can participate in hydrogen bonding with biological targets.

This guide will provide a detailed exploration of this research chemical, from its synthesis and characterization to its potential applications in the broader landscape of drug discovery.

Synthetic Strategies and Methodologies

The synthesis of imidazo[1,2-a]pyridine derivatives is a well-established area of organic chemistry, with several robust methods available for the construction of this bicyclic system.[2][5] One of the most prominent and versatile methods is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot, three-component reaction that allows for the rapid assembly of the imidazo[1,2-a]pyridine core from an aminopyridine, an aldehyde, and an isocyanide.[3][6]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach to this compound would involve the cyclization of a suitably substituted aminopyridine with a two-carbon synthon that can be converted to the hydroxymethyl group. A plausible forward synthesis is outlined below.

Diagram 1: Proposed Synthetic Pathway for this compound

G A 4-Chloro-2-aminopyridine C Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate A->C Condensation B Ethyl bromopyruvate B->C D This compound C->D Reduction (e.g., LiAlH4)

Caption: A plausible synthetic route to the target compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized, yet detailed, experimental protocol based on established literature for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[7]

Step 1: Synthesis of Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 4-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.1 eq).

  • The reaction mixture is stirred at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Reduction to this compound

  • The purified ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2.0 eq), is added portion-wise with careful temperature control.

  • The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting slurry is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Physicochemical and Spectroscopic Characterization

The structural confirmation and purity of this compound are established through a combination of spectroscopic techniques.

PropertyValueSource
CAS Number 1368290-38-3[8]
Molecular Formula C8H7ClN2O[8]
Molecular Weight 182.61 g/mol [8]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons would be characteristic of the 7-chloro substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the aromatic carbons and the methylene carbon of the methanol group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

The Role in Drug Discovery and Potential Therapeutic Applications

While specific biological data for this compound is not extensively published, the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for a multitude of therapeutic applications. This provides a strong rationale for the exploration of this particular compound as a research chemical.

Anticancer Potential

Imidazo[1,2-a]pyridine derivatives have been extensively studied as potential anticancer agents.[9] They have been shown to target a variety of key signaling pathways implicated in cancer progression.

Diagram 2: Potential Anticancer Mechanisms of Imidazo[1,2-a]pyridines

G A This compound (and related derivatives) B Kinase Inhibition (e.g., PI3K, AKT, mTOR) A->B F Targeting STAT3/NF-κB Pathways A->F C Apoptosis Induction B->C D Cell Cycle Arrest B->D E Inhibition of Tumor Growth C->E D->E F->C F->D

Sources

A Technical Guide to the Solubility Profiling of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in pharmaceutical research, forming the core of numerous drug candidates. However, their typically planar, aromatic structure often leads to poor aqueous solubility, a critical hurdle in drug development that can hinder bioavailability and complicate formulation. This guide provides a comprehensive framework for characterizing the solubility of a specific derivative, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. Rather than a simple data sheet, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the predictive logic based on physicochemical properties, presents detailed, validated protocols for both kinetic and thermodynamic solubility determination, and offers insights into interpreting the resulting data to guide formulation and lead optimization efforts.

Part 1: Physicochemical Characterization and Predicted Solubility Profile

A molecule's solubility is not an arbitrary value; it is a direct consequence of its structural and electronic properties. A thorough in-silico and theoretical assessment is the first step in any solubility investigation, allowing for rational solvent selection and experimental design.

1.1 Molecular Structure and Physicochemical Properties

The structure of this compound (MW: 182.61 g/mol , Formula: C₈H₇ClN₂O) contains several key features that dictate its solubility behavior:[1][2]

  • Imidazo[1,2-a]pyridine Core: This fused bicyclic system is aromatic and largely lipophilic. The pyridine nitrogen atom provides a site for protonation, making the molecule a weak base. This is the most critical feature for predicting pH-dependent solubility.[3][4]

  • Chloro Substituent: The chlorine atom at the 7-position increases the molecule's lipophilicity, generally decreasing its solubility in aqueous media.

  • Methanol Group: The hydroxymethyl group at the 2-position introduces a polar, hydrophilic element. It can act as both a hydrogen bond donor (from the -OH group) and acceptor (the oxygen lone pairs), which can improve interactions with polar protic solvents like water and alcohols.

While experimental data for this specific molecule is not publicly available, we can infer its likely properties. The pKa is expected to be in the weakly basic range, leading to significantly increased solubility in acidic conditions (pH < pKa).[4][5] The combination of the lipophilic chloro-substituted core and the hydrophilic methanol group suggests a molecule with limited aqueous solubility at physiological pH (7.4).

1.2 General Solubility Expectations

Based on the structural analysis, the following solubility profile can be anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4Low to Very Low The large, lipophilic chloro-imidazo[1,2-a]pyridine core dominates the molecule's character, a common feature in this class leading to poor aqueous solubility.[6]
Aqueous (Acidic) pH 1-4 BuffersModerate to High As a weak base, the pyridine nitrogen will be protonated at pH values below its pKa, forming a more soluble cationic salt.[5][7]
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents are effective at solvating both the polar and non-polar regions of the molecule without the high energetic cost of disrupting the hydrogen-bonding network of water. DMSO is a standard solvent for creating stock solutions for this reason.[8]
Polar Protic Methanol, EthanolModerate to High The compound's methanol group can hydrogen bond with these solvents, facilitating dissolution. Solubility is expected to be higher than in water.[9]
Non-Polar Hexanes, TolueneVery Low The molecule's polarity, arising from the nitrogen atoms and the hydroxyl group, is too high for effective solvation by non-polar solvents.
Part 2: Experimental Determination of Solubility

Determining solubility is a cornerstone of preformulation studies. The choice of method depends on the stage of drug discovery; early-stage screening prioritizes speed and low compound usage (kinetic solubility), while later-stage development requires precise, equilibrium data (thermodynamic solubility).[10][11]

2.1 Core Concepts: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between kinetic and thermodynamic solubility, as the values can differ significantly and have different applications.[12][13]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[14] It is a measure of how quickly a compound comes out of a supersaturated solution and is highly dependent on the protocol (incubation time, DMSO percentage).[14] It is primarily used for high-throughput screening in early discovery to flag potentially problematic compounds.[11][15]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[16][17] This measurement is achieved by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[18] It is the "gold standard" for lead optimization and formulation development, as it reflects the maximum dissolved concentration under stable conditions.[10]

G cluster_0 Solubility Concepts cluster_1 Experimental Approach cluster_2 Application Stage Thermodynamic Thermodynamic Solubility (Equilibrium) Kinetic Kinetic Solubility (Supersaturation) Thermodynamic->Kinetic Often Higher Value (Metastable State) LeadOpt Lead Optimization & Formulation Thermodynamic->LeadOpt HTS High-Throughput Screening (HTS) Kinetic->HTS Solid Start with Solid Compound Solid->Thermodynamic Shake-Flask Method (Long Incubation) DMSO Start with DMSO Stock DMSO->Kinetic Rapid Dilution (Short Incubation) G start Start: 10 mM Compound in DMSO prep_dmso 1. Prepare DMSO Serial Dilutions start->prep_dmso add_cmpd 3. Add Diluted Compound to Buffer (1% final DMSO) prep_dmso->add_cmpd prep_buffer 2. Dispense Aqueous Buffer into Plate prep_buffer->add_cmpd incubate 4. Shake at 25°C for 1-2 hours add_cmpd->incubate measure 5. Measure Turbidity (Nephelometry/UV-Vis) incubate->measure analyze 6. Determine Highest Non-Precipitated Conc. measure->analyze end Result: Kinetic Solubility Value analyze->end

Figure 2: Workflow for Kinetic Solubility Determination.
2.3 Protocol 2: Thermodynamic Equilibrium Solubility Assay (Shake-Flask)

This is the definitive method for determining the true solubility of the compound for later-stage development. [16] Objective: To determine the equilibrium solubility of solid this compound in various solvents.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg, ensuring solid remains after equilibration) to a known volume of the desired solvent (e.g., 1 mL) in a glass vial. [16]2. Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. [18]3. Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.45 µm syringe filter. [19][20]4. Quantification (HPLC-UV):

    • Standard Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations. [19] * Sample Dilution: Dilute the filtered supernatant with the same solvent used for the standard curve to bring its concentration into the linear range of the assay.

    • Analysis: Inject the standards and the diluted sample onto an HPLC system with a UV detector. [10]Use an appropriate C18 column and a mobile phase that provides good peak shape and retention.

    • Calculation: Determine the concentration of the diluted sample by comparing its peak area to the standard curve. Back-calculate the original concentration in the undiluted supernatant to determine the thermodynamic solubility. [19]

G cluster_hplc HPLC Quantification start Start: Excess Solid Compound + Solvent equilibrate 1. Shake at 25°C for 24 hours start->equilibrate separate 2. Settle & Filter Supernatant (0.45 µm) equilibrate->separate quantify 3. Quantify by HPLC-UV separate->quantify end Result: Thermodynamic Solubility Value quantify->end std_curve 3a. Prepare Standards & Generate Calibration Curve analyze 3c. Inject Standards & Sample std_curve->analyze dilute 3b. Dilute Filtered Sample dilute->analyze calc 3d. Calculate Concentration analyze->calc

Figure 3: Workflow for Thermodynamic Solubility (Shake-Flask Method).
Part 3: Data Interpretation and Optimization
3.1 Data Presentation

All solubility data should be recorded systematically. The following table provides a template for organizing experimental results.

Solvent/Buffer SystempHMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water~7Thermodynamic25°C
PBS7.4Kinetic25°C
PBS7.4Thermodynamic25°C
0.1 M HCl1.0Thermodynamic25°C
Acetate Buffer4.5Thermodynamic25°C
MethanolN/AThermodynamic25°C
DMSON/AThermodynamic25°C
3.2 Interpreting the pH-Solubility Profile

For an ionizable compound like this compound, plotting solubility versus pH is essential. As a weak base, the solubility will be low at neutral and basic pH and will increase significantly as the pH drops below the compound's pKa. [4]This profile is crucial for predicting how the drug will dissolve in the gastrointestinal tract, which has varying pH environments.

G cluster_0 pH-Solubility Relationship for a Weak Base origin pH_axis pH origin->pH_axis Sol_axis Log(Solubility) origin->Sol_axis curve_start pKa_point pKa_label pKa pKa_point->pKa_label curve_end low_sol Low Solubility (Neutral Form Dominates) high_sol High Solubility (Ionized Form Dominates) curve_start->pKa_point Solubility increases as pH decreases

Figure 4: Expected pH-Solubility Profile for a Weakly Basic Compound.
Part 4: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds and the parent heterocycle suggest appropriate precautions. [21][22][23]

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [21][23]* Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [24]Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [21]

References

A complete list of references is provided below for verification and further reading.

References
  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • MDPI. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • AK Scientific, Inc. (n.d.). This compound.
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • ACS Infectious Diseases. (2023, July 7). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • NIH. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF.
  • ResearchGate. (2025, August 6). Advances in Synthesis and Application of Imidazopyridine Derivatives.
  • IJPPR. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs.
  • PubChem. (n.d.). 7-Chloroimidazo(1,2-a)pyridine | C7H5ClN2 | CID 19695901.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 7-CHLOROIMIDAZO[1,2-A]PYRIDINE CAS#: 4532-25-6.
  • Agilent. (2025, May 19). Safety data sheet.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • (n.d.). Methanol Safety Data Sheet.
  • PubChemLite. (n.d.). (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol.
  • Sinfoo Biotech. (n.d.). This compound.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Chemical Methodologies. (2025, May 24). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc.
  • PubChem. (n.d.). (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol | C8H7ClN2O | CID 19735707.
  • IUCr Journals. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl).
  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Capot Chemical. (2025, December 17). MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol.

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This bicyclic nitrogen-containing system is a key pharmacophore in several marketed drugs and numerous clinical and preclinical candidates. Its "drug prejudice" status stems from its ability to interact with a wide array of biological targets, leading to therapeutic potential in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies employed to validate these interactions. We will explore the inhibition of critical signaling pathways in cancer, the disruption of essential processes in pathogenic microorganisms, and the modulation of targets in the central nervous system. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Versatile Player in Drug Discovery

The imidazo[1,2-a]pyridine framework, formed by the fusion of an imidazole and a pyridine ring, represents a class of compounds with significant therapeutic potential.[1][2] This scaffold is present in well-known drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent), demonstrating its clinical relevance.[2] The unique electronic and structural features of the imidazo[1,2-a]pyridine core allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the exploration of this scaffold against a multitude of diseases, including cancer, bacterial and parasitic infections, and neurodegenerative conditions.[1][3][4] This guide will provide an in-depth analysis of the most promising therapeutic targets for imidazo[1,2-a]pyridine derivatives.

Anticancer Applications: Targeting Key Kinase Signaling Pathways

The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. The imidazo[1,2-a]pyridine scaffold has proven to be an excellent platform for the development of potent and selective kinase inhibitors.

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Progression

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[5]

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway, often targeting the PI3Kα isoform.[5] For instance, some derivatives have shown PI3Kα inhibition with IC50 values in the nanomolar range.[5] The mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K Inhibition PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Aurora Kinases: Regulators of Mitosis

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, correlating with poor prognosis. Imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine scaffolds have been developed as potent inhibitors of Aurora kinases, demonstrating the potential to induce cell cycle arrest and apoptosis in cancer cells.

Other Kinase Targets

Beyond the PI3K and Aurora families, imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, including:

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A key player in cell growth and survival.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in tumor angiogenesis and proliferation.[6]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[7]

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Imidazo[1,2-a]pyridinePI3Kα2T47D (Breast Cancer)[5]
Imidazo[1,2-a]pyridinePDGFR<100-[6]
Imidazo[1,2-b]pyridazineCDK2--[7]
Imidazo[1,2-a]pyridinePI3K (pan)-A2780 (Ovarian Cancer)[8]

Infectious Diseases: A New Frontier for Imidazo[1,2-a]pyridines

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. The imidazo[1,2-a]pyridine scaffold has demonstrated significant promise in this area.

Antitubercular Activity: Targeting the Cytochrome bc1 Complex

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious agent worldwide. A novel class of imidazo[1,2-a]pyridine amides has been identified as potent inhibitors of M. tuberculosis.[9] The clinical candidate Telacebec (Q203) , currently in Phase II clinical trials, targets the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain essential for ATP synthesis.[10][11][12] This mechanism of action is distinct from that of current first-line TB drugs.

Q203_MoA ETC Mycobacterium tuberculosis Electron Transport Chain Cyt_bc1 Cytochrome bc1 complex (QcrB subunit) ETC->Cyt_bc1 ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase Proton Motive Force Q203 Telacebec (Q203) (Imidazo[1,2-a]pyridine) Q203->Cyt_bc1 Inhibition ATP ATP Synthesis ATP_Synthase->ATP Bacterial_Death Bacterial Death ATP->Bacterial_Death Depletion leads to

Caption: Telacebec (Q203) inhibits the cytochrome bc1 complex, disrupting ATP synthesis.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

Imidazo[1,2-a]pyridine derivatives have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

Antiparasitic Activity

This versatile scaffold has also shown promise in the treatment of parasitic diseases, including:

  • Leishmaniasis: Caused by protozoan parasites of the Leishmania genus.

  • Trichomoniasis: A sexually transmitted infection caused by Trichomonas vaginalis.

  • Babesiosis: A malaria-like parasitic disease caused by Babesia species.

Neurodegenerative Diseases: Targeting β-Amyloid Plaques in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of β-amyloid (Aβ) plaques in the brain.[13] Certain radioiodinated imidazo[1,2-a]pyridine derivatives, such as [¹²⁵I]IMPY, have been developed as imaging agents for the in vivo detection of Aβ plaques using single-photon emission computed tomography (SPECT).[13] These compounds exhibit high binding affinity for Aβ aggregates and favorable brain uptake and washout kinetics, making them valuable tools for the diagnosis and monitoring of AD.[13]

Experimental Protocols and Methodologies

The validation of therapeutic targets for imidazo[1,2-a]pyridine derivatives relies on a suite of robust experimental techniques. Below are representative protocols for key assays.

Target Identification: Affinity Chromatography

Affinity chromatography is a powerful technique to identify the direct protein targets of a bioactive small molecule.

Protocol:

  • Probe Synthesis: Synthesize an imidazo[1,2-a]pyridine derivative functionalized with a linker and an affinity tag (e.g., biotin). A photo-reactive group can be incorporated for covalent cross-linking.[14]

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., agarose beads).[15]

  • Lysate Incubation: Incubate the immobilized probe with a cell or tissue lysate containing potential target proteins.[15]

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.[15]

  • Elution: Elute the specifically bound proteins by competing with an excess of the free imidazo[1,2-a]pyridine compound or by using denaturing conditions.[15]

  • Analysis: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry.[14]

Cellular Activity Assessment: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine derivative for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Treat_Cells Treat with Imidazo[1,2-a]pyridine (Serial Dilutions) Incubate1->Treat_Cells Incubate2 Incubate (e.g., 48h) Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read_Plate Measure Absorbance (570 nm) Solubilize->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: A typical workflow for determining the cytotoxicity of imidazo[1,2-a]pyridine derivatives using the MTT assay.

Pathway Analysis: Western Blotting for PI3K/Akt Signaling

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Protocol:

  • Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

In Vivo Efficacy: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model to evaluate the in vivo efficacy of anticancer agents.[16][17]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size.[16]

  • Treatment: Administer the imidazo[1,2-a]pyridine derivative to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly throughout the study.[16]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with a remarkable capacity to yield potent and selective modulators of a diverse range of therapeutic targets. The successful development of compounds targeting kinases in cancer, essential enzymes in infectious pathogens, and pathological protein aggregates in neurodegenerative diseases underscores the broad therapeutic potential of this chemical framework.

Future research in this area will likely focus on several key aspects. The exploration of novel substitutions on the imidazo[1,2-a]pyridine core will continue to refine the selectivity and potency of these compounds, potentially leading to the identification of best-in-class drug candidates. A deeper understanding of potential resistance mechanisms to imidazo[1,2-a]pyridine-based therapies, particularly in oncology and infectious diseases, will be crucial for the development of durable treatment strategies. Furthermore, the application of this scaffold in emerging therapeutic areas, such as immunomodulation and metabolic diseases, warrants further investigation.

The continued synergy between synthetic chemistry, molecular modeling, and innovative biological screening will undoubtedly unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold, paving the way for the development of novel medicines to address unmet medical needs.

References

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 628, 33–55.
  • Kang, S., Kim, R. Y., Park, Y., Lee, S., Kim, J. Y., & Koh, W. J. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi-and extensively-drug-resistant anti-tuberculosis agent. Journal of medicinal chemistry, 57(12), 5293–5305.
  • Conduct Science. (2019).
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. BenchChem.
  • JAMA. (2025). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?. JAMA.
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(4), 604–632.
  • Qurient. (n.d.). Telacebec (Q203). Qurient.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Identification of direct protein targets of small molecules. Journal of proteome research, 8(12), 5524–5534.
  • Ghandadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(4), 1369-1384.
  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951.
  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Working Group for New TB Drugs. (n.d.). Telacebec (Q203). Working Group for New TB Drugs.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 604-632.
  • Tovar, E. A., Essenburg, C. J., & Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
  • Singh, V., & Kaur, M. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current topics in medicinal chemistry, 16(28), 3182–3204.
  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
  • Yilmaz, I., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1279.
  • Ali, A. A., et al. (2021). Multi target-directed imidazole derivatives for neurodegenerative diseases. Journal of Molecular Structure, 1234, 130174.
  • Tovar, E. A., Essenburg, C. J., & Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • Sharma, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 604-632.
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
  • Bio-Rad. (n.d.).
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1282, 135201.
  • Bizec, J. C., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer chemotherapy and pharmacology, 74(5), 1045–1056.
  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS medicinal chemistry letters, 4(11), 1138–1142.
  • Jayarajan, P., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European journal of medicinal chemistry, 103, 289–301.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(6), 6645–6654.
  • Kung, M. P., et al. (2005). [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Allen, S., et al. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS medicinal chemistry letters, 1(1), 13–17.
  • Lee, H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 26(4), 1276–1281.
  • Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 14(9), 2245–2248.
  • Norman, M. H., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1796–1800.
  • Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37345-37354.
  • Da Settimo, F., et al. (2020). Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of medicinal chemistry, 63(9), 4705–4721.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (Basel, Switzerland), 28(7), 3208.
  • Goud, B. S., et al. (2021). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. New Journal of Chemistry, 45(38), 17855-17869.

Sources

mechanism of action of chloro-substituted imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Chloro-Substituted Imidazopyridines

Abstract

Chloro-substituted imidazopyridines represent a significant class of centrally acting therapeutic agents, renowned for their potent sedative-hypnotic and anxiolytic properties. This technical guide provides a comprehensive exploration of their molecular mechanisms of action, primarily focusing on their interactions with the γ-aminobutyric acid type A (GABA-A) receptor and the translocator protein (TSPO). By dissecting the structure-activity relationships and subtype selectivity of prominent examples like zolpidem and alpidem, we illuminate the nuanced pharmacology that underpins their distinct clinical profiles. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for key experimental assays and a detailed examination of the downstream signaling consequences of ligand binding.

Introduction: The Imidazopyridine Scaffold

The imidazopyridine core is a bicyclic heteroaromatic system that has proven to be a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity and capacity for diverse substitutions have enabled the development of compounds with high affinity and selectivity for various biological targets. Chloro-substitution on this scaffold has been a particularly fruitful strategy, leading to the discovery and clinical success of agents like zolpidem for insomnia and the development of anxiolytics such as alpidem.[3][4] While structurally distinct from classical benzodiazepines, many chloro-substituted imidazopyridines share a common primary target: the GABA-A receptor.[5][6] However, their unique pharmacological profiles arise from their differential affinities for GABA-A receptor subtypes and, in some cases, their engagement with secondary targets like TSPO.[4][7]

Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The principal mechanism through which chloro-substituted imidazopyridines like zolpidem exert their effects is by acting as positive allosteric modulators (PAMs) of the GABA-A receptor.[5][8] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system and is a pentameric ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[9][10]

Chloro-substituted imidazopyridines bind to the benzodiazepine (BZ) site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[11] This binding event enhances the effect of GABA, increasing the frequency of chloride channel opening and thus potentiating the inhibitory signal.[12] It is crucial to note that these compounds are not direct agonists; they do not open the channel in the absence of GABA.[8]

The Critical Role of GABA-A Receptor Subtype Selectivity

The diverse pharmacological effects of drugs targeting the BZ site are dictated by their affinity for different GABA-A receptor α subunits.[11][13]

  • α1 Subunit: Associated with sedative and hypnotic effects.[7][11]

  • α2 and α3 Subunits: Linked to anxiolytic and muscle relaxant properties.[11][14]

  • α5 Subunit: Implicated in cognitive processes.[7][11]

Zolpidem , a widely prescribed hypnotic, exhibits high affinity for GABA-A receptors containing the α1 subunit .[7][15] It has intermediate affinity for α2- and α3-containing receptors and notably lacks affinity for α5-containing receptors.[5][7] This α1 selectivity is the molecular basis for its potent sedative effects with a relative absence of myorelaxant and anticonvulsant properties at therapeutic doses.[15]

In contrast, alpidem displays a different pharmacological profile, primarily exerting anxiolytic effects with weaker sedative properties.[4][16] While its complete subtype selectivity profile is less characterized, its distinct effects suggest a different pattern of interaction with the GABA-A receptor subtypes compared to zolpidem.[4]

The following table summarizes the GABA-A receptor subtype affinities for zolpidem.

Compoundα1 Affinityα2 Affinityα3 Affinityα5 AffinityPrimary Clinical Effect
Zolpidem High[7][15]Intermediate[7]Intermediate[7]Negligible[5][7]Sedative-Hypnotic[3]
Signaling Pathway of GABA-A Receptor Modulation

The binding of a chloro-substituted imidazopyridine to the BZ site initiates a cascade of events that culminates in neuronal inhibition.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Site GABA Site GABA->GABA_Site Binds Imidazopyridine Chloro-substituted Imidazopyridine BZ_Site BZ Site Imidazopyridine->BZ_Site Binds GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens BZ_Site->GABA_A_Receptor Positive Allosteric Modulation GABA_Site->GABA_A_Receptor Agonist Binding Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Leads to

Caption: GABA-A Receptor Signaling Pathway.

Secondary Mechanism of Action: Interaction with the Translocator Protein (TSPO)

Certain chloro-substituted imidazopyridines, notably alpidem , also exhibit high affinity for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[4][17] TSPO is located on the outer mitochondrial membrane and is involved in a variety of cellular processes, including:

  • Steroidogenesis: TSPO plays a role in the transport of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids.[18]

  • Neuroinflammation: TSPO expression is upregulated in activated microglia and astrocytes, making it a biomarker for neuroinflammation.[18][19] TSPO ligands can modulate inflammatory responses.[20]

  • Apoptosis: TSPO is involved in the regulation of the mitochondrial permeability transition pore and apoptosis.[21]

The interaction of alpidem with TSPO may contribute to its anxiolytic effects through the modulation of neurosteroid synthesis and anti-inflammatory actions.[17][22]

TSPO-Mediated Signaling

The binding of a ligand to TSPO can influence multiple downstream pathways.

TSPO_Signaling cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Imidazopyridine Chloro-substituted Imidazopyridine (e.g., Alpidem) TSPO TSPO Imidazopyridine->TSPO Binds Cholesterol Cholesterol P450scc P450scc Cholesterol->P450scc Translocation TSPO->Cholesterol Facilitates Transport Anti_Inflammatory Anti-inflammatory Effects TSPO->Anti_Inflammatory Modulates Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Neurosteroids Neurosteroid Synthesis Pregnenolone->Neurosteroids Anxiolysis Anxiolysis Neurosteroids->Anxiolysis Anti_Inflammatory->Anxiolysis

Caption: TSPO Signaling Pathway.

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the requires a combination of in vitro and in vivo experimental approaches.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.[23]

Objective: To determine the binding affinity (Ki) of a chloro-substituted imidazopyridine for the GABA-A receptor BZ site.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., 0.32 M sucrose).[24]

    • Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction.[24][25]

    • Wash the membranes multiple times to remove endogenous GABA.[25]

    • Resuspend the final membrane pellet in the assay buffer.[26]

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled BZ site ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (the chloro-substituted imidazopyridine).[27]

    • Incubations are typically carried out at 4°C for a defined period to reach equilibrium.[24]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled BZ site ligand (e.g., diazepam).

  • Termination and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[26]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[26]

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]flunitrazepam) Radioligand->Incubation Test_Compound Test Compound (Imidazopyridine) Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis IC50/Ki Determination Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Functional Assays: FLIPR-Based Membrane Potential Assay

Functional assays are essential to confirm that binding to the receptor translates into a biological effect.[28]

Objective: To measure the potentiation of GABA-induced chloride flux by a chloro-substituted imidazopyridine.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293) and transiently transfect them with the cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[28]

    • Allow for protein expression.

  • Assay Preparation:

    • Plate the transfected cells in a multi-well plate.

    • Load the cells with a membrane potential-sensitive fluorescent dye.

  • FLIPR Assay:

    • Use a Fluorescent Imaging Plate Reader (FLIPR) to measure fluorescence changes.

    • Add the test compound (chloro-substituted imidazopyridine) at various concentrations.

    • Add a sub-maximal concentration of GABA to stimulate the receptor.

    • The potentiation of the GABA response by the test compound will result in an increased influx of chloride ions and a corresponding change in fluorescence.[28]

  • Data Analysis:

    • Measure the peak fluorescence response for each concentration of the test compound.

    • Plot the concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect).

Electrophysiology

Electrophysiological techniques, such as the two-electrode voltage-clamp using Xenopus oocytes or patch-clamp on transfected mammalian cells, provide the most direct measure of ion channel function.[27][29]

Objective: To directly measure the potentiation of GABA-activated chloride currents by a chloro-substituted imidazopyridine.

Methodology:

  • Expression System:

    • Inject cRNAs for the desired GABA-A receptor subunits into Xenopus oocytes or transfect mammalian cells.

    • Allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Clamp the cell membrane at a fixed holding potential.

    • Apply GABA to the cell to elicit a chloride current.

    • Co-apply GABA with the test compound (chloro-substituted imidazopyridine).

  • Data Analysis:

    • Measure the amplitude of the GABA-activated current in the absence and presence of the test compound.

    • Quantify the degree of potentiation.

    • Determine the EC50 from the concentration-response curve.

Conclusion

The is a compelling example of how subtle structural modifications can lead to profound differences in pharmacological activity. Their primary action as positive allosteric modulators of the GABA-A receptor is finely tuned by their subtype selectivity, which dictates their clinical utility as either sedative-hypnotics or anxiolytics. Furthermore, the engagement of secondary targets such as TSPO adds another layer of complexity and therapeutic potential. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of novel imidazopyridine-based therapeutics with improved efficacy and safety profiles.

References

  • Crestani, F., Martin, J. R., Möhler, H., & Rudolph, U. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. [Link]

  • Britannica, The Editors of Encyclopaedia. (2026, January 8). Zolpidem. In Encyclopedia Britannica. [Link]

  • Wikipedia contributors. (2023, December 27). Zolpidem. In Wikipedia, The Free Encyclopedia. [Link]

  • Liu, J., Solovev, M., & Li, J. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 6(6), 781–786. [Link]

  • Patel, H., & Anilkumar, A. C. (2023). Zolpidem. In StatPearls. StatPearls Publishing. [Link]

  • Le, T., & Hales, T. G. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.10. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Zolpidem Tartrate? [Link]

  • Patsnap Synapse. (2024, June 21). What are TSPO inhibitors and how do they work? [Link]

  • Wikipedia contributors. (2023, October 29). Alpidem. In Wikipedia, The Free Encyclopedia. [Link]

  • Drug Central. Alpidem. [Link]

  • Chen, L., & Liu, J. (2024). Functional role of translocator protein and its ligands in ocular diseases (Review). International Journal of Molecular Medicine, 53(1), 1. [Link]

  • Spagnolo, M. R., Gatta, E., & Papadopoulos, V. (2019). TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis. International Journal of Molecular Sciences, 20(13), 3144. [Link]

  • Salerno, S., Gagliano, M., & Amato, A. (2022). Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration. ACS Chemical Neuroscience, 13(22), 3218–3231. [Link]

  • Lee, J. W., & Choi, J. J. (2019). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. Journal of Neurochemistry, 151(6), 667–675. [Link]

  • Zhang, Y., Chen, Y., & Liu, Y. (2020). In Silico Screening of Novel α1-GABA-A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules, 25(18), 4253. [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. [Link]

  • Karim, N., Wellendorph, P., & Absalom, N. (2018). Structure–Function Evaluation of Imidazopyridine Derivatives Selective for δ‑Subunit-Containing γ‑Aminobutyric Acid Type A (GABAA) Receptors. Journal of Medicinal Chemistry, 61(6), 2539–2552. [Link]

  • Poe, M. M., Rasheed, I., & Cook, J. M. (2022). Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABA-A receptors by using molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]

  • Wikipedia contributors. (2023, November 28). Nonbenzodiazepine. In Wikipedia, The Free Encyclopedia. [Link]

  • Sieghart, W. (2006). GABAA receptors: structure, function, pharmacology, and related disorders. Therapeutic Advances in Psychopharmacology, 1(1), 25–41. [Link]

  • Zivkovic, B., Morel, E., & Joly, D. (1991). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology Biochemistry and Behavior, 40(3), 677–684. [Link]

  • PDSP. GABA-A Receptor Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Lydiard, R. B., & Ballenger, J. C. (1993). Alpidem in the treatment of panic disorder. Journal of Clinical Psychopharmacology, 13(2), 113–117. [Link]

  • Simirgiotis, M. J., Quispe, C., & Areche, C. (2020). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 25(12), 2824. [Link]

  • Sato, S., & Uesugi, M. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABA-A Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1564–1573. [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). [Link]

  • Gatliff, J., & Campanella, M. (2017). An Updated View of Translocator Protein (TSPO). Current Molecular Medicine, 17(8), 558–567. [Link]

  • Sharma, V., & Kumar, V. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(18), 3246. [Link]

  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10–22. [Link]

  • de la Torre, P., & Gotor-Fernández, V. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5035. [Link]

  • Goodacre, S. C., Street, L. J., & Hallett, D. J. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35–38. [Link]

  • Mohan, C. D., Bharathkumar, H., & Bulusu, K. C. (2015). A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. PLoS One, 10(9), e0136891. [Link]

  • Notter, T., & Meyer, U. (2017). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. International Journal of Molecular Sciences, 18(3), 562. [Link]

  • Taliani, S., & Da Pozzo, E. (2023). TSPO Radioligands for Neuroinflammation: An Overview. Pharmaceuticals (Basel), 16(5), 701. [Link]

  • Singh, R., & Kumar, V. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(3), 1361–1407. [Link]

  • Sharma, U., & Kumar, N. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(15), 4927. [Link]

  • Griebel, G., & Perrault, G. (2007). GABA A/Bz receptor subtypes as targets for selective drugs. Current Pharmaceutical Design, 13(30), 3059–3070. [Link]

  • Korpi, E. R., Mattila, M. J., Wisden, W., & Lüddens, H. (1997). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of Medicine, 29(4), 275–282. [Link]

  • ResearchGate. Structures of TSPO ligands containing imidazopyridine acetamide. [Link]

  • Barresi, E., Robello, M., Costa, B., Da Pozzo, E., Baglini, E., Salerno, S., ... & Taliani, S. (2021). An update into the medicinal chemistry of translocator protein (TSPO) ligands. Iris-ARPI. [Link]

  • Wikipedia contributors. (2023, November 13). GABAA receptor positive allosteric modulator. In Wikipedia, The Free Encyclopedia. [Link]

  • Korpi, E. R., & Sinkkonen, S. T. (2006). GABA(A) receptor subtypes as targets for neuropsychiatric drug development. Pharmacology & Therapeutics, 109(1-2), 12–32. [Link]

  • Rudolph, U., & Möhler, H. (2004). GABA(A)-receptor subtypes: a new pharmacology. Current Opinion in Pharmacology, 4(2), 166–170. [Link]

  • Sallard, E., & Bessereau, J. L. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(16), 5945–5985. [Link]

  • Sallard, E., & Bessereau, J. L. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(16), 5945–5985. [Link]

  • Zhang, S. J., Jackson, M. B., & Dudek, F. E. (1994). Electrophysiological characterization of GABAA receptors in anterior pituitary cells of newborn rats. The Journal of Physiology, 479(Pt 3), 441–450. [Link]

  • Tasker, J. G., & Dudek, F. E. (1991). Electrophysiology of GABA-mediated synaptic transmission and possible roles in epilepsy. Neurochemical Research, 16(3), 251–262. [Link]

Sources

Methodological & Application

One-Pot Synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2] The title compound, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, represents a valuable building block for the synthesis of more complex pharmaceutical agents, with the chloro- and hydroxymethyl- substituents offering versatile handles for further chemical modifications. This application note provides a detailed, one-pot protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

The presented methodology is based on the well-established acid-catalyzed cyclocondensation reaction between a 2-aminopyridine derivative and an α-hydroxyketone. This one-pot approach offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation compared to multi-step synthetic routes.

Methodology Overview: A Mechanistic Perspective

The synthesis of this compound is achieved through a one-pot reaction between 2-amino-4-chloropyridine and 1,3-dihydroxyacetone. The reaction proceeds via an acid-catalyzed cyclocondensation mechanism.

The proposed mechanism commences with the protonation of the carbonyl group of 1,3-dihydroxyacetone, enhancing its electrophilicity. The exocyclic nitrogen of 2-amino-4-chloropyridine then acts as a nucleophile, attacking the protonated carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration of the hemiaminal leads to the formation of a Schiff base (imine) intermediate. The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the carbon of the imine, leading to the formation of a five-membered ring. A final dehydration step, driven by the formation of the stable aromatic imidazo[1,2-a]pyridine ring system, yields the desired product, this compound. The reaction is facilitated by an acidic catalyst, which protonates the hydroxyl groups, converting them into good leaving groups (water).

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-4-chloropyridine≥98%Commercially Available
1,3-Dihydroxyacetone≥97%Commercially Available
Hydrochloric Acid (HCl)37% in H₂OACS Reagent Grade
Ethanol (EtOH)AnhydrousACS Reagent Grade
Ethyl Acetate (EtOAc)ACS Reagent Grade
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent Grade
Silica Gel60 Å, 230-400 meshFor column chromatography
Instrumentation
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

One-Pot Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloropyridine (1.29 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous ethanol (40 mL) to the flask and stir until the 2-amino-4-chloropyridine is fully dissolved. To this solution, add 1,3-dihydroxyacetone (1.08 g, 12.0 mmol, 1.2 equivalents).

  • Acid Catalysis: Carefully add concentrated hydrochloric acid (0.5 mL) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, add ethyl acetate (50 mL) and carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a slurry of silica gel in a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data Summary

ParameterValue
Starting Material 2-Amino-4-chloropyridine
Reagent 1,3-Dihydroxyacetone
Catalyst Hydrochloric Acid
Solvent Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 12-18 hours
Expected Yield Moderate to Good
Purification Method Flash Column Chromatography

Visualizing the Workflow

One_Pot_Synthesis cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A 2-Amino-4-chloropyridine in Ethanol B Add 1,3-Dihydroxyacetone and HCl (catalyst) A->B C Reflux (78°C) 12-18 hours B->C D Cool and Concentrate C->D E Neutralize with NaHCO₃ and Extract with EtOAc D->E F Dry, Concentrate E->F G Flash Column Chromatography F->G H This compound (Pure Product) G->H

Caption: One-pot synthesis workflow for this compound.

Trustworthiness and Self-Validation

The protocol described is grounded in established principles of heterocyclic synthesis. The progress of the reaction can be reliably monitored by TLC, allowing for the determination of the reaction endpoint. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. The expected spectral data should be consistent with the structure of this compound.

References

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]

  • Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. ACS Omega. [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for Investigating (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. In recent years, this chemical moiety has garnered significant interest as a promising framework for the development of novel anticancer agents.[1][2] Derivatives of imidazo[1,2-a]pyridine have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, and liver, through diverse mechanisms of action.[3][4][5] Many of these compounds function by modulating critical cellular pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR signaling cascade.[6]

This document provides a comprehensive guide for researchers investigating the anticancer potential of a novel derivative, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1368290-38-3).[7] While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active imidazopyridines warrants a thorough investigation. These application notes will detail the foundational experiments required to characterize its effects on cancer cell lines, from initial cytotoxicity screening to elucidating its mechanism of action.

Hypothesized Mechanism of Action

Based on extensive research into functionally similar imidazo[1,2-a]pyridine compounds, we can formulate a strong hypothesis for the mechanism of action of this compound. It is plausible that this compound, like its structural relatives, interferes with key signaling pathways that are commonly dysregulated in cancer. A primary putative target is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6] Inhibition of this pathway would likely lead to downstream effects, including the induction of cell cycle arrest and apoptosis.[2][6]

The following diagram illustrates the hypothetical signaling cascade targeted by this compound.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation P53 p53 P21 p21 P53->P21 Bax Bax P53->Bax G2M_Arrest G2/M Arrest P21->G2M_Arrest Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound Compound->Akt Inhibits Compound->P53 Activates

Caption: Hypothesized signaling pathway affected by the compound.

Experimental Workflow: A Step-by-Step Investigative Approach

To systematically evaluate the anticancer properties of this compound, a tiered experimental approach is recommended. This workflow begins with broad screening for cytotoxic activity and progressively narrows the focus to detailed mechanistic studies.

Experimental_Workflow Start Start: Select Cancer Cell Lines (e.g., MCF-7, A549) Cytotoxicity 1. Cytotoxicity Screening (MTT/Resazurin Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis 2. Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle 3. Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle WesternBlot 4. Mechanistic Study (Western Blotting) Apoptosis->WesternBlot CellCycle->WesternBlot DataAnalysis Data Analysis & Conclusion WesternBlot->DataAnalysis

Caption: A streamlined workflow for cellular characterization.

PART 1: Cell Viability and Cytotoxicity Assessment

The initial step is to determine the compound's ability to inhibit cell growth or induce cell death.[8] This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viable cell population by 50%. This value is fundamental for designing all subsequent experiments.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25100%
Compound11.1088%
Compound100.6552%
Compound500.2016%
Compound1000.108%
Caption: Example data table for an MTT cytotoxicity assay.

PART 2: Elucidating the Mode of Cell Death

Once cytotoxicity is established, the next critical step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a gold standard for this purpose.

Protocol 2: Apoptosis Detection by Annexin V & PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.[10]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant. Centrifuge at 670 x g for 5 minutes.[9]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Cell PopulationVehicle Control (%)IC50 Treatment (%)2x IC50 Treatment (%)
Viable95.260.535.1
Early Apoptotic2.125.340.2
Late Apoptotic/Necrotic1.512.122.5
Necrotic1.22.12.2
Caption: Example data table for Annexin V/PI apoptosis assay.

PART 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase). This can be effectively analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content within a cell population. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ice-cold ethanol

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.[12]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.[13]

Data Interpretation: Analyze the resulting histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Cell Cycle PhaseVehicle Control (%)IC50 Treatment (%)
G0/G16540
S2520
G2/M1040
Caption: Example data table for cell cycle analysis.

PART 4: Probing the Molecular Mechanism with Western Blotting

Western blotting is an essential technique to investigate the compound's effect on the expression and activation of specific proteins within the hypothesized signaling pathway.[14] This allows for the direct validation of the mechanistic claims.

Protocol 4: Western Blot Analysis

This protocol outlines the key steps for analyzing protein expression levels in treated cancer cells.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction: Treat cells with the compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge the lysate at 12,000 g for 15 minutes at 4°C and collect the supernatant.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to compare protein expression levels across different treatments.

References

  • Gothai, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Singh, S., & Singh, P. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402. Retrieved from [Link]

  • Al-Ostath, A. A., et al. (2020). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Journal of Molecular Structure, 1217, 128421.
  • Al-Blewi, F. F., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 65. Retrieved from [Link]

  • Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 6953931. Retrieved from [Link]

  • Yurttaş, L., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-874.
  • Lee, B. K., & Lee, S. Y. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 29, 1B.5.1-1B.5.10. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

  • Rangel, D. C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(14), 5483.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

Sources

The Groebke–Blackburn–Bienaymé Reaction: A Comprehensive Protocol for the Synthesis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Imidazopyridines and the GBB Reaction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities, including anxiolytic, hypnotic, anti-ulcer, and anticancer properties.[1][2][3] Marketed drugs such as Zolpidem, Alpidem, and Zolimidine underscore the pharmaceutical significance of this privileged heterocyclic system.[2][3][4] The Groebke–Blackburn–Bienaymé (GBB) reaction has emerged as a powerful and highly efficient strategy for the one-pot synthesis of these valuable scaffolds.[5][6] As an isocyanide-based multicomponent reaction (MCR), the GBB reaction offers significant advantages in terms of operational simplicity, high atom economy, and the ability to rapidly generate diverse libraries of complex molecules from simple, readily available starting materials.[7][8]

This guide provides researchers, scientists, and drug development professionals with a detailed, in-depth understanding of the GBB reaction for synthesizing imidazopyridines. We will delve into the underlying mechanism, provide a robust and versatile experimental protocol, discuss the scope and limitations of the reactants, and offer insights into optimization and troubleshooting.

Reaction Mechanism: A Stepwise View of Imidazopyridine Formation

The Groebke–Blackburn–Bienaymé reaction is a three-component condensation involving an N-heterocyclic amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[5][9] The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through a sequence of imine formation, nucleophilic attack by the isocyanide, and subsequent intramolecular cyclization.[10][11]

The currently accepted mechanism unfolds as follows:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a reactive Schiff base (imine) intermediate, with the elimination of water.[10][11]

  • Nucleophilic Attack and Nitrilium Intermediate: The isocyanide then acts as a potent nucleophile, attacking the electrophilic carbon of the imine. This step is often the rate-determining step and results in the formation of a nitrilium ion intermediate.[11]

  • Intramolecular Cyclization ([4+1] Cycloaddition): The endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the nitrilium ion in an intramolecular fashion. This formal [4+1] cycloaddition step forms the five-membered imidazole ring.[10]

  • Aromatization: The final step involves a proton transfer or tautomerization to restore aromaticity, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.[10]

The causality behind the experimental choices lies in facilitating these steps. The acid catalyst is crucial for activating the aldehyde's carbonyl group for the initial condensation and for activating the resulting imine for the nucleophilic attack by the isocyanide.[10] The choice of solvent can also influence reaction rates and yields, with polar protic solvents like methanol or ethanol often being effective.[11][12]

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde (R¹CHO) Imine Schiff Base (Imine Intermediate) Reactants->Imine Condensation (-H₂O) Isocyanide Isocyanide (R²NC) Isocyanide->Imine Catalyst H⁺ (Acid Catalyst) Catalyst->Reactants Activates Aldehyde Catalyst->Imine Activates Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Nucleophilic Attack Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular [4+1] Cycloaddition Product 3-Aminoimidazo[1,2-a]pyridine Cyclized->Product Aromatization (-H⁺)

Caption: The reaction pathway of the Groebke-Blackburn-Bienaymé synthesis.

Detailed Experimental Protocol: A General Procedure

This protocol provides a reliable and scalable method for the synthesis of a variety of 3-aminoimidazo[1,2-a]pyridines. It is based on procedures reported in the literature and has been optimized for general applicability.[4][8][13]

Materials & Reagents:

  • 2-Aminopyridine derivative

  • Aldehyde

  • Isocyanide (Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.)

  • Catalyst (e.g., Scandium(III) triflate [Sc(OTf)₃], Ytterbium(III) triflate [Yb(OTf)₃], p-Toluenesulfonic acid [pTSA], or Ammonium chloride [NH₄Cl])

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add the aldehyde (1.0-1.2 mmol, 1.0-1.2 equiv) followed by the solvent (e.g., MeOH, 5 mL). Stir the mixture to dissolve the solids.

  • Catalyst Addition: Add the acid catalyst. The optimal catalyst and loading should be determined empirically, but a good starting point is Sc(OTf)₃ (5 mol%) or pTSA (20 mol%).[12][14]

  • Isocyanide Addition: Add the isocyanide (1.0-1.2 mmol, 1.0-1.2 equiv) to the stirring mixture.

  • Reaction Conditions:

    • Room Temperature: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically using a mixture of EtOAc/Hexanes as the eluent). Reactions may take from a few hours to 24 hours.[14]

    • Heating/Microwave: Alternatively, the reaction can be heated to reflux (e.g., 60-80 °C in MeOH or EtOH) to accelerate the rate.[7][12] Microwave-assisted synthesis (e.g., 100-150 °C for 30-60 minutes) is also highly effective and can significantly reduce reaction times.[2][8][15]

  • Work-up: Once the reaction is complete (as indicated by TLC analysis showing consumption of the limiting reagent), cool the mixture to room temperature if it was heated.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). The bicarbonate wash is crucial to neutralize the acid catalyst.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aminoimidazo[1,2-a]pyridine product.

Reaction Components and Optimization Parameters

The versatility of the GBB reaction stems from the wide variety of commercially available building blocks that can be employed. However, the reactivity can be influenced by the electronic and steric properties of each component.

ComponentRole in ReactionTypical Examples & ScopeOptimization Considerations
Amidine Heterocyclic backbone2-Aminopyridines, 2-aminopyrazines, 2-amino-pyrimidines, 2-aminothiazoles. Electron-donating groups on the ring generally improve yields.[9][13]Electron-poor amidines (e.g., containing a nitro group) can result in lower yields.[2]
Aldehyde Introduces R¹ substituentAromatic (benzaldehyde, furfural), heteroaromatic, and aliphatic aldehydes. Aromatic aldehydes with both electron-donating and electron-withdrawing groups are well-tolerated.[8][12]Sterically hindered aldehydes may react slower. Electron-poor aromatic aldehydes can sometimes give lower yields.[9][13]
Isocyanide Introduces R² substituentAliphatic (tert-butyl, cyclohexyl isocyanide) and aromatic isocyanides. A wide range of functional groups are tolerated.[8]Isocyanides are volatile and toxic; careful handling is required.
Catalyst Activates aldehyde/imineLewis Acids: Sc(OTf)₃, Yb(OTf)₃, InCl₃.[8][12][16] Brønsted Acids: pTSA, HClO₄, NH₄Cl, Acetic Acid (AcOH).[12][15][16]Catalyst loading typically ranges from 5-30 mol%. Lewis acids are often more efficient but can be more expensive and moisture-sensitive.[12]
Solvent Reaction MediumMethanol, Ethanol, Dichloromethane (DCM), Toluene.[12] Solvent-free conditions or the use of green solvents like water or eucalyptol have also been reported.[7][17]Alcohols like methanol can act as co-catalysts, accelerating key steps.[11]

Troubleshooting and Field-Proven Insights

  • Low Yields: If the yield is low, consider increasing the reaction temperature or switching to microwave irradiation.[15] Optimizing the catalyst and its loading is also critical; a screening of different Lewis and Brønsted acids may be necessary. Ensure starting materials are pure and dry, as water can inhibit the initial imine formation.

  • Side Product Formation: In some cases, particularly with electron-poor amidines, side reactions can occur.[2] Purification by column chromatography is usually effective in separating the desired product. Using a slight excess (1.1-1.2 equivalents) of the more volatile aldehyde and isocyanide components can help drive the reaction to completion.

  • Reaction Stalling: If the reaction stalls, as observed by TLC, a small additional charge of the catalyst might be beneficial. In some cases, the use of a dehydrating agent like trimethyl orthoformate can improve yields by shifting the equilibrium towards imine formation.[13]

  • Purification Challenges: The amino group on the final product can sometimes cause streaking on silica gel columns. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help mitigate this issue and improve peak shape.

Safety Precautions

  • Isocyanides: These compounds are volatile, highly toxic, and possess extremely unpleasant odors. Always handle them in a properly functioning chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Solvents: Handle flammable organic solvents with care, avoiding open flames and ensuring adequate ventilation.

  • Acids: Acid catalysts can be corrosive. Handle with care and appropriate PPE. Neutralize any spills immediately.

Conclusion

The Groebke–Blackburn–Bienaymé reaction is a robust, reliable, and highly versatile tool for the synthesis of medicinally relevant imidazopyridine derivatives. Its operational simplicity as a one-pot, three-component reaction makes it an attractive method for generating chemical libraries for drug discovery and for the efficient scale-up of lead compounds.[1][13] By understanding the reaction mechanism and the influence of various parameters, researchers can effectively harness the power of the GBB reaction to accelerate their research and development efforts.

References

  • Current time information in Blackburn with Darwen, GB. Google.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Retrieved from [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. Retrieved from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. Retrieved from [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. Retrieved from [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]

  • Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via the Groebke–Blackburn–Bienaymé and TBAB-Mediated Cascade Reaction in One Pot. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via the Groebke-Blackburn-Bienaymé and TBAB-Mediated Cascade Reaction in One Pot. PubMed. Retrieved from [Link]

  • Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine. PubMed. Retrieved from [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. ProQuest. Retrieved from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC - PubMed Central. Retrieved from [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters - ACS Publications. Retrieved from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Retrieved from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Retrieved from [Link]

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Retrieved from [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. PMC - NIH. Retrieved from [Link]

  • Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. Request PDF - ResearchGate. Retrieved from [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Optimization of the cyclization reaction conditions. a. ResearchGate. Retrieved from [Link]

  • Overview of GBB catalysts that performed best in reported catalyst screenings (single hits were omitted for clarification). ResearchGate. Retrieved from [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. Retrieved from [Link]

  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journals. Retrieved from [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. PubMed - NIH. Retrieved from [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]

  • Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via Groebke–Blackburn–Bienaymé and TBAB-Mediated Cascade Reaction in One Pot. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Evaluating (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Selective Kinase Inhibitors

Protein kinases are fundamental regulators of a vast array of cellular processes, including signal transduction, metabolism, and cell cycle progression.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, autoimmune disorders, and neurodegenerative conditions.[3][4][5] This has positioned kinases as one of the most critical classes of drug targets. The imidazopyridine scaffold, of which (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a member, represents a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel compound, this compound, in kinase inhibition assays. While the specific targets for this compound are yet to be fully elucidated, this guide will focus on protocols for screening against TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two closely related non-canonical IKK kinases that are pivotal in innate immunity, inflammation, and oncology.[6][7][8][9] The methodologies described herein are broadly applicable for profiling novel small molecules against these and other kinases.

The Targets: TBK1 and IKKε - Central Nodes in Cellular Signaling

TBK1 and IKKε are serine/threonine kinases that play crucial, partially overlapping roles in signaling pathways downstream of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[7][10] They are key activators of transcription factors like Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-κB (NF-κB), which orchestrate the expression of type I interferons and other inflammatory mediators.[4][10][11]

Given their central role, the dysregulation of TBK1 and IKKε has been implicated in a variety of pathological states, making them attractive targets for therapeutic intervention.[3][4][5] For instance, inhibitors of these kinases are being explored for the treatment of autoimmune diseases, certain cancers, and metabolic disorders.[12][13][14]

Signaling Pathway Overview

TBK1_IKKe_Signaling TBK1/IKKε Signaling Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activation cluster_downstream Downstream Effects cluster_inhibitor Point of Intervention Viral/Bacterial PAMPs Viral/Bacterial PAMPs PRRs Pattern Recognition Receptors (e.g., TLR3, STING) Viral/Bacterial PAMPs->PRRs recognized by Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRRs->Adaptors signal via TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe recruit & activate Autophosphorylation Autophosphorylation (p-Ser172) TBK1_IKKe->Autophosphorylation leads to IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates NFkB NF-κB Pathway TBK1_IKKe->NFkB activates pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 becomes Gene_Expression Type I IFN & Pro-inflammatory Gene Expression pIRF3->Gene_Expression translocates to nucleus & induces NFkB->Gene_Expression induces Inhibitor This compound Inhibitor->TBK1_IKKe inhibits

Figure 1. Simplified TBK1/IKKε signaling pathway and the potential point of intervention for an inhibitor.

Part 1: Biochemical Assays for Direct Kinase Inhibition

Biochemical assays are the first line of assessment, providing a direct measure of the compound's ability to inhibit the catalytic activity of the purified kinase enzyme.[2] These assays are typically performed in a cell-free system, which simplifies data interpretation by eliminating confounding factors such as cell permeability and off-target effects within a cellular context.[15]

Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

Principle: This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[16][17] A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal.[16][18] Therefore, the light output is inversely proportional to kinase activity; high kinase activity results in low luminescence, and potent inhibition leads to high luminescence.[1][17]

Advantages: High sensitivity, broad applicability to virtually any kinase, and a simple "add-mix-read" format suitable for high-throughput screening (HTS).[16][19]

Protocol: IC₅₀ Determination for this compound against TBK1

Materials:

  • Recombinant human TBK1 (e.g., SignalChem, #T01-11G)

  • Myelin Basic Protein (MBP) as a generic substrate (e.g., Sigma-Aldrich, #M1891)

  • ATP, 10 mM solution (e.g., Promega, #V9151)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega, #V6714)

  • This compound, 10 mM stock in 100% DMSO

  • Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • White, opaque 384-well assay plates (e.g., Corning, #3570)

  • Luminometer plate reader

Procedure:

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Start with the 10 mM stock to create a concentration range (e.g., 100 µM to 0.005 µM in the final assay after dilution).

    • Prepare a DMSO-only control (vehicle control).

  • Kinase Reaction Setup (5 µL per well):

    • Add 2.5 µL of 2X Kinase/Substrate mix (containing 40 ng/µL MBP and an optimized concentration of TBK1 in Kinase Assay Buffer) to all wells.

    • Add 50 nL of the serially diluted compound or DMSO to the appropriate wells.

    • To initiate the reaction, add 2.5 µL of 2X ATP solution (e.g., 20 µM for a final concentration of 10 µM) to all wells.

    • Final reaction volume: 5 µL.

  • Controls:

    • No Kinase Control ("100% Inhibition"): Wells containing substrate and ATP but no enzyme.

    • Vehicle Control ("0% Inhibition"): Wells containing enzyme, substrate, ATP, and DMSO.

  • Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is within the linear range (typically 10-30% ATP consumption).

  • Detection:

    • Equilibrate the Kinase-Glo® Reagent and the assay plate to room temperature.

    • Add 5 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes to lyse any potential contaminants and stabilize the luminescent signal.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 x (Lumi_vehicle - Lumi_compound) / (Lumi_vehicle - Lumi_no_kinase)

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Recommended Starting Condition Notes
Kinase (TBK1) 1-5 ng/reactionTitrate to achieve ~10-30% ATP consumption.
Substrate (MBP) 200 ng/reactionEnsure concentration is near or at Km for ATP.
ATP 10 µM (approx. Km)Use a concentration near the Km for accurate IC₅₀.
Compound Conc. 100 µM - 0.005 µMAdjust range based on initial hit potency.
Incubation Time 60 min at 30°CMonitor ATP consumption to stay in linear range.
Final DMSO % ≤ 1%High DMSO can inhibit kinase activity.
Fluorescence Polarization (FP) Based Assay

Principle: FP assays measure the change in the rotational speed of a fluorescently labeled molecule in solution.[20][21] In a competitive binding format, a fluorescent tracer (e.g., a fluorescently labeled ATP competitive ligand) binds to the kinase, resulting in a slow rotation and high polarization signal.[22] When an unlabeled inhibitor like this compound competes for the ATP-binding site and displaces the tracer, the small, free-rotating tracer yields a low polarization signal.[22][23]

Advantages: Homogeneous "mix-and-read" format, non-radioactive, and provides direct binding information.[20][24]

Protocol: Competitive Binding FP Assay for TBK1

Materials:

  • Recombinant human TBK1

  • Fluorescent tracer specific for the kinase family (e.g., a broad-spectrum fluorescent kinase probe)

  • This compound, 10 mM stock in 100% DMSO

  • FP Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Black, low-volume 384-well plates (e.g., Greiner Bio-One, #784076)

  • Plate reader with FP capabilities (excitation and emission filters appropriate for the tracer)

Procedure:

  • Reagent Preparation:

    • Dilute TBK1 and the fluorescent tracer in FP Assay Buffer to 2X the final desired concentration. The optimal concentrations must be determined via titration experiments to achieve a suitable assay window (difference between high and low polarization signals).

  • Compound Plating:

    • Perform a serial dilution of the test compound in DMSO as described in section 1.1.

    • Add 50 nL of the diluted compound or DMSO vehicle to the appropriate wells.

  • Assay Assembly (10 µL final volume):

    • Add 5 µL of 2X TBK1 solution to each well.

    • Add 5 µL of 2X fluorescent tracer solution to each well.

    • Note: The order of addition (enzyme first or tracer first) may need optimization.

  • Controls:

    • Maximum Polarization (Bound): Wells with TBK1, tracer, and DMSO.

    • Minimum Polarization (Free): Wells with tracer and DMSO (no TBK1).

  • Incubation:

    • Seal the plate and incubate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

  • Detection:

    • Measure fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.

  • Data Analysis:

    • Calculate percent inhibition based on the polarization values: % Inhibition = 100 x (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)])

    • Determine the IC₅₀ by plotting percent inhibition against the log of the compound concentration.

Part 2: Cell-Based Assays for Target Engagement and Pathway Inhibition

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for verifying that a compound can enter cells, engage its target in a physiological context, and modulate downstream signaling pathways.[15][25][26]

Cellular Phosphorylation Assay (Western Blot or TR-FRET)

Principle: This assay measures the phosphorylation of a direct downstream substrate of the target kinase. For TBK1/IKKε, a key substrate is IRF3, which is phosphorylated at Serine 396 upon pathway activation.[10] Inhibition of TBK1/IKKε by this compound should lead to a dose-dependent decrease in phospho-IRF3 levels.

Advantages: Confirms target engagement and functional modulation of the signaling pathway within a cellular environment.[25][26]

Protocol: Western Blot Analysis of p-IRF3 Inhibition

Materials:

  • HEK293T or THP-1 cells

  • Poly(I:C) (a TLR3 agonist) or cGAMP (a STING agonist) to stimulate the pathway

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-IRF3 (Ser396), Rabbit anti-total IRF3, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • SDS-PAGE gels, transfer apparatus, and chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with Poly(I:C) (10 µg/mL) for 3-6 hours to activate TBK1. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (anti-p-IRF3, anti-total IRF3, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize p-IRF3 levels to total IRF3 and then to the β-actin loading control.

    • Observe the dose-dependent decrease in p-IRF3 in compound-treated, stimulated cells compared to the vehicle-treated, stimulated control.

Workflow Visualization

Assay_Workflow cluster_biochem Biochemical Assays (In Vitro) cluster_cell Cell-Based Assays (In Cellulo) Start_Biochem Novel Compound: This compound Purified_Kinase Purified TBK1/IKKε Enzyme Start_Biochem->Purified_Kinase Luminescence_Assay Luminescence Assay (e.g., Kinase-Glo®) Measures ATP Consumption Purified_Kinase->Luminescence_Assay FP_Assay Fluorescence Polarization Assay Measures Competitive Binding Purified_Kinase->FP_Assay IC50_Biochem Determine Biochemical IC₅₀ Luminescence_Assay->IC50_Biochem FP_Assay->IC50_Biochem IC50_Cell Determine Cellular IC₅₀ IC50_Biochem->IC50_Cell Correlate Results Start_Cell Novel Compound Cell_Culture Culture Relevant Cells (e.g., HEK293T, THP-1) Start_Cell->Cell_Culture Compound_Treatment Pre-treat cells with Compound or Vehicle Cell_Culture->Compound_Treatment Stimulation Stimulate Pathway (e.g., with Poly(I:C)) Compound_Treatment->Stimulation Phospho_Assay Phosphorylation Assay (Western Blot / TR-FRET) Measures p-IRF3 Stimulation->Phospho_Assay Phospho_Assay->IC50_Cell

Figure 2. General workflow for characterizing a novel kinase inhibitor from in vitro biochemical assays to cell-based validation.

Conclusion and Future Directions

This guide outlines robust and widely adopted methodologies for assessing the inhibitory potential of a novel compound, such as this compound, against the therapeutically relevant kinases TBK1 and IKKε. Initial screening using biochemical assays like luminescence-based ATP depletion or fluorescence polarization can efficiently determine direct enzymatic inhibition and binding affinity. Positive hits should then be validated in cell-based assays to confirm target engagement and pathway modulation in a physiological setting.

Successful confirmation of potent and selective inhibition of TBK1 and/or IKKε would warrant further investigation, including:

  • Kinome Profiling: Screening against a broad panel of kinases to determine selectivity and identify potential off-targets.

  • Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive, non-competitive, or allosteric.

  • In Vivo Efficacy: Testing the compound in relevant animal models of inflammation, autoimmune disease, or cancer.

By following a structured and multi-faceted approach, researchers can effectively characterize novel kinase inhibitors and accelerate their journey from laboratory discovery to potential clinical candidates.

References

  • Wikipedia. (n.d.). TANK-binding kinase 1. Retrieved from [Link]

  • Li, L., et al. (2021). TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery. Drug Discovery Today, 26(10), 2445-2455. Retrieved from [Link]

  • Larabi, A., et al. (2013). Structural Insights into the Functions of TBK1 in Innate Antimicrobial Immunity. Immunity, 38(3), 431-443. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Ng, S. L., et al. (2011). IκB kinase ε (IKKε) regulates the balance between type I and type II interferon responses. Proceedings of the National Academy of Sciences, 108(52), 21170-21175. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Ma, X., et al. (2013). Crystal structure and mechanism of activation of TANK-binding kinase 1. Structure, 21(4), 559-571. Retrieved from [Link]

  • In Silico Insights. (n.d.). QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. Retrieved from [Link]

  • AntBio. (2026). TANK-Binding Kinase: The Central Hub of Innate Immune Regulation. Retrieved from [Link]

  • Li, Y., et al. (2009). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 393(4), 1137-1147. Retrieved from [Link]

  • Thomson, D. W., et al. (2016). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters, 7(11), 975-980. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). IKBKE inhibitor of nuclear factor kappa B kinase subunit epsilon [human]. Retrieved from [Link]

  • Larabi, A., et al. (2013). Crystal Structure and Mechanism of Activation of TANK-Binding Kinase 1. ResearchGate. Retrieved from [Link]

  • BMG Labtech. (n.d.). Lonza's PKLight protein kinase assay on the PHERAstar FS plate reader. Retrieved from [Link]

  • Wang, L., et al. (2019). Advances in IKBKE as a potential target for cancer therapy. Cancer Medicine, 9(1), 247-257. Retrieved from [Link]

  • ResearchGate. (n.d.). IKBKE played important role in multiple signaling pathways. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Zhang, J., et al. (2018). Roles of IκB kinase ε in the innate immune defense and beyond. Cellular & Molecular Immunology, 15(2), 118-125. Retrieved from [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Li, Y., et al. (2022). Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology. Frontiers in Pharmacology, 13, 893330. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Xie, P., et al. (2008). Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy. Clinical Cancer Research, 14(18), 5674-5680. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Zhang, H., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(35), 4694-4698. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating the Antifungal Efficacy of Novel Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, particularly among immunocompromised populations, coupled with the emergence of drug-resistant strains, has created an urgent need for new antifungal therapeutics. Imidazopyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest due to their diverse pharmacological activities, including notable antifungal potential.[1][2][3] The unique structural framework of the imidazopyridine ring allows for interaction with various biological targets, making it a promising scaffold for the development of next-generation antifungals.[1]

This guide provides a comprehensive experimental framework for researchers to systematically assess the antifungal activity of novel imidazopyridine derivatives. The protocols herein are grounded in established methodologies, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. We will explore the determination of intrinsic antifungal potency through Minimum Inhibitory Concentration (MIC) testing and evaluate potential combination therapy benefits using synergy assays.

Mechanistic Context: Targeting Fungal Viability

A successful antifungal agent selectively targets essential fungal structures or pathways that are absent or significantly different in mammalian cells.[4] Many successful antifungal drugs, particularly those in the azole class (which includes imidazoles), function by disrupting the integrity of the fungal cell membrane.[5][6][7][8][9]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The fungal cell membrane's primary sterol is ergosterol, which is functionally analogous to cholesterol in mammalian cells. Ergosterol is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[4][10][11] Its biosynthesis is a complex, multi-enzyme process that represents an ideal target for selective toxicity.[10][12][13]

The most critical enzyme in this pathway targeted by azole antifungals is Lanosterol 14-α-demethylase, a cytochrome P450 enzyme (encoded by the ERG11 or CYP51 gene).[14][15][16] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors.[11][15] This disruption of membrane structure ultimately inhibits fungal growth and can lead to cell death.[14] Given their structural similarities to other imidazole-based compounds, it is a primary hypothesis that imidazopyridine derivatives may exert their antifungal effect through a similar mechanism.

For context, other major classes of antifungals target different structures:

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the membrane, forming pores that lead to ion leakage and cell death.[17][18][19][20][21]

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability.[22][23][24][25][26]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Points of Inhibition Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51 / ERG11) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Azoles Azoles & Imidazopyridines (Hypothesized) Azoles->Lanosterol Inhibition Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binding & Disruption cluster_workflow Antifungal Assessment Workflow A Primary Screening: Determine Minimum Inhibitory Concentration (MIC) B Data Analysis: Identify Potent Derivatives (Low MIC Values) A->B C Secondary Screening: Checkerboard Synergy Assay B->C D Data Analysis: Calculate FICI to Determine Synergy, Additivity, or Antagonism C->D

Caption: A streamlined workflow for assessing novel antifungal compounds.

Data Presentation: Quantifying Antifungal Efficacy

Clear and concise data presentation is paramount for interpreting experimental outcomes. All quantitative results should be summarized in structured tables.

Table 1: Example MIC Data for Imidazopyridine Derivatives against Candida Species

Fungal Strain Imidazopyridine A MIC (µg/mL) Imidazopyridine B MIC (µg/mL) Fluconazole MIC (µg/mL) (Control)
Candida albicans ATCC 90028 0.25 1 0.5
Candida glabrata ATCC 90030 0.5 2 16
Candida parapsilosis ATCC 22019 0.125 0.5 1
Candida krusei ATCC 6258 1 4 64

| Candida auris B11221 | 0.25 | 1 | >64 |

Table 2: Example Synergy Analysis of Imidazopyridine A with Fluconazole against C. albicans

Drug Combination MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
Imidazopyridine A 0.25 0.0625 \multirow{2}{}{0.5} \multirow{2}{}{Synergy}

| Fluconazole | 0.5 | 0.125 | | |

FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference/Additivity; > 4.0 = Antagonism.

Detailed Experimental Protocols

The following protocols are based on the CLSI M27 reference method for yeasts and are adaptable for other fungal types with appropriate modifications (e.g., CLSI M38 for filamentous fungi). [27][28][29][30][31][32]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay is the gold standard for determining the in vitro potency of an antifungal agent. [30][33]It identifies the lowest concentration of the compound that inhibits the visible growth of a fungus. [34] A. Materials and Reagents

  • Sterile, flat-bottom 96-well microtiter plates

  • Investigational imidazopyridine derivatives

  • Control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Fungal strains (e.g., Candida albicans ATCC 90028, quality control strain)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 0.85% saline

  • Spectrophotometer and sterile cuvettes

  • 0.5 McFarland turbidity standard

  • Multichannel pipettes and sterile tips

  • Incubator set to 35°C

B. Procedure

Step 1: Preparation of Antifungal Stock Solutions

  • Accurately weigh the imidazopyridine derivative powder and the control antifungal.

  • Dissolve the compounds in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Prepare an intermediate stock by diluting the DMSO stock in RPMI-1640 medium to a concentration suitable for serial dilutions (e.g., 640 µg/mL). The final DMSO concentration in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

Step 2: Preparation of Fungal Inoculum

  • Subculture the fungal strain on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension using a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Perform a 1:1000 dilution of this adjusted suspension into RPMI-1640 medium. This creates the final inoculum of approximately 0.5-2.5 x 10³ CFU/mL. [27][31][33] Step 3: Plate Preparation and Serial Dilution

  • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of the 96-well plate. Column 12 will serve as a sterility control (media only).

  • Add 200 µL of the highest concentration of the drug to be tested (e.g., 64 µg/mL, prepared from the intermediate stock) into the wells of column 1.

  • Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue this two-fold serial dilution across the plate to column 10.

  • After mixing column 10, discard 100 µL to ensure all wells (except column 1) have a final pre-inoculation volume of 100 µL.

  • Column 11 will serve as the growth control (no drug).

Step 4: Inoculation and Incubation

  • Add 100 µL of the final fungal inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

  • The final volume in the test wells is now 200 µL, and the drug concentrations and inoculum density are halved to their final desired values.

  • Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours.

Step 5: Endpoint Determination (MIC Reading)

  • Visually inspect the plate. The sterility control (column 12) should show no growth, and the growth control (column 11) should show distinct turbidity.

  • The MIC is defined as the lowest drug concentration in which there is a complete or prominent reduction in turbidity (e.g., ≥90% inhibition) compared to the growth control. A microplate reader can also be used to measure optical density for a more quantitative assessment. [34]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay evaluates the interaction between two compounds by testing them in various concentration combinations. [35]The goal is to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction. [36][37] A. Principle

A 96-well plate is set up with serial dilutions of Drug A (Imidazopyridine derivative) along the x-axis and serial dilutions of Drug B (e.g., Fluconazole) along the y-axis. The plate is then inoculated, and the MIC of each drug in the presence of the other is determined.

B. Procedure

  • Plate Setup: Prepare a 96-well plate. The final layout will have decreasing concentrations of the imidazopyridine from left to right and decreasing concentrations of the standard antifungal from top to bottom.

  • Drug Preparation: Prepare intermediate stocks of both drugs in RPMI-1640 at 4x the highest desired starting concentration.

  • Dispensing Drugs:

    • Add 50 µL of RPMI-1640 to all wells.

    • Along the y-axis (e.g., row H to A), create serial dilutions of Drug A.

    • Along the x-axis (e.g., column 1 to 10), create serial dilutions of Drug B. The result is a matrix of unique drug concentration combinations.

  • Inoculation: Add 100 µL of the standardized fungal inoculum (prepared as in Protocol 1) to each well. The final volume will be 200 µL.

  • Incubation and Reading: Incubate at 35°C for 24-48 hours. Read the MIC for each combination well, identifying the lowest concentration pair that inhibits visible growth.

C. Data Analysis: Calculating the FICI

  • Determine the MIC of Drug A alone and Drug B alone from the assay.

  • For each well showing growth inhibition, identify the concentrations of Drug A (ConcA) and Drug B (ConcB).

  • Calculate the FICI for each inhibitory combination using the formula:

    FICI = (ConcA in combination / MIC of A alone) + (ConcB in combination / MIC of B alone)

  • The FICI value for the combination is the lowest FICI calculated from all inhibitory wells.

  • Interpret the result:

    • Synergy: FICI ≤ 0.5

    • Additivity/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

References

  • StatPearls. (2024). Amphotericin B. NCBI Bookshelf. [Link]

  • StatPearls. (2024). Caspofungin. NCBI Bookshelf. [Link]

  • Alcazar-Fuoli, L., et al. (2008).
  • Gilead Sciences. AmBisome (amphotericin B) liposome for injection - Mechanism of Action. [Link]

  • Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • ChemicalBook. (2025). Amphotericin B: Mechanism of Action.
  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • CLSI. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]

  • Wikipedia. Caspofungin. [Link]

  • MDPI. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Caspofungin Acetate?. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amphotericin B?. [Link]

  • Creative Biolabs. Ergosterol Biosynthesis. [Link]

  • Adler-Moore, J. P., & Proffitt, R. T. (2002). Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. Cellular and Molecular Life Sciences.
  • MDPI. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi. [Link]

  • Groll, A. H., & Walsh, T. J. (2001). Caspofungin: an echinocandin antifungal agent.
  • Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • ResearchGate.
  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • Oxford Academic. (1995). Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator. Journal of Antimicrobial Chemotherapy.
  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • UT Health San Antonio. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing.
  • Palma, A. S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.
  • SciELO. (2008). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of the Brazilian Society of Tropical Medicine.
  • Trzaskos, J. M., et al. (1986). Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. Journal of Biological Chemistry.
  • Ghannoum, M. A., et al. (2004). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology.
  • PubMed. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy.
  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Britton, J. R., et al. (2021). Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS One.
  • Taylor & Francis. Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]

  • BenchChem. (2025).
  • PubMed. (1985).
  • PubMed. (2025).
  • FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • ASM Journals. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate.... [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synergy Testing of Antifungal Agent 21.
  • ASM Journals. (2000). Determination of Antifungal MICs by a Rapid Susceptibility Assay. [Link]

  • PubMed. (1985).
  • MDPI. (2025). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences. [Link]

  • Parker, J. E., et al. (2014).
  • PubMed Central. (1975). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. Biochemical Journal.
  • Espinel-Ingroff, A., et al. (2005). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology.
  • MDPI. (2024). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi. [Link]

  • PubMed Central. (2023).
  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • NIH. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • MDPI. (2018). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules. [Link]

  • International Journal of Environmental Sciences. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. [Link]

  • Semantic Scholar.

Sources

Application Notes and Protocols: Utilizing (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol as a Chemical Probe for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a member of this versatile class, holds significant potential for development as a chemical probe to investigate cellular signaling pathways. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize and utilize this compound as a selective chemical probe. We will delve into the rationale behind its potential targets, present detailed protocols for its validation, and explore its application in interrogating protein function within a cellular context.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a recurring motif in compounds targeting a wide array of proteins, demonstrating its versatility in binding to different biological macromolecules.[1] Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of protein kinases and aldehyde dehydrogenases (ALDH), two critical enzyme families implicated in numerous diseases, including cancer.[2][3][4][5][6][7][8][9][10]

Given this precedent, we hypothesize that this compound can be developed into a valuable chemical probe for one or more members of these enzyme families. A chemical probe is a small molecule that selectively interacts with a specific protein target, enabling the study of that protein's function in cells and organisms.[4][5] This guide will outline the critical steps to validate this compound as a chemical probe and utilize it for robust biological inquiry.

The Chemical Probe Development Workflow

The journey from a bioactive compound to a validated chemical probe is a systematic process. The following diagram illustrates the key stages in this workflow, which will be detailed in the subsequent sections.

Chemical_Probe_Development_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Control & Advanced Applications A Hypothesized Target Identification (Kinases, ALDHs) B In Vitro Potency & Selectivity Assays A->B Synthesize Compound C Cellular Target Engagement (CETSA) B->C Confirm On-Target Activity D Cell-Based Phenotypic Assays C->D Link Target to Cellular Function E Design & Synthesize Negative Control D->E Validate Phenotype Specificity F Advanced Applications (Chemoproteomics, Imaging) D->F Broader Mechanistic Studies

Figure 1: A stepwise workflow for the development and application of a chemical probe.

Phase 1: Biochemical Characterization

The initial phase focuses on determining the in vitro potency and selectivity of this compound against its hypothesized targets.

Hypothesized Targets: Kinases and Aldehyde Dehydrogenases

Based on existing literature, prominent targets for the imidazo[1,2-a]pyridine scaffold include:

  • Protein Kinases: This large family of enzymes plays a central role in signal transduction. Dysregulation of kinase activity is a hallmark of many cancers.[6] Specific kinases to investigate could include Akt, IGF-1R, and PI3K, for which imidazo[1,2-a]pyridine inhibitors have been reported.[2][3][8][9]

  • Aldehyde Dehydrogenases (ALDH): These enzymes are involved in cellular detoxification and have emerged as markers for cancer stem cells. The ALDH1A3 isoform, in particular, has been identified as a target for imidazo[1,2-a]pyridine derivatives in glioblastoma.[4][5][7][10]

In Vitro Enzyme Inhibition Assays

To assess the inhibitory activity of this compound, standard in vitro enzyme assays should be performed.

This protocol provides a general framework for measuring the inhibition of a specific kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer.

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and the diluted compound or vehicle (DMSO).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Interpretation:

A potent chemical probe should ideally have an IC50 value in the nanomolar range against its primary target. To assess selectivity, the compound should be screened against a panel of related kinases. A desirable selectivity profile would show significantly higher potency for the primary target compared to other kinases.

This colorimetric assay measures the activity of ALDH by monitoring the production of NADH.[11][12][13][14][15]

Materials:

  • Recombinant human ALDH isoform (e.g., ALDH1A3)

  • NAD+

  • Aldehyde substrate (e.g., propionaldehyde)

  • ALDH assay buffer (e.g., 50 mM sodium pyrophosphate pH 8.0, 1 mM EDTA)

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in ALDH assay buffer.

  • Reaction Setup: In a UV-transparent 96-well plate, add the ALDH enzyme, NAD+, and the diluted compound or vehicle (DMSO).

  • Initiate Reaction: Add the aldehyde substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time at 25°C. This corresponds to the formation of NADH.

  • Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.

Expected Results:

The following table provides a template for summarizing the biochemical data for this compound.

Target EnzymeIC50 (nM)Selectivity vs. Off-Target 1Selectivity vs. Off-Target 2
Primary Target (e.g., ALDH1A3) Value>100-fold>100-fold
Off-Target Kinase 1Value--
Off-Target ALDH 1A1Value--

Phase 2: Cellular Validation

Once biochemical potency and selectivity are established, the next crucial step is to confirm that the compound engages its target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess target engagement in intact cells.[16][17][18][19][20] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

CETSA_Workflow A Treat cells with compound or vehicle (DMSO) B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot melting curves and determine thermal shift D->E

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the target protein

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature for 3 minutes using a thermal cycler. A typical temperature range is 40-70°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble target protein remaining in each sample by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: The Importance of a Negative Control

A critical component of any chemical probe experiment is the use of a negative control.[21][22][23][24][25] This is a structurally similar analog of the probe that is significantly less active or inactive against the primary target. The negative control helps to ensure that any observed cellular phenotype is due to the on-target activity of the probe and not due to off-target effects or the shared chemical scaffold.

For this compound, a potential negative control could be a regioisomer, such as (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol, or a derivative where a key interacting group is modified or removed. The negative control should be subjected to the same validation workflow as the probe to confirm its lack of on-target activity.

Advanced Applications

Once validated, this compound can be employed in a variety of advanced applications to further dissect biological processes.

Chemoproteomics for Target Deconvolution

If the primary target of this compound is unknown, or to identify potential off-targets, chemoproteomic approaches can be used.[26][27][28][29][30] This typically involves synthesizing a derivative of the probe with a reactive group or an affinity tag (e.g., an alkyne for click chemistry) to pull down binding partners from cell lysates for identification by mass spectrometry.

Live-Cell Imaging

For applications in live-cell imaging, a fluorescent derivative of this compound can be synthesized.[31][32][33][34][35] This would allow for the visualization of the target protein's localization and dynamics within the cell in real-time, providing valuable spatial and temporal information about its function.

Conclusion

This compound represents a promising starting point for the development of a potent and selective chemical probe. By following the systematic validation workflow outlined in these application notes—from biochemical characterization to cellular target engagement and the crucial use of a negative control—researchers can confidently employ this compound to investigate the roles of specific kinases or aldehyde dehydrogenases in health and disease. The protocols provided herein serve as a detailed guide to empower scientists in their quest to unravel complex biological systems.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Baffi, F., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844-4848. [Link]

  • Bavetsias, V., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]

  • Sani, M., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4603-4616. [Link]

  • AMSBIO. Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. [Link]

  • Chen, Y. C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

  • Chen, Y. C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 148–153. [Link]

  • Sani, M., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4603-4616. [Link]

  • Deb, P. K., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 835-846. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2549. [Link]

  • Travelli, C., et al. (2020). Progress in the Field of Aldehyde Dehydrogenase Inhibitors: Novel Imidazo[1,2-a]pyridines against the 1A Family. ACS Medicinal Chemistry Letters, 11(5), 843-849. [Link]

  • Aldefluor™ Kit. (2020). Isolation and identification of cancer stem cells by ALDH activity assay. protocols.io. [Link]

  • Choi, H. G., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 959-964. [Link]

  • Pequerul, R., et al. (2022). Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases. Bio-protocol, 12(17), e4495. [Link]

  • Liu, Y., & Raines, R. T. (2017). Fluorogenic probes for live-cell imaging of biomolecules. DSpace@MIT. [Link]

  • Max Planck Institute for Medical Research. (2019). Fluorescent probes for imaging live cells. [Link]

  • Mallon, R., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1763-1768. [Link]

  • Sani, M., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4603-4616. [Link]

  • ScienCell Research Laboratories. Aldehyde Dehydrogenase Assay (ALDH). [Link]

  • Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 14(9), 857-863. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 411-432. [Link]

  • Chemical Probes Portal. Controls for chemical probes. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • FluoroFinder. (2024). Functional Probes for Live-Cell Imaging. [Link]

  • Spahn, C., & Heilemann, M. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 141(1), 13-26. [Link]

  • Advanced Science News. (2024). A universal set of probes helps scientists unlock the secrets of living cells. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-230. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • ResearchGate. Chemoproteomic strategies for drug target identification. [Link]

  • Longdom Publishing. Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. [Link]

  • Bateman, L. A., et al. (2021). Chemoproteomic methods for covalent drug discovery. Nature Reviews Chemistry, 5(4), 264-279. [Link]

  • Openlabnotebooks.org. (2021). Are Enantiomer of Chemical Probes Good Negative Controls?. [Link]

  • G. Pupo, et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Pupo, G., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 637-646. [Link]

  • Pupo, G., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 637-646. [Link]

  • Deep, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • Rangel, D. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(4), M1494. [Link]

  • PubChemLite. (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Studies. Chemical Methodologies, 9(11), 1016-1030. [Link]

  • PubChem. (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. [Link]

  • Boechat, N., et al. (2014). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Bioorganic & Medicinal Chemistry, 22(19), 5341-5351. [Link]

  • Royal Society of Chemistry. (2019). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive framework for the systematic derivatization of a key intermediate, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. We present a strategic approach and detailed, field-proven protocols for chemical modifications at two distinct diversification points: the C2-hydroxymethyl group and the C7-chloro substituent. The methodologies detailed herein—including O-alkylation, esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—are designed to enable researchers to efficiently generate compound libraries for robust Structure-Activity Relationship (SAR) exploration, a critical step in modern drug discovery.[3][4]

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention from the medicinal chemistry community.[5] Their unique structural and electronic properties have led to a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antitubercular effects.[6] This has culminated in several marketed drugs, such as Zolpidem and Alpidem, underscoring the therapeutic relevance of this scaffold.[2]

The starting material, This compound (CAS 1368290-38-3)[7], is an ideal synthon for building a focused library for SAR studies. It possesses two orthogonal chemical handles amenable to distinct and high-yielding chemical transformations:

  • The C2-primary alcohol: A versatile nucleophile for introducing a variety of side chains through ether or ester linkages. This allows for fine-tuning of steric bulk, polarity, and hydrogen bonding capacity in the region often critical for target engagement.

  • The C7-chloro atom: An electrophilic site on the pyridine ring, perfectly suited for modern palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, heteroaryl, or amino substituents, profoundly altering the molecule's overall topology and electronic properties.

This document outlines the strategic rationale and provides detailed protocols for leveraging these two functional groups to systematically probe the chemical space around the imidazo[1,2-a]pyridine core.

Strategic Framework for SAR Derivatization

A successful SAR campaign relies on the systematic and logical modification of a lead scaffold. For this compound, we propose a parallel synthesis approach targeting the C2 and C7 positions.

SAR_Strategy cluster_C2 C2-Position Modification (Alcohol) cluster_C7 C7-Position Modification (Chloro) Core This compound C2_Mod Probe Sterics & H-Bonding Core->C2_Mod Derivatize -CH2OH C7_Mod Probe Aromatic Space & Electronics Core->C7_Mod Derivatize -Cl Ether O-Alkylation (Ethers) C2_Mod->Ether Ester Esterification (Esters) C2_Mod->Ester Suzuki Suzuki-Miyaura Coupling (C-C) C7_Mod->Suzuki Buchwald Buchwald-Hartwig Amination (C-N) C7_Mod->Buchwald

Caption: SAR Derivatization Strategy.

Table 1: Derivatization Strategy and Rationale
PositionReaction TypeReagentsSAR Rationale
C2 O-Alkylation (Etherification) Alkyl/Benzyl HalidesExplore steric tolerance; introduce lipophilic or functionalized side chains.
C2 Esterification Acyl Chlorides, Carboxylic AcidsIntroduce hydrogen bond acceptors; modulate polarity and metabolic stability.
C7 Suzuki-Miyaura Coupling (Hetero)aryl Boronic AcidsSystematically probe aromatic interactions; modify electronics (EDGs/EWGs).
C7 Buchwald-Hartwig Amination Primary/Secondary AminesIntroduce hydrogen bond donors/acceptors; access novel chemical space.

Synthesis of Starting Material: this compound

For a self-contained workflow, a reliable synthesis of the starting material is crucial. The most common route involves the condensation of a 2-aminopyridine with an appropriate three-carbon electrophile.[8][9]

Protocol 0: Synthesis of this compound
  • Step A: Synthesis of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.

    • To a solution of 4-chloro-2-aminopyridine (1.0 eq) in ethanol, add bromopyruvic acid (1.1 eq).

    • Heat the mixture to reflux for 12-18 hours, monitoring by TLC until consumption of the starting material.

    • Cool the reaction to room temperature. Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the carboxylic acid intermediate.

  • Step B: Reduction to the Alcohol.

    • Suspend the 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

    • Slowly add a solution of borane-THF complex (1.0 M in THF, approx. 2.0-2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Detailed Derivatization Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: O-Alkylation of the C2-Methanol (Williamson Ether Synthesis)

This protocol is designed to form an ether linkage at the C2 position, a classic method for probing steric and hydrophobic interactions.[10]

  • Preparation: Under an inert atmosphere, add anhydrous THF to a round-bottom flask containing this compound (1.0 eq).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base required to deprotonate the primary alcohol, which is not sufficiently acidic for weaker bases like carbonates.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, iodomethane, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Esterification of the C2-Methanol

Esterification introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the compound's polarity and pharmacokinetic properties.[11]

  • Reagent Preparation: Dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq). Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a reactive O-acylisourea intermediate that is readily attacked by the alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude ester by silica gel column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C7-Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, ideal for introducing new aryl or heteroaryl moieties at the C7 position.[12][13]

  • Reaction Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine this compound derivative (1.0 eq), the desired (hetero)arylboronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Causality Note: Degassing (by bubbling N₂ or Ar through the solvent or by freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 2-12 hours. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the desired coupled product by silica gel column chromatography.

Suzuki_Cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)L2-X Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L2-R OA_Complex->Transmetal Transmetalation (R-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: Simplified Catalytic Cycle for Suzuki Coupling.

Protocol 4: Buchwald-Hartwig Amination at the C7-Position

This powerful C-N cross-coupling reaction allows for the introduction of a wide range of primary and secondary amines, significantly expanding the accessible chemical diversity.[14][15]

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the this compound derivative (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or LHMDS, 1.4 eq). Causality Note: A strong base is required to deprotonate the amine, and bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[16]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 90-120 °C for 4-24 hours, monitoring by LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography.

SAR Analysis and Data Presentation

After synthesis and characterization (¹H NMR, ¹³C NMR, LC-MS, HRMS), the new derivatives should be evaluated in relevant biological assays. The resulting data should be organized to clearly correlate structural changes with biological activity.

Table 2: Hypothetical SAR Data for a Kinase Inhibition Assay
Compound IDR¹ (at C2 via -CH₂O-)R² (at C7)IC₅₀ (µM)
Parent -H-Cl> 50
A-1 -CH₃-Cl25.4
A-2 -CH₂Ph-Cl10.1
A-3 -C(O)CH₃-Cl42.8
B-1 -H-Phenyl5.2
B-2 -H-4-Methoxyphenyl1.8
B-3 -H-4-Fluorophenyl4.9
B-4 -H-Morpholinyl0.95
C-1 -CH₂Ph-4-Methoxyphenyl0.15

This hypothetical data suggests that a large hydrophobic group at C2 (A-2 vs. A-1) is beneficial and that electron-donating or H-bond accepting groups at C7 are preferred (B-2, B-4 vs. B-1). The combination of optimal fragments in compound C-1 leads to a significant enhancement in potency.

Caption: General Workflow for an SAR Study.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). NIH. [Link]

  • Scheme 4. Amination of imidazo[1,2-a]pyridines through C-H/N-H... (n.d.). ResearchGate. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). ResearchGate. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. (2013). PubMed. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). University of Arizona. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025). ResearchGate. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Chemtroch. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • This compound. (n.d.). Sinfoo Biotech. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PMC - NIH. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Application Note: Determining the In Vitro Cytotoxicity of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[1][2][3] This application note provides a detailed, field-proven protocol for assessing the in vitro cytotoxic effects of a novel compound, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and offering insights into potential challenges to ensure the generation of robust and reproducible data.

Introduction: The Rationale for Cytotoxicity Screening

The evaluation of a compound's cytotoxic potential is a cornerstone of the early drug discovery process.[4][5] It provides critical information regarding the concentration at which a substance elicits a toxic effect on cultured cells. This data is fundamental for:

  • Screening and Hit Identification: Rapidly assessing large libraries of chemical entities to identify compounds with potential therapeutic efficacy.

  • Mechanism of Action Studies: Providing a quantitative measure of a compound's biological activity, which can guide further mechanistic investigations.

  • Lead Optimization: Informing structure-activity relationship (SAR) studies to refine the chemical structure for improved potency and reduced toxicity.

Given that various imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects against cancer cell lines[1][2][3], it is imperative to characterize the cytotoxic profile of this compound.

Assay Selection: Why the MTT Assay?

Several methods are available for assessing cell viability, including the alamarBlue (resazurin) and lactate dehydrogenase (LDH) release assays.[6][7][8] However, the MTT assay remains a widely adopted and well-characterized method for determining cytotoxicity.[5][9][10]

The Principle of the MTT Assay:

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][11][12] The core of the assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[12][13] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of living cells.[11] Consequently, the amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[10][11]

The insoluble formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.[13][14] The resulting colored solution's absorbance is measured using a spectrophotometer (plate reader) at a wavelength between 500 and 600 nm.[12][14] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and reflects the cytotoxic effect of the compound.[15]

Experimental Workflow and Protocol

This section provides a comprehensive, step-by-step protocol for conducting the MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HepG2 - liver) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess selectivity.

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: The test compound.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[14]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Compound Stock Solutions E Treat Cells with Compound (Serial Dilutions) A->E B Cell Culture Maintenance (Logarithmic Growth Phase) C Seed Cells in 96-Well Plate B->C D Incubate (24h) for Cell Adhesion C->D D->E F Incubate (24-72h) Exposure Period E->F G Add MTT Reagent (Incubate 2-4h) F->G H Solubilize Formazan Crystals with DMSO G->H I Measure Absorbance (570 nm) H->I J Data Normalization (% Viability) I->J K Generate Dose-Response Curve & Calculate IC50 J->K

Sources

Application Notes and Protocols for the Utilization of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold in Modern TB Drug Discovery

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis has underscored the urgent need for novel therapeutic agents that operate via new mechanisms of action.[1] Within the landscape of modern TB drug discovery, the imidazo[1,2-a]pyridine (IP) scaffold has emerged as a nucleus of significant promise.[2][3][4] This bicyclic heterocycle is the foundational structure for a new class of potent anti-tubercular agents, including the clinical candidate Telacebec (Q203), which have demonstrated remarkable efficacy against both drug-sensitive and resistant Mtb strains.[2][5]

The primary molecular target for many potent IP derivatives is the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in Mtb.[6] Inhibition of QcrB disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to a depletion of cellular energy and subsequent bacteriostatic or bactericidal effects.[6] This mechanism is distinct from those of most first- and second-line TB drugs, making the IP scaffold a valuable weapon against resistant infections.

This guide focuses on (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol , a key chemical intermediate and a strategic building block for the synthesis of advanced IP-based anti-tubercular agents. While this specific methanol derivative may not be the final potent molecule itself, its strategic synthesis and modification are pivotal steps in the drug development pipeline. These application notes will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage this compound in the quest for next-generation TB therapies. We will delve into its synthesis, its role in creating more complex and potent derivatives, and the essential in vitro and in vivo assays required to evaluate the efficacy and safety of these novel compounds.

PART 1: Synthesis and Derivatization Strategy

Rationale for Synthesis

The synthesis of this compound provides a versatile platform for extensive structure-activity relationship (SAR) studies. The 2-methanol group serves as a convenient handle for further chemical modifications, such as esterification or conversion to an aldehyde, which can then be used to introduce a variety of functional groups. The 7-chloro substituent is also a key feature, as halogenation on the imidazopyridine ring has been shown to influence the anti-tubercular potency of these compounds.

Proposed Synthesis Workflow

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The following is a proposed, logical workflow for the synthesis of this compound.

cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A 2-Amino-4-chloropyridine C (7-Chloroimidazo[1,2-a]pyridin-2-yl)methyl chloride A->C Reflux in Ethanol B 1,3-Dichloroacetone B->C E This compound C->E Nucleophilic Substitution D Aqueous Base (e.g., NaOH) D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methyl chloride

  • To a solution of 2-amino-4-chloropyridine (1 equivalent) in ethanol, add 1,3-dichloroacetone (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Synthesis of this compound

  • Dissolve the purified (7-Chloroimidazo[1,2-a]pyridin-2-yl)methyl chloride (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of a base, for example, sodium hydroxide (NaOH) (1.5 equivalents), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, again monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl).

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, this compound, can be further purified by recrystallization or column chromatography.

PART 2: Application in the Development of Potent Anti-Tubercular Agents

This compound is a foundational block for creating more complex and potent molecules. A key strategy is the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds that has demonstrated excellent anti-tubercular activity.[4][7]

cluster_0 Oxidation cluster_1 Amidation A This compound C 7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde A->C B Oxidizing Agent (e.g., MnO2) B->C F Potent Imidazo[1,2-a]pyridine-3-carboxamide Derivative C->F D Primary Amine (R-NH2) D->F E Coupling Agents (e.g., EDC, HOBt) E->F

Caption: Derivatization workflow from the methanol intermediate to potent carboxamides.

PART 3: In Vitro Evaluation Protocols

The following protocols are essential for evaluating the anti-tubercular potential of novel derivatives synthesized from this compound.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used, rapid, and reliable method for determining the MIC of compounds against Mtb.[3][8]

Principle: Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. The MIC is the lowest concentration of the compound that prevents this color change.

Protocol:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • In a sterile 96-well microplate, add 100 µL of supplemented 7H9 broth to all wells.

    • Add 100 µL of the test compound (dissolved in DMSO, final concentration not exceeding 1%) at its highest concentration to the first well of a row.

    • Perform a two-fold serial dilution across the plate.

    • Include a positive control (a known anti-TB drug like isoniazid) and a negative control (no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate for 24 hours.

    • Visually assess the color change. The MIC is the lowest drug concentration in a well that remains blue.

Comparative MIC Data for Benchmarking:

CompoundTarget/Mechanism of ActionMIC (µg/mL) against M. tuberculosis H37Rv
Representative Imidazo[1,2-a]pyridine Analogue Varies within the chemical class0.07 - 2.2 (MDR strains) [2]
IsoniazidMycolic acid synthesis inhibition0.03 - 0.06[2]
RifampicinRNA polymerase inhibition0.12 - 0.25[2]
EthambutolArabinogalactan synthesis inhibition6.25[2]
Cytotoxicity Assessment in Mammalian Cell Lines

It is crucial to assess the toxicity of new compounds to ensure they are selective for mycobacteria.[9][10][11][12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., Vero, HepG2, or A549) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Remove the old medium from the cells and add fresh medium containing the different concentrations of the test compounds.

    • Include a positive control (a known cytotoxic agent) and a negative control (vehicle, e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay and Reading:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀).

Selectivity Index (SI): The SI is a critical parameter to evaluate the therapeutic potential of a compound and is calculated as: SI = CC₅₀ / MIC A higher SI value indicates greater selectivity for the mycobacteria over host cells.

PART 4: In Vivo Efficacy Evaluation

Promising compounds from in vitro studies should be evaluated in an animal model of tuberculosis.[14] The murine model is the most commonly used for this purpose.[13]

Murine Model of Chronic Tuberculosis Infection

Protocol:

  • Infection:

    • Infect mice (e.g., BALB/c or C57BL/6) via aerosol inhalation with a low dose of M. tuberculosis H37Rv.

  • Treatment:

    • Allow the infection to establish for 2-4 weeks.

    • Administer the test compound orally or via the desired route daily for a specified period (e.g., 4 weeks).

    • Include a vehicle control group and a positive control group (e.g., treated with isoniazid).

  • Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Harvest the lungs and spleens, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

    • The efficacy of the compound is determined by the reduction in the bacterial load (log₁₀ CFU) in the organs of treated mice compared to the vehicle control group.

Conclusion and Future Directions

This compound is a valuable chemical entity in the field of tuberculosis research. While its intrinsic anti-tubercular activity may be modest, its true potential lies in its role as a versatile synthetic intermediate. By leveraging this building block, researchers can generate extensive libraries of novel imidazo[1,2-a]pyridine derivatives. The systematic application of the detailed in vitro and in vivo protocols outlined in this guide will enable the identification and optimization of new lead compounds. Further exploration of SAR, elucidation of the precise mechanism of action, and comprehensive pharmacokinetic and toxicological profiling are essential next steps to advance these promising compounds towards clinical development and contribute to the global fight against tuberculosis.

References

  • Probe Development Efforts to Identify Novel Anti-tubercular Agents. (2011). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available from: [Link]

  • Moraski, G. C., Markley, L. D., Cramer, J., Hipskind, P. A., Boshoff, H., Bailey, M., Alling, T., Ollinger, J., Parish, T., & Miller, M. J. (2013). Advancement of imidazo[1,2-a]pyridines with improved pharmacokinetics and nanomolar activity against Mycobacterium tuberculosis. ACS medicinal chemistry letters, 4(7), 675–679.
  • Guzmán-Hernández, R., Rivera, G., & Morales-Reyes, C. M. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(19), 6549.
  • Jose, G., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(34), 21043-21057.
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 424-449.
  • O'Malley, T., Alling, T., Early, J. V., Wescott, H. A., Kumar, A., Moraski, G. C., Miller, M. J., Masquelin, T., Hipskind, P. A., & Parish, T. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial agents and chemotherapy, 62(6), e02439-17.
  • Kang, S., Kim, R. Y., Seo, M. J., Lee, S., Kim, Y. M., Seo, M., Seo, J. J., Ko, Y., Choi, I., Jang, J., Nam, J., Park, S., Kang, H., Kim, H. J., Kim, J., Ahn, S., Pethe, K., Nam, K., No, Z., & Kim, J. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. Journal of medicinal chemistry, 57(12), 5293–5305.
  • Rzig, B., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 789.
  • Srivastava, S., & Gumbo, T. (2011). In vitro and in vivo modeling of tuberculosis drugs and its impact on optimization of doses and regimens. Current pharmaceutical design, 17(27), 2881–2888.
  • Blondiaux, N., et al. (2017). In Vitro and In Vivo Efficacy of NITD-916 against Mycobacterium fortuitum. Antimicrobial Agents and Chemotherapy, 61(6), e00277-17.
  • Guchhait, G., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 2133-2141.
  • Mistry, B., et al. (2022). Design, Development, and In Silico Study of Pyrazoline-Based Mycobactin Analogs as Anti-Tubercular Agents. Molecules, 27(15), 4933.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030.
  • Kumar, A., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. (2019). ChemistryOpen, 8(7), 896-901.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3859.
  • Al-Osta, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry, 59(11), 5490-5509.
  • Hickey, A. J., et al. (2010). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 54(7), 2806-2811.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules, 27(21), 7483.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2016). Organic & Biomolecular Chemistry, 14(35), 8274-8283.
  • Kim, P., et al. (2009). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1][7]oxazines, analogues of PA-824. Bioorganic & Medicinal Chemistry Letters, 19(1), 154-157.

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2023). International Journal of Molecular Sciences, 24(23), 16982.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction to the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The overall synthetic strategy involves three key stages:

  • Cyclization: Formation of the 7-chloroimidazo[1,2-a]pyridine core.

  • C2-Formylation: Regioselective introduction of a formyl group at the C2 position.

  • Reduction: Conversion of the formyl group to a hydroxymethyl group.

This guide is structured to address potential issues at each of these critical stages.

Stage 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine

The foundational step is the construction of the imidazo[1,2-a]pyridine ring system. A common and effective method is the condensation of 2-amino-4-chloropyridine with chloroacetaldehyde.

Experimental Protocol: Cyclization
  • To a suspension of 2-amino-4-chloropyridine hydrochloride in ethanol, add sodium bicarbonate (4 equivalents) and a 50% aqueous solution of chloroacetaldehyde (1.5 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Frequently Asked Questions (FAQs): Stage 1

Q1: My reaction is not going to completion, what should I do?

A1: Incomplete cyclization can be due to several factors. Firstly, ensure your reagents are of high purity. The chloroacetaldehyde solution can degrade over time; using a freshly opened bottle is recommended. Secondly, the reaction is sensitive to pH. The sodium bicarbonate is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. Ensure you have added the correct stoichiometry. If the reaction is still sluggish, you can try extending the reflux time to 8-10 hours.

Q2: I am getting a low yield after purification. What are the likely causes?

A2: Low yields can often be attributed to purification losses or side reactions. The product, 7-chloroimidazo[1,2-a]pyridine, is a relatively polar compound. During the aqueous workup, ensure the aqueous layer is thoroughly extracted with ethyl acetate (at least 3-4 times) to maximize recovery. For column chromatography, a gradient elution from hexane to ethyl acetate is typically effective. Start with a non-polar eluent to remove non-polar impurities and gradually increase the polarity to elute your product.

Q3: I am observing multiple spots on my TLC plate. What are the possible side products?

A3: The formation of regioisomers is a common issue in the synthesis of substituted imidazopyridines. Although the reaction of 2-amino-4-chloropyridine with chloroacetaldehyde is generally selective for the 7-chloro isomer, trace amounts of the 5-chloro isomer can sometimes form. Additionally, polymerization of chloroacetaldehyde can lead to complex mixtures. Ensure the chloroacetaldehyde is added slowly to the reaction mixture to minimize this.

Troubleshooting Guide: Stage 1
Issue Possible Cause Suggested Solution
Low Yield Incomplete reaction.Extend reflux time; check the quality of chloroacetaldehyde.
Product loss during workup.Perform multiple extractions with ethyl acetate.
Inefficient purification.Optimize column chromatography solvent system.
Impurity Formation Polymerization of chloroacetaldehyde.Add chloroacetaldehyde dropwise to the reaction mixture.
Formation of regioisomers.While difficult to avoid completely, purification by column chromatography should separate the isomers.
Reaction Stalls Insufficient base.Ensure 4 equivalents of sodium bicarbonate are used to neutralize all acidic species.

Stage 2: C2-Formylation of 7-Chloroimidazo[1,2-a]pyridine

Introducing a formyl group at the C2 position is a critical step that dictates the final substitution pattern. The C3 position of the imidazo[1,2-a]pyridine ring is generally more electron-rich and thus more susceptible to electrophilic attack. Therefore, a regioselective method is required for C2-formylation. Directed ortho-metalation (DoM) is a powerful strategy for this transformation. The nitrogen atom at position 1 acts as a directing group, facilitating lithiation at the adjacent C2 position.

Reaction Workflow: C2-Formylation

Start 7-Chloroimidazo[1,2-a]pyridine in dry THF Base Add n-BuLi or LDA at -78 °C Start->Base Anhydrous conditions Lithiation C2-Lithiated Intermediate Base->Lithiation Deprotonation Electrophile Quench with DMF Lithiation->Electrophile Formylation Workup Aqueous Workup Electrophile->Workup Product 2-Formyl-7-chloroimidazo[1,2-a]pyridine Workup->Product

Caption: Workflow for C2-Formylation via Directed ortho-Metalation.

Experimental Protocol: C2-Formylation
  • Dissolve 7-chloroimidazo[1,2-a]pyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs): Stage 2

Q1: Why is the reaction performed at such a low temperature (-78 °C)?

A1: The low temperature is critical for several reasons. Firstly, the organolithium reagents (n-BuLi and LDA) are highly reactive and can undergo side reactions at higher temperatures. Secondly, the lithiated intermediate is often unstable and can decompose or rearrange if the temperature is not strictly controlled. Maintaining the temperature at -78 °C ensures the stability of the intermediate and the regioselectivity of the reaction.[1][2]

Q2: I am getting a mixture of C2 and C3 formylated products. How can I improve the C2 selectivity?

A2: The regioselectivity of the formylation is highly dependent on the reaction conditions. The use of a strong, non-nucleophilic base like LDA at low temperatures generally favors C2-lithiation due to the directing effect of the N1 nitrogen. If you are using n-BuLi and observing poor selectivity, switching to LDA may improve the outcome. Additionally, ensure that the reaction is quenched with DMF at low temperature before allowing it to warm up.

Q3: The yield of my formylated product is very low. What could be the issue?

A3: Low yields in lithiation reactions are often due to the presence of moisture or other electrophilic impurities in the reagents or solvent. Ensure that your THF is anhydrous and that all glassware is thoroughly dried. The starting material should also be completely dry. Another potential issue is the quality of the organolithium reagent. It is advisable to titrate the n-BuLi or LDA solution before use to determine its exact concentration.

Troubleshooting Guide: Stage 2
Issue Possible Cause Suggested Solution
Low Yield Presence of moisture.Use anhydrous solvents and oven-dried glassware.
Inaccurate concentration of organolithium reagent.Titrate the organolithium reagent before use.
Decomposition of lithiated intermediate.Maintain the reaction temperature at -78 °C.
Poor Regioselectivity Use of a less selective base.Use LDA instead of n-BuLi.
Reaction temperature too high.Ensure strict temperature control throughout the reaction.
Formation of Dark-Colored Byproducts Reaction with atmospheric CO2.Maintain a positive pressure of an inert gas (argon or nitrogen).
Side reactions of the organolithium reagent.Add the organolithium reagent slowly and at a controlled temperature.

Stage 3: Reduction of 2-Formyl-7-chloroimidazo[1,2-a]pyridine

The final step in the synthesis is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent that is well-suited for this transformation, as it typically does not reduce the heterocyclic ring system.

Reaction Mechanism: Aldehyde Reduction

Aldehyde 2-Formyl-7-chloroimidazo[1,2-a]pyridine Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic attack by H- Hydride NaBH4 Hydride->Alkoxide Alcohol This compound Alkoxide->Alcohol Protonation Protonation Protic Solvent (e.g., Methanol) Protonation->Alcohol

Caption: Mechanism of aldehyde reduction using Sodium Borohydride.

Experimental Protocol: Reduction
  • Dissolve 2-formyl-7-chloroimidazo[1,2-a]pyridine in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs): Stage 3

Q1: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH4)?

A1: While LiAlH4 is a powerful reducing agent, it is generally not recommended for this substrate. LiAlH4 is much less chemoselective than NaBH4 and could potentially reduce the chloro-substituent on the pyridine ring. NaBH4 is sufficiently reactive to reduce the aldehyde without affecting other functional groups on the molecule.[3][4]

Q2: My reduction is very slow. Can I heat the reaction?

A2: Sodium borohydride reductions are typically rapid at room temperature or 0 °C. If the reaction is slow, it may indicate a problem with the quality of the NaBH4. It is advisable to use a fresh bottle of the reagent. Gentle warming to 40-50 °C can be attempted, but this may increase the likelihood of side reactions.

Q3: How do I best purify the final product?

A3: The final product, this compound, is a polar alcohol. Column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in methanol is an effective purification method. Alternatively, if the crude product is sufficiently pure, recrystallization from a suitable solvent system like ethyl acetate/hexane can be employed. High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity of the compound.

Troubleshooting Guide: Stage 3
Issue Possible Cause Suggested Solution
Incomplete Reduction Deactivated NaBH4.Use a fresh batch of sodium borohydride.
Insufficient reagent.Ensure at least 1.5 equivalents of NaBH4 are used.
Formation of Side Products Over-reduction (dechlorination).Avoid stronger reducing agents like LiAlH4.
Reaction with solvent.Use protic solvents like methanol or ethanol as recommended.
Difficult Purification Product is highly polar.Use a more polar solvent system for column chromatography (e.g., methanol in dichloromethane).
Co-elution with impurities.Consider reverse-phase chromatography if normal phase is ineffective.

Summary of Key Reaction Parameters

Stage Reaction Key Reagents Solvent Temperature Typical Yield
1 Cyclization2-amino-4-chloropyridine, Chloroacetaldehyde, NaHCO3EthanolReflux70-90%
2 C2-Formylation7-chloroimidazo[1,2-a]pyridine, n-BuLi or LDA, DMFAnhydrous THF-78 °C50-70%
3 Reduction2-formyl-7-chloroimidazo[1,2-a]pyridine, NaBH4Methanol/Ethanol0 °C to RT80-95%

References

  • Snieckus, V. Directed ortho metalation. Toluene- and TMEDA-chelated arylalkyllithiums. New synthetic applications for aromatic intermediates. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Clayden, J. Organolithiums: Selectivity for Synthesis. Elsevier, 2002 . [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed. Springer, 2007 . [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for overcoming solubility issues encountered during in vitro and in vivo experiments. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. What is the likely cause?

A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic solvent, like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous environment where its solubility is significantly lower.[1] The imidazopyridine scaffold, while generally possessing favorable solubility characteristics, can exhibit poor aqueous solubility depending on its specific substitutions.[2][3] The chloro- and methanol-substituents on your specific compound influence its polarity and crystal lattice energy, which in turn dictate its solubility in aqueous media.

The core issue is the rapid change in the solvent environment. The DMSO that initially solvates the compound is quickly diluted, leaving the compound exposed to the polar water molecules with which it may not favorably interact, leading to precipitation.

Q2: What is the maximum percentage of DMSO I should use in my cell-based assay?

A2: The concentration of DMSO should be kept to a minimum, ideally below 0.5% (v/v), and should not exceed 1% in most cell-based assays. While DMSO is an excellent solvent for many poorly soluble compounds, it can have significant effects on cell physiology.[4] These effects can include altered membrane permeability, induction of cell differentiation, and even cytotoxicity at higher concentrations.[4][5] It is crucial to run a vehicle control (assay buffer with the same final concentration of DMSO) to assess the impact of the solvent on your specific assay system. Some studies have shown that even low concentrations of DMSO can perturb enzyme conformations and interfere with assay signals.[5][6]

Q3: Are there alternatives to DMSO for solubilizing this compound?

A3: Yes, several alternatives and supplemental strategies can be employed. The choice of solvent will depend on the specific requirements of your assay. Other water-miscible organic solvents like ethanol or methanol can be used, but they also carry the risk of assay interference and cytotoxicity.[7]

More advanced formulation strategies are often more compatible with biological assays. These include:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that are more water-soluble.[8][9][10][11]

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[12][13][14][15] Poorly soluble compounds can be partitioned into the hydrophobic core of these micelles, increasing their apparent solubility.[14][15]

  • pH modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[7][16] Imidazopyridines are basic and are expected to be more soluble at a lower pH.[3][17]

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Compound Precipitation in Aqueous Buffer
Q: How can I systematically improve the aqueous solubility of this compound for my biochemical assay?

A: A tiered approach is recommended to find the optimal solubilization strategy with minimal impact on your assay.

Workflow for Solubility Optimization

cluster_excipients Solubilizing Excipients start Start: Compound Precipitates in Aqueous Buffer step1 Step 1: pH Modification Is your compound ionizable? (Imidazopyridines are basic) start->step1 step2 Step 2: Co-Solvent Optimization (e.g., DMSO, Ethanol) step1->step2 If pH adjustment is insufficient or not possible step3 Step 3: Employ Solubilizing Excipients step2->step3 If co-solvent concentration is too high or causes interference cyclodextrin Cyclodextrins (e.g., HP-β-CD) step3->cyclodextrin surfactant Surfactants (e.g., Tween-20, Polysorbate 80) step3->surfactant step4 Step 4: Assay-Specific Validation end_node Optimized Solubilization Protocol step4->end_node cyclodextrin->step4 surfactant->step4

Caption: Decision workflow for troubleshooting solubility.

Protocol 1: pH-Based Solubility Enhancement

The imidazopyridine core contains a basic nitrogen atom, making its solubility pH-dependent.[3][17] By lowering the pH, you can protonate the molecule, forming a more soluble salt.

  • Determine the pKa: If not known, the pKa of the compound can be predicted using software or determined experimentally. For similar imidazopyridines, pKa values can be around 9.3.[17]

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 5.0 to 7.4.

  • Test Solubility:

    • Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).

    • Add a small aliquot of the stock solution to each buffer to achieve your final desired concentration.

    • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

    • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Select Optimal pH: Choose the lowest pH that maintains solubility and is compatible with your assay system.

Important Consideration: Ensure that the altered pH does not affect the activity of your target protein or the health of your cells.

Protocol 2: Using Cyclodextrins for Enhanced Solubility

Cyclodextrins are widely used to improve the solubility and stability of hydrophobic compounds.[8][9][10][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[18]

  • Prepare HP-β-CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v).

  • Method A (Direct Addition):

    • Add the HP-β-CD stock solution to your assay buffer to reach a final concentration of 1-5% (w/v).

    • Add your compound (from a DMSO stock) to this buffer.

  • Method B (Pre-complexation):

    • Prepare a stock solution of your compound directly in the concentrated HP-β-CD solution. This may require heating and sonication to facilitate complex formation.

    • Dilute this complexed stock solution into your final assay buffer.

  • Validation: Always run controls with HP-β-CD alone to ensure it does not interfere with your assay.

Parameter Typical Range Notes
HP-β-CD Concentration 0.5% - 5% (w/v)Higher concentrations can sometimes be used, but assay compatibility must be verified.
Molar Ratio (Compound:CD) 1:1 to 1:10A higher ratio can improve solubility but may also affect compound activity.
Issue 2: Assay Interference from Solubilizing Agents
Q: My solubilizing agent appears to be affecting my assay results. How can I mitigate this?

A: Assay interference is a critical issue. Both DMSO and surfactants can perturb protein structure or interact with assay components.[6][19][20]

Protocol 3: Minimizing Surfactant Interference

Non-ionic surfactants like Tween-20 or Polysorbate 80 are often used to increase the solubility of lipophilic drugs.[15] However, they should be used with caution.

  • Work Below the CMC: Surfactants form micelles above their Critical Micelle Concentration (CMC).[15][21] While these micelles are responsible for solubilization, high concentrations can denature proteins or disrupt cell membranes. Aim to use the lowest effective concentration, ideally just above the CMC.

  • Screen Different Surfactants: The choice of surfactant can be important. Test a panel of non-ionic surfactants (e.g., Tween-20, Tween-80, Pluronic F-68) to find one with minimal impact on your specific assay.

  • Run Extensive Controls:

    • Vehicle Control: Assay buffer + Surfactant (at the final concentration).

    • Positive/Negative Controls: Ensure your standard positive and negative controls are unaffected by the presence of the surfactant.

Surfactant Typical Concentration in Assays Notes
Tween-20 0.01% - 0.1% (v/v)Commonly used in ELISAs and other immunoassays.
Polysorbate 80 0.02% - 0.1% (v/v)Often used in cell culture applications.
Pluronic F-68 0.01% - 0.1% (w/v)Known for its relatively low cytotoxicity.
Workflow for Mitigating Assay Interference

start Start: Suspected Assay Interference from Solubilizing Agent step1 Step 1: Confirm Interference Run vehicle control (Agent alone). Does it alter the baseline or controls? start->step1 step2 Step 2: Reduce Concentration Titrate agent to the lowest effective concentration. step1->step2 Yes end_node Validated Assay with Minimal Interference step1->end_node No step3 Step 3: Screen Alternatives Test different agents from the same class (e.g., different surfactants) or a different class (e.g., cyclodextrin vs. surfactant). step2->step3 If interference persists step4 Step 4: Re-validate Assay Confirm that the new condition does not affect assay performance (e.g., Z', S/N ratio). step3->step4 step4->end_node

Caption: Workflow for addressing assay interference.

By systematically applying these troubleshooting guides and protocols, researchers can effectively overcome the solubility challenges associated with this compound, ensuring reliable and accurate experimental results.

References
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]

  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(11), 2539. [Link]

  • Wang, J., Cao, Y., Sun, B., & Wang, C. (2018). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Nanomaterials, 8(12), 1044. [Link]

  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Organic and Medicinal Chemistry International. [Link]

  • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(11), 2539. [Link]

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Innovation. [Link]

  • Kumar, R., Kumar, A., & Malik, S. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Surfactants and Detergents, 26(4), 481-494. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Various Authors. (2017). What effects does DMSO have on cell assays? Quora. [Link]

  • Nishimura, I., Tono, Y., Yasuda, S., & Oyama, T. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Scientific Reports, 7(1), 1-10. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(2), 587. [Link]

  • Stubenrauch, K., Wessels, U., Essig, U., & Vogel, R. (2009). Reduction of matrix interferences by the combination of chaotropic salt and DMSO in a broadly applicable target-based ELISA for pharmacokinetic studies of therapeutic monoclonal antibodies. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 997-1003. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Wróbel, M. P., Gregor, J., Magierowski, M., & Chmura, A. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5129. [Link]

  • D'auria, M., & Zampella, A. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(19), 6523. [Link]

  • Various Authors. (2021). How does DMSO percentage affect ELISA? ResearchGate. [Link]

  • Desroches, C., Guntz, A., Fraisse, L., Quintin, J., Fraisse, B., Vallès, M., ... & Verhaeghe, P. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo [1, 2-a] pyridine Antileishmanial Pharmacophore. Molecules, 27(11), 3505. [Link]

  • Li, D., & Li, J. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1896-1915. [Link]

  • Various Authors. (2023). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. ResearchGate. [Link]

  • Lyssikatos, J. P., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 2(12), 903–908. [Link]

  • PubChem. (n.d.). (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol. PubChem. [Link]

  • PubChem. (n.d.). (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. PubChem. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem. [Link]

  • Sinfoo Biotech. (n.d.). This compound. Sinfoo Biotech. [Link]

  • Various Authors. (2024). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]

  • PubChem. (n.d.). Piconol. PubChem. [Link]

  • Various Authors. (2025). Solubility of Imidacloprid in Different Solvents. ResearchGate. [Link]

Sources

troubleshooting unexpected side reactions in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for imidazopyridine synthesis. This guide is designed to provide field-proven insights and actionable troubleshooting strategies for researchers encountering unexpected side reactions and other common challenges during their experiments. We will delve into the causality behind these issues and offer robust, self-validating protocols to enhance the yield, purity, and predictability of your synthetic outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may observe in your experiments.

Q1: My mass spectrometry data shows a major byproduct with a mass of [M+16]. What is this compound, and how can I prevent its formation?

Answer: An [M+16] peak is a classic indicator of N-oxide formation , where an oxygen atom has been added to the pyridine nitrogen of the imidazopyridine core.[1] This is a common side reaction, particularly when the synthesis involves oxidative conditions or reagents.[1]

Causality and Mechanism: The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation. This can be an intended reaction in some contexts but is often an undesired side reaction. The presence of ambient air (oxygen) at elevated temperatures, or the use of explicit oxidizing agents (even mild ones), can facilitate this transformation.[1][2] Some multicomponent reactions, like certain variations of the Groebke-Blackburn-Bienaymé (GBB) reaction, may use oxidants that can also lead to this byproduct.[3][4]

Preventative Strategies:

  • Atmosphere Control: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen, especially if high temperatures are required.

  • Controlled Use of Oxidants: If your synthesis requires an oxidative step, carefully control the stoichiometry of the oxidizing agent. Consider using milder or more selective oxidants. For reactions that rely on air oxidation for aromatization, optimization of reaction time and temperature is critical to avoid over-oxidation.[1]

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

Corrective Action (If N-oxide has formed): If N-oxide formation is significant, it can often be reduced back to the parent imidazopyridine.

  • Protocol: A common method involves using a reducing agent like Phosphorus Trichloride (PCl₃) in a suitable solvent such as Dichloromethane (DCM) or Chloroform (CHCl₃) at 0 °C to room temperature. Careful monitoring by Thin-Layer Chromatography (TLC) is essential to avoid over-reduction or other side reactions.


}

Mechanism of N-Oxide Formation

Q2: My reaction yield is low, and I've isolated a stable intermediate. Why isn't the final cyclization occurring?

Answer: This issue points to incomplete cyclization , a common hurdle where the reaction stalls after forming an acyclic intermediate (e.g., a Schiff base or an amidine derivative).[1] The final ring-closing step to form the imidazole ring is often the most energetically demanding part of the synthesis.

Causality and Energetics: The cyclization step is typically a condensation reaction that eliminates a molecule of water or another small molecule.[5] This process has an activation energy barrier that must be overcome. Insufficient thermal energy, suboptimal pH, or the presence of the eliminated byproduct (e.g., water) can prevent the reaction from proceeding to completion.

Troubleshooting and Optimization Protocol:

  • Increase Thermal Energy:

    • Increase the reaction temperature or switch to a higher-boiling solvent. Refluxing is a common and effective strategy.[1]

  • Facilitate Water Removal:

    • For reactions run at high temperatures, employ a Dean-Stark trap to physically remove water as it forms, driving the equilibrium toward the cyclized product.

    • In other setups, add a compatible drying agent (e.g., molecular sieves) to the reaction mixture.

  • Adjust pH:

    • For condensations involving carboxylic acids, acidic conditions are generally required. A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) can be beneficial.[6]

    • Conversely, for some intramolecular cyclizations, a base like triethylamine or DBU may be needed to facilitate the final ring closure.[5]

  • Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS. If starting material or the intermediate is still present, simply extending the reaction time may be sufficient to achieve full conversion.

Q3: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction and getting a complex mixture of products instead of my target 3-aminoimidazo[1,2-a]pyridine. What's going wrong?

Answer: The Groebke-Blackburn-Bienaymé (GBB) is a powerful three-component reaction (3CR), but its success is highly dependent on the reaction conditions and the nature of the substrates.[4][7] A complex product mixture often arises from competing reaction pathways or suboptimal catalysis.

Causality of Side Reactions in GBB:

  • Formation of Ugi Adducts: Under certain conditions, particularly with less reactive amidines or in the presence of carboxylic acids, a competing Ugi-type reaction can occur.[7]

  • Decomposition of Reagents: Isocyanides can be sensitive to highly acidic conditions or high temperatures, leading to decomposition and side products.[8]

  • Inefficient Catalysis: The catalyst's role is to activate the imine intermediate formed from the aldehyde and the aminopyridine. An inappropriate or insufficient amount of catalyst can lead to a stalled reaction or alternative pathways.[6][9]

Optimization Strategies:

Parameter Recommendation & Rationale Reference
Catalyst Use a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) or a Brønsted acid like p-TsOH. Sc(OTf)₃ is often highly effective but can be costly. Start with 10 mol % and optimize.[3][9][3][6][9]
Solvent A 2:1 mixture of DCM/MeOH is a robust starting point.[3] For sluggish reactions, higher boiling point solvents like toluene or solvent-free conditions under microwave heating can be effective.[6][10][3][6]
Temperature Microwave-assisted heating (e.g., 100-120 °C) can dramatically reduce reaction times and often improves yields by minimizing thermal decomposition.[3][10][3][10]
Dehydrating Agent The addition of a dehydrating agent like trimethyl orthoformate can improve yields by facilitating the formation of the key imine intermediate.[11][11]

Experimental Protocol: Optimized GBB Reaction

  • To a microwave vial, add the 2-aminopyridine derivative (1.0 eq.), the aldehyde (1.7 eq.), and the catalyst (e.g., Sc(OTf)₃, 10 mol %).

  • Add the solvent (e.g., 2:1 DCM/MeOH to a concentration of 0.3 M with respect to the aminopyridine).

  • Add the isocyanide (1.7 eq.) to the mixture.

  • Seal the vial and heat in a microwave reactor for 1 hour at 120 °C.[3]

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, concentrate the mixture and purify the residue by column chromatography on silica gel.


}

Workflow for GBB Reaction Optimization

Frequently Asked Questions (FAQs)
Q1: How can I control the formation of different regioisomers during N-alkylation?

Answer: The imidazopyridine core has multiple nitrogen atoms that can be alkylated, leading to mixtures of regioisomers. Controlling this selectivity is a significant challenge. The primary sites of alkylation are typically the imidazole nitrogen (N1 or N3) and the pyridine nitrogen (N4).[1]

Controlling Factors:

  • Base and Solvent System: This is the most critical factor. Using a strong base like Sodium Hydride (NaH) in an aprotic solvent like THF often favors alkylation on the imidazole nitrogen. In contrast, using a weaker base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF tends to direct alkylation to the pyridine nitrogen (N4).[1]

  • Protecting Groups: If achieving selectivity is proving difficult, a protecting group strategy can be employed. By temporarily blocking the more reactive nitrogen atom, you can direct the alkylating agent to the desired position.

  • Steric Hindrance: The steric bulk of both the alkylating agent and the substituents on the imidazopyridine ring can influence the site of attack.

Condition Favored Alkylation Site Rationale
NaH in THFImidazole Nitrogen (N1/N3)Strong base fully deprotonates the imidazole NH, creating a highly nucleophilic anion.
K₂CO₃ in DMFPyridine Nitrogen (N4)Weaker base and polar solvent favor the formation of the pyridinium salt intermediate.
K₂CO₃/TBAB in DMFN3 and N4 mixture possiblePhase-transfer catalyst (TBAB) can alter reactivity and lead to mixtures.[1]
Q2: I observe dimerization of my starting material or product. What causes this and how can I avoid it?

Answer: Dimerization can occur through several mechanisms, including thermal reactions or catalyst-mediated coupling.[12][13] For instance, some synthetic routes that utilize isonitrile precursors can lead to thermal dimerization.[12][14] In other cases, transition metal catalysts (especially copper) used in coupling or cyclization reactions can inadvertently promote homocoupling of starting materials or products.[13]

Mitigation Strategies:

  • Lower Reaction Temperature: If you suspect a thermal dimerization pathway, lowering the reaction temperature may suppress this side reaction.

  • Optimize Catalyst Loading: In metal-catalyzed reactions, excessively high catalyst loading can sometimes promote undesired homocoupling. Screen for the lowest effective catalyst concentration.

  • Use Ligands: The addition of specific ligands to the metal catalyst can modulate its reactivity and selectivity, often preventing unwanted dimerization.

  • Change Synthetic Route: If dimerization is inherent to the chosen synthetic pathway (e.g., thermal reaction of 2-pyridylisonitriles), an alternative route to the target molecule may be necessary.[12] The GBB reaction, for example, is an efficient way to build the core while avoiding such specific dimerization issues.[15]

References
  • Imidazopyridine synthesis The same team presented the synthesis of... ResearchGate. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry via PMC. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Preparation of imidazopyridine dimers. Reagents and conditions... ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules via PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters via PMC. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. The Journal of Organic Chemistry. [Link]

  • Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. The Journal of Organic Chemistry. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics via PMC. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. Current Organic Chemistry via PubMed. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. Molecules via PMC. [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances via PubMed. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Pharmaceuticals via PMC. [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry via PMC. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. [https://www.researchgate.net/publication/327734493_Discovery_of_Imidazo12-a]pyridine_Ethers_and_Squaramides_as_Selective_and_Potent_Inhibitors_of_Mycobacterial_Adenosine_Triphosphate_ATP_Synthesis]([Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

Sources

Technical Support Center: (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing the degradation of this compound during storage. Here, we will address common issues, provide troubleshooting guidance, and outline best practices based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the color and purity of my stored this compound. What could be the cause?

A1: Color change and decreased purity are common indicators of chemical degradation. For imidazopyridine derivatives like this compound, several factors can contribute to degradation, including:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Imidazopyridine derivatives have been shown to be photosensitive, leading to significant degradation upon exposure to simulated sunlight.[1] This can involve the generation of reactive oxygen species (ROS), which further accelerates decomposition.[1]

  • Oxidation: The methanolic group and the electron-rich imidazopyridine ring are susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of corresponding aldehydes, carboxylic acids, or other oxidative degradation products. The oxidation of heterocyclic methanols is a known degradation pathway.[2][3][4][5]

  • Hydrolysis: Although generally stable, imidazopyridine derivatives can be susceptible to hydrolysis under certain pH conditions, particularly in solution.[6][7]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways. Storing the compound at ambient or elevated temperatures can significantly reduce its shelf life.

Q2: What are the likely degradation products of this compound?

A2: Based on the chemical structure and known degradation pathways of similar compounds, the primary degradation products are likely to be:

  • (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanal (aldehyde): Formed via oxidation of the primary alcohol.

  • 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Further oxidation of the aldehyde.

  • Ring-opened products: Under harsh hydrolytic conditions (strong acid or base), the imidazopyridine ring system may undergo cleavage.[6]

  • Photodegradation adducts and oligomers: Complex mixtures can form upon exposure to light.[1][8]

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This is a critical preventative measure against oxidative degradation. The presence of oxygen, even at low levels, can initiate and propagate oxidation reactions, especially if the compound is exposed to light or elevated temperatures.

Troubleshooting Guide: Identifying and Confirming Degradation

If you suspect your sample of this compound has degraded, the following steps will help you confirm and quantify the extent of degradation.

Step 1: Visual Inspection

A preliminary assessment can often provide the first clues of degradation.

ObservationPotential Cause
Color Change Oxidation, Photodegradation
Clumping/Change in Consistency Moisture absorption, potential hydrolysis
Incomplete Dissolution Formation of insoluble degradation products
Step 2: Analytical Confirmation

For definitive confirmation, analytical techniques are essential. A forced degradation study, where the compound is intentionally exposed to stress conditions like acid, base, oxidation, heat, and light, can help in identifying potential degradants and validating the analytical method.[9][10][11][12]

Recommended Analytical Workflow

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Preparation of Sample Solution: Prepare the suspect sample at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the appearance of new peaks or a decrease in the main peak area of the sample. Purity can be calculated based on the relative peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification

  • Method: Utilize the same chromatographic conditions as the HPLC method.

  • Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any degradation products. This data is crucial for proposing the structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Sample Preparation: If a significant amount of a degradation product can be isolated (e.g., via preparative HPLC), dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed structural information to confirm the identity of the degradation product.

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following guidelines.

Storage Conditions

The primary goal is to mitigate exposure to light, oxygen, moisture, and heat.

ParameterRecommendationRationale
Temperature -20°C Significantly slows down the rate of all chemical degradation reactions. While 2-8°C is acceptable for short-term storage, freezing is optimal for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation of the alcohol and the imidazopyridine ring system.
Light Amber Glass Vial/Opaque Container Protects the compound from photodegradation, a known issue for imidazopyridine derivatives.[1] Amber glass is effective at blocking UV light.[13]
Container Tightly Sealed Glass Vial with PTFE-lined Cap Glass is chemically inert.[13] A PTFE-lined cap provides an excellent seal against moisture and air ingress. Avoid plastic containers as they can be permeable to gases and may leach impurities.[13]
Moisture Store in a Desiccator Prevents absorption of atmospheric moisture, which could lead to hydrolysis or physical changes in the solid compound.
Handling Procedures

Proper handling is as crucial as correct storage to maintain the integrity of the compound.

G cluster_0 Preparation cluster_1 Dispensing cluster_2 Resealing & Storage A Equilibrate to Room Temperature B Work in a Glovebox or under Inert Gas Stream A->B Before Opening C Use Clean, Dry Spatula and Glassware B->C Once Open D Minimize Exposure Time to Atmosphere C->D E Purge Headspace with Inert Gas D->E After Dispensing F Reseal Tightly and Wrap with Parafilm E->F G Return to -20°C Storage Promptly F->G

Caption: Recommended handling workflow for this compound.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold compound.

  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

  • Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount and securely recap the bottle.

  • Resealing: Before resealing, flush the headspace of the container with an inert gas. For added protection, wrap the cap with parafilm to ensure a tight seal.

  • Separate Storage: Store this compound away from strong oxidizing agents, acids, and bases to prevent accidental contact and reaction.[14][15]

By implementing these storage and handling protocols, you can significantly extend the shelf-life and ensure the integrity of your this compound for reliable and reproducible experimental results.

References
  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(5), 1963-1973. Available from: [Link]

  • Schore, N. E., & Tovar, J. D. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. The Journal of Organic Chemistry, 67(7), 2382-2385. Available from: [Link]

  • Kumar, A., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(58), 35235-35266. Available from: [Link]

  • Di Maria, F., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5109. Available from: [Link]

  • Mondal, S., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. Available from: [Link]

  • Mondal, S., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. Available from: [Link]

  • de Boni, L., et al. (2018). Two-photon brightness of highly fluorescent imidazopyridine derivatives: two-photon and ultrafast transient absorption studies. DSpace Repository. Available from: [Link]

  • Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(10), 1367. Available from: [Link]

  • D'Auria, M., et al. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39. Available from: [Link]

  • Oxidation of Heterocyclic Compounds. (n.d.). Scribd. Available from: [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Ziegler, T., & Maulide, N. (2019). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 15, 2231-2237. Available from: [Link]

  • Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(2), 607. Available from: [Link]

  • Singh, R., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Pozharskii, A. F., et al. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 643-669. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available from: [Link]

  • Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available from: [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). LinkedIn. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3079-3087. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Klick, S., et al. (2005). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available from: [Link]

  • Sławiński, J., & Szafrański, K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]

  • What Methods Should Be Mastered for the Benzyl Alcohol Storage? (n.d.). Suze Chemical. Available from: [Link]

  • (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol. (n.d.). PubChemLite. Available from: [Link]

  • This compound. (n.d.). Sinfoo Biotech. Available from: [Link]

  • (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. (n.d.). PubChem. Available from: [Link]

  • 7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide. (n.d.). Amerigo Scientific. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. Available from: [Link]

  • Chemical Storage and Handling Recommendations. (2016). NY.Gov. Available from: [Link]

  • Learn About the Application and Storage of Allyl Alcohol. (n.d.). Nanjing Chemical Material Corp. Available from: [Link]

  • ACS Catalysis Ahead of Print. (n.d.). American Chemical Society. Available from: [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. Available from: [Link]

  • (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol. (n.d.). PubChemLite. Available from: [Link]

  • de F. Alves, M., et al. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]

Sources

Technical Support Center: Purification of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive experience with heterocyclic compounds. Our goal is to empower you to diagnose and solve common purification challenges, ensuring the highest purity for your downstream applications.

Section 1: Core Purification Strategy - A Decision Framework

The first critical step in any purification workflow is selecting the appropriate primary technique. For a solid compound like this compound, the choice typically lies between column chromatography and recrystallization. The following decision tree, grounded in the principles of solubility and sample purity, provides a logical framework for this choice.

Purification_Decision_Tree start Crude this compound (Purity >80%?) high_purity High Purity (>80%) start->high_purity Yes low_purity Low Purity (<80%) or Complex Mixture start->low_purity No find_solvent Find Suitable Recrystallization Solvent high_purity->find_solvent chromatography Primary Method: Flash Column Chromatography low_purity->chromatography recrystallization Primary Method: Recrystallization success Pure Product (>98%) recrystallization->success chromatography->success solvent_found Solvent System Found? find_solvent->solvent_found solvent_found->recrystallization Yes solvent_found->chromatography No

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[1][2] However, imidazo[1,2-a]pyridine scaffolds can present unique challenges.

Question 1: My compound is streaking on the TLC plate and I'm getting poor recovery from the column. What's happening?

Answer: This is a classic sign of compound decomposition on the stationary phase. The imidazo[1,2-a]pyridine core can be sensitive to the acidic nature of standard silica gel.[3] The nitrogen atoms in the ring system can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or acid-catalyzed degradation.

Troubleshooting Protocol:

  • Confirm Instability with 2D TLC: Before running a column, assess your compound's stability.

    • Spot the crude material on a silica TLC plate and develop it in your chosen solvent system.

    • After the first development, remove the plate, dry it completely, and rotate it 90 degrees.

    • Develop the plate again in the same solvent system.

    • Interpretation: If the spot remains singular and moves diagonally, your compound is stable. If a new spot appears or significant streaking occurs along the second dimension, your compound is degrading on the silica.[3]

  • Solutions for Instability:

    • Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane) and add 1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites. Pack and run the column with an eluent also containing a small amount (0.1-0.5%) of Et₃N.

    • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Note that the elution profile will change, so you must re-develop your solvent system using alumina TLC plates.[3]

Question 2: I can't find a solvent system that gives good separation (Rf ≈ 0.2-0.4). My spots are either at the baseline or at the solvent front.

Answer: Achieving an optimal retention factor (Rf) between 0.2 and 0.4 is crucial for effective separation on a column.[3] An incorrect solvent system is the most common reason for poor separation.

Troubleshooting Workflow:

Chromatography_Troubleshooting start Analyze Crude by TLC rf_low Rf < 0.2 (Baseline) start->rf_low rf_high Rf > 0.6 (Solvent Front) start->rf_high rf_good 0.2 < Rf < 0.4 start->rf_good increase_polarity Increase Eluent Polarity rf_low->increase_polarity Action decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity Action run_column Proceed to Column Chromatography rf_good->run_column increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC

Caption: Workflow for optimizing TLC solvent systems.

Recommended Solvent Systems: For moderately polar compounds like this compound, mixtures of a non-polar and a polar solvent are effective.

Solvent System ComponentsPolarity AdjustmentTypical Starting Ratio (v/v)
Hexane / Ethyl AcetateIncrease Ethyl Acetate70:30
Dichloromethane / MethanolIncrease Methanol98:2
Toluene / AcetoneIncrease Acetone80:20

Pro-Tip: If your compound is not eluting even with highly polar systems (e.g., 100% ethyl acetate), it may be too polar for the chosen solvent class or irreversibly adsorbed.[4] In this case, try adding a small amount of methanol (1-5%) to your ethyl acetate or dichloromethane eluent to significantly increase polarity.[3]

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent and scalable method for purifying solid compounds that are already relatively pure (>80-85%). Its success hinges on the differential solubility of the compound in a solvent at high and low temperatures.[5]

Question 1: My compound "oils out" instead of forming crystals when the solution cools. How can I fix this?

Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystalline lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated too quickly.[3] An oil is essentially an impure amorphous solid and will not yield a pure product.

Solutions:

  • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point. For example, if you are using ethanol (BP: 78 °C), try methanol (BP: 65 °C).

  • Slow Down Cooling: Do not immediately place the hot solution in an ice bath. Allow it to cool slowly to room temperature on the benchtop first. This gives the molecules time to orient themselves into an ordered crystal lattice.

  • Reduce Solute Concentration: You may have used too little solvent, creating an overly concentrated solution. Add a small amount of hot solvent to the oil, heat to redissolve, and attempt to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This seed crystal acts as a template for further crystallization.[3]

Question 2: My recrystallization yield is very low. How can I improve it?

Answer: Low recovery is a common issue and can usually be traced back to one of two causes: using too much solvent or the compound having significant solubility even in the cold solvent.[4]

Optimization Steps:

  • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent portion-wise just until all the solid dissolves. Using a large excess of solvent will leave a significant amount of your product dissolved in the mother liquor even after cooling.[4]

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize precipitation.

  • Use a Co-solvent System: If your compound is too soluble in a good "dissolving" solvent (like methanol), you can add a "precipitating" solvent (an anti-solvent) in which your compound is poorly soluble (like water or hexane).

    • Protocol: Dissolve the crude compound in the minimum amount of the hot "dissolving" solvent. Then, slowly add the "anti-solvent" dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the hot "dissolving" solvent to clarify the solution, then allow it to cool slowly.

Recrystallization Solvent Selection Guide:

SolventProperties & Use CasePotential Co-Solvent (Anti-Solvent)
Methanol/Ethanol Good general-purpose polar solvents. Often suitable for imidazo[1,2-a]pyridines.[6]Water, Diethyl Ether
Isopropanol Less polar than methanol/ethanol, good for moderately polar compounds.Hexane, Water
Ethyl Acetate Medium polarity solvent.Hexane, Heptane
Acetonitrile Polar aprotic solvent.Water, Toluene
Water Highly polar. Generally used as an anti-solvent unless the compound is very polar.[3]Methanol, Ethanol, Acetone

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in my crude this compound?

    • The most common impurities arise from the starting materials of the synthesis. For imidazo[1,2-a]pyridines, syntheses often involve a substituted 2-aminopyridine.[7] Therefore, unreacted 2-amino-4-chloropyridine or related starting materials are common impurities. Side-products from incomplete cyclization or over-reaction can also be present.

  • Q2: How do I perform an aqueous workup if my reaction is in an organic solvent?

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, followed by water, and finally a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer and break up any emulsions that may have formed.[4] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Q3: My purified compound looks clean by NMR, but the melting point is broad. Why?

    • A broad melting point range is a classic indicator of impurity. While ¹H NMR is excellent for structural elucidation, it may not detect small amounts (<5%) of impurities, especially if their peaks overlap with your product's signals or are buried in the baseline. A broad melting point suggests the presence of impurities that disrupt the crystal lattice. Further purification by a secondary method (e.g., recrystallizing a column-purified product) may be necessary.

  • Q4: Is this compound stable to long-term storage?

    • Imidazo[1,2-a]pyridine scaffolds are generally stable crystalline solids.[8] However, like many organic molecules, they can be sensitive to light, air (oxidation), and moisture over long periods. For best results, store the purified solid in a sealed vial under an inert atmosphere (nitrogen or argon) in a cool, dark place.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI.
  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). Sciforum.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
  • This compound. (n.d.). Sinfoo Biotech.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Kushwaha, N., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry.
  • N'guessan, D. U. J.-P., et al. (2024). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. (n.d.). Molecules.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). ChemProc.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New Journal of Chemistry.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
  • CymitQuimica. (n.d.). (7-Methoxyimidazo[1,2-a]pyridin-2-yl)-methanol.
  • PubChem. (n.d.). (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol.
  • Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2021). LCGC International.
  • BLDpharm. (n.d.). (7-Chloroimidazo[1,5-a]pyridin-5-yl)methanol.
  • ChemicalBook. (n.d.). (7-chloroH-iMidazo[1,2-a]pyridin-2-yl)Methanol.
  • BenchChem. (n.d.). Overcoming challenges in the purification of long-chain fatty alcohols.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2024). Chemical Methodologies.
  • Master Organic Chemistry. (n.d.).
  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (n.d.). MDPI.
  • Solubility of Imidacloprid in Different Solvents. (2008). Journal of Chemical & Engineering Data.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazopyridine derivatives. This guide is designed to provide expert insights and actionable troubleshooting strategies to address the common yet significant challenge of poor cell permeability within this important class of compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying mechanisms, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions encountered during permeability screening.

Q1: My imidazopyridine derivative shows high potency in my biochemical assay but has no activity in a cell-based assay. Is this automatically a permeability issue?

A: Not necessarily, but it is a primary suspect. A significant drop in potency between a biochemical (target-based) assay and a cell-based assay is a classic indicator of poor membrane permeability. However, other factors could be at play, such as compound instability in cell culture media, rapid intracellular metabolism, or active efflux. A logical first step is to perform a direct permeability assessment using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate passive diffusion.

Q2: I ran a PAMPA screen, and my compound's permeability is low. What is the quickest modification I can make to see an improvement?

A: Quick modifications should focus on altering the compound's physicochemical properties. The most common culprits for low passive permeability in the imidazopyridine class are high polarity (too many hydrogen bond donors/acceptors) and low lipophilicity. Consider synthesizing a few analogues where you mask a polar group, for instance, by methylating a free amine or hydroxyl group, or by adding a small, lipophilic group like a methyl or ethyl substituent to an available position on the scaffold.[1] This can provide a rapid indication if you are on the right track.

Q3: My compound has a high calculated LogP, but permeability is still poor. Why would this be?

A: This is a common and important issue. While lipophilicity is necessary, it is not sufficient for good permeability. Several factors could be at play:

  • Poor Aqueous Solubility: Highly lipophilic compounds often have very low aqueous solubility.[2][3] The compound must be in solution to partition into the cell membrane. Ensure you are not seeing compound precipitation in your assay buffer. This is a critical interplay to manage.[4]

  • Molecular Rigidity and Shape: Large, rigid, and planar molecules, a characteristic of some fused bicyclic systems like imidazopyridines, can have strong crystal lattice structures that hinder solubility.[5][6]

  • Polar Surface Area (PSA): Even with a high LogP, a high PSA (>140 Ų) can prevent membrane transit.

  • Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[] This would not be detected in a PAMPA experiment but would be evident in a Caco-2 assay.

Q4: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?

A: PAMPA is a non-cell-based assay that measures passive diffusion only, making it a rapid, cost-effective primary screen for permeability.[8][9][10] The Caco-2 assay uses a monolayer of human colon carcinoma cells that differentiate to form tight junctions and express transporters, thus measuring both passive diffusion and active transport processes (uptake and efflux).[][11][12]

Recommendation: Start with PAMPA to get a clean measure of passive permeability. If PAMPA results are good but cell-based activity is still low, it strongly suggests that active efflux is the problem, which can then be confirmed with a bidirectional Caco-2 assay.[9][13]

Section 2: Troubleshooting Low Permeability: A Step-by-Step Guide

When initial screens reveal a permeability problem, a systematic approach is required. This workflow helps diagnose the root cause and identify the most effective solution.

Workflow for Diagnosing Permeability Issues

G cluster_0 Phase 1: Initial Screening & Diagnosis cluster_1 Phase 2: Actionable Strategies Start Compound shows low cell-based activity PAMPA Run PAMPA Assay (Passive Permeability) Start->PAMPA Decision1 Permeability (Papp) Low? PAMPA->Decision1 Caco2 Run Bidirectional Caco-2 Assay Decision1->Caco2 No SAR Problem: Poor Physicochemicals Solution: SAR Optimization (Reduce HBD/PSA, Modify LogP) Decision1->SAR Yes Decision2 Efflux Ratio (ER) > 2? Caco2->Decision2 Efflux Problem: Efflux Substrate Solution: Structural Modification to Disrupt Efflux Recognition Decision2->Efflux Yes Formulation Problem: Poor Solubility Solution: Formulation Strategies (e.g., SEDDS, Nanoparticles) Decision2->Formulation No (Consider Solubility)

Caption: A logical workflow for diagnosing and addressing poor cell permeability.

Guide 1: My Compound Failed the PAMPA Screen (Low Papp)

A low apparent permeability (Papp) value in a PAMPA screen points directly to a problem with the compound's intrinsic ability to passively diffuse across a lipid membrane. This is almost always a function of its physicochemical properties.

Causality: Passive diffusion is a balancing act. A molecule must be soluble enough in the aqueous environment to approach the cell, but lipophilic enough to partition into and cross the lipid bilayer. Imidazopyridine cores are often rigid and can be decorated with polar functional groups, leading to an unfavorable profile.

Troubleshooting Steps:

  • Analyze Physicochemical Properties: Calculate or measure the key properties of your compound and compare them to optimal ranges for oral absorption.

    PropertyGuideline for Good PermeabilityPotential Issue with Imidazopyridines
    LogP / LogD7.4 1 - 3Can be too low (<1) if highly polar, or too high (>5), causing solubility issues.[1]
    Polar Surface Area (PSA) < 90 ŲThe nitrogen atoms in the core plus polar substituents can easily push PSA > 100 Ų.
    Hydrogen Bond Donors (HBD) ≤ 5Amine, hydroxyl, or amide groups are common culprits.
    Molecular Weight (MW) < 500 DaGenerally less of an issue, but larger derivatives can exceed this.
    Aqueous Solubility > 50 µMFused ring systems can lead to poor solubility.[5]
  • Structure-Activity Relationship (SAR) Guided Optimization:

    • Reduce Hydrogen Bonding: The most effective strategy is often to reduce the number of hydrogen bond donors (HBDs). Can an exposed N-H bond be methylated? Can a hydroxyl group be converted to a methoxy group?[1]

    • Mask Polarity with Intramolecular Hydrogen Bonds (IMHB): This is an advanced but powerful technique.[14] By designing the molecule to form an internal hydrogen bond, you can effectively "hide" polar groups, reducing the effective PSA and improving permeability.[15][16] This can be predicted by modeling the molecule's lowest energy conformation.

    • Tune Lipophilicity (LogD): If LogD is too low, add small lipophilic groups (e.g., -CH₃, -F, -Cl). If LogD is too high and solubility is an issue, consider adding a carefully placed polar group that doesn't significantly increase HBD count, or explore formulation strategies.[17][18]

Guide 2: My Compound Passed PAMPA but Fails in Cells (High Efflux Ratio)

If passive permeability is good (high Papp in PAMPA) but the compound is still ineffective in cells, active efflux is the most likely cause. This is confirmed with a bidirectional Caco-2 assay, where a Papp(B-A) / Papp(A-B) efflux ratio of >2 is a clear indicator of active efflux.[11]

Causality: Efflux pumps are membrane proteins (e.g., P-gp, BCRP) that recognize specific chemical features and actively transport substrates out of the cell, preventing them from reaching their intracellular target.[][19]

Troubleshooting Steps:

  • Confirm Efflux with a Known Inhibitor: Re-run your cell-based activity assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in your compound's potency is strong evidence that it is an efflux substrate.

  • Structural Modifications to Evade Efflux: This is challenging as the recognition motifs for efflux pumps are broad. However, some trends have been observed:

    • Reduce HBDs and Add HBA: P-gp substrates often have hydrogen bond donors. Sometimes, removing an HBD or adding a hydrogen bond acceptor can disrupt recognition.

    • Increase Rigidity: Adding conformational constraints can sometimes prevent the molecule from adopting the necessary conformation to bind to the efflux pump transporter.

    • Modulate Charge: Adding a basic nitrogen or an acidic group can sometimes reduce efflux susceptibility, although this may negatively impact passive permeability. A delicate balance is required.

Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing passive diffusion.[8][9][13]

Objective: To determine the apparent permeability coefficient (Papp) of a compound through a lipid-infused artificial membrane.

Materials:

  • 96-well PVDF filter plate (Donor plate)

  • 96-well PTFE acceptor plate

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (High permeability: e.g., Chloramphenicol; Low permeability: e.g., Theophylline)[20]

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Membrane: Gently pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for ~5-10 minutes.

  • Prepare Donor Solutions: Dilute the test and control compounds to a final concentration of ~100-500 µM in PBS. The final DMSO concentration should be kept low (<5%) to avoid damaging the membrane.[20]

  • Start Assay: Add 150 µL of the donor solution to each well of the donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 5 to 18 hours with gentle shaking.[8][10]

  • Analyze: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis or LC-MS/MS).

Data Calculation: The apparent permeability (Papp) is calculated using the following equation: Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium)

Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is used to assess both passive and active transport.[][11][12]

Objective: To determine the Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess permeability and identify potential active efflux.

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Test compound and controls (e.g., Atenolol - low permeability; Antipyrine - high permeability)[11]

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[11]

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab (e.g., >200 Ω·cm²).[21]

  • Prepare for Transport: Wash the monolayers gently with pre-warmed (37°C) transport buffer.

  • A-B Permeability:

    • Add the test compound solution (in transport buffer) to the apical (A, top) chamber.

    • Add fresh transport buffer to the basolateral (B, bottom) chamber.

  • B-A Permeability:

    • Add the test compound solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

  • Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Analyze: Quantify the compound concentration in all samples using LC-MS/MS. Also, measure the permeability of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.

Data Calculation:

  • Calculate Papp for both A-B and B-A directions.

  • Efflux Ratio (ER) = Papp(B-A) / Papp(A-B)

Section 4: Data Interpretation Guide

Understanding your results in the context of drug development is crucial.

Caption: Interpreting permeability data from PAMPA and Caco-2 assays.

PAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Efflux RatioInterpretationRecommended Action
> 5 < 2 High Permeability: Compound has good passive diffusion and is not an efflux substrate.Permeability is not a limiting factor. Proceed with other ADME assays.
> 5 > 2 Efflux Substrate: Compound can cross membranes but is actively pumped out.Focus on structural modifications to evade efflux pump recognition.
< 1 N/A Low Permeability: Compound has poor passive diffusion.Focus on SAR to improve physicochemical properties (LogD, PSA, HBD).
1 - 5 < 2 Moderate Permeability: May be acceptable, but improvement is desirable.Consider minor structural modifications or formulation strategies to boost absorption.
Section 5: Advanced Strategies for Permeability Enhancement

If SAR modifications are insufficient or not feasible, advanced formulation and chemical strategies can be employed.

  • Lipid-Based Formulations: For highly lipophilic but poorly soluble compounds, incorporating them into lipid vehicles like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization in the gastrointestinal tract and improve absorption.[3][17]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can prevent crystallization and maintain a supersaturated state upon dissolution, which can significantly increase the driving force for absorption.[18][22]

  • Nanonization: Reducing particle size to the nanometer scale increases the surface area for dissolution, which can be beneficial for compounds whose absorption is limited by their dissolution rate.[2][3]

  • Prodrugs: A prodrug approach involves chemically modifying the compound to create a more permeable version that, once absorbed, is metabolized to release the active parent drug.[23][24] This is a powerful strategy for masking excessive polarity.

By applying this structured, mechanism-based approach to troubleshooting, you can efficiently diagnose the root cause of poor cell permeability in your imidazopyridine series and strategically design solutions to advance your most promising compounds.

References
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, NIH. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Müller, C., & Siebenbrodt, I. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]

  • Hughes, G. D., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Shultz, M. D. (2019). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, RSC Publishing. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from [Link]

  • Shono, Y., Jantratid, E., Kesisoglou, F., Reppas, C., & Dressman, J. B. (2010). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]

  • Kuhn, B., et al. (2016). Intramolecular Hydrogen Bonding in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Bergström, C. A., et al. (2013). Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments Disturbing the Crystal Lattice. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • de Souza, M. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Retrieved from [Link]

  • Chen, D., et al. (2019). Effects of intramolecular hydrogen bonds on lipophilicity. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of intramolecular hydrogen bonds on lipophilicity. Retrieved from [Link]

  • Sousa, T., et al. (2023). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and related imidazopyridine compounds. This guide is designed to provide you with the expertise and practical methodologies to proactively identify, assess, and mitigate potential off-target effects, ensuring the specificity and validity of your experimental outcomes. As drug development professionals and scientists, we understand that rigorous characterization of a compound's selectivity is paramount. This resource, structured in a user-friendly question-and-answer format, offers in-depth troubleshooting advice and detailed protocols to navigate the complexities of off-target interactions.

Understanding the Landscape: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Derivatives of this family have shown a wide array of activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Specifically, some imidazo[1,2-a]pyridines have been investigated as inhibitors of survival kinases such as those in the AKT/mTOR pathway, and as inducers of apoptosis in cancer cells.[3] Given this potent bioactivity, a thorough investigation of the selectivity profile of any new derivative, such as this compound, is a critical step in its development.

Part 1: Proactive Off-Target Prediction & Early Assessment

Question: Before I even begin my wet-lab experiments, how can I anticipate potential off-target effects of this compound?

Answer: Proactive, in silico analysis is a powerful first step to flag potential off-target liabilities.[4][5] These computational approaches use the chemical structure of your compound to predict its interaction with a wide range of biological targets.[5][6]

  • Causality: The principle of chemical similarity dictates that molecules with similar structures are likely to interact with similar protein targets. By comparing the structure of this compound against large databases of compounds with known biological activities, we can generate a list of potential off-target interactions.[5][6]

  • Recommended Action: Employ a multi-pronged computational approach. This can include 2D chemical similarity searches, quantitative structure-activity relationship (QSAR) modeling, and 3D pharmacophore and docking simulations.[5][6] These methods can provide a ranked list of potential off-target binders, which can then be prioritized for experimental validation.

Part 2: In Vitro Off-Target Profiling

Question: My computational analysis suggests potential off-target interactions. What is the best way to experimentally screen for these?

Answer: Large-scale biochemical screening is the gold standard for initial experimental off-target profiling. For compounds like this compound, which may have kinase inhibition as a primary or off-target activity, kinome profiling is an essential tool.[7][8]

  • Causality: Kinome profiling assays directly measure the ability of your compound to inhibit the activity of a large panel of purified kinases. This provides a broad, unbiased view of your compound's selectivity across the human kinome.

  • Recommended Action: Submit this compound for a comprehensive kinome profiling service. These services typically screen the compound at a fixed concentration (e.g., 1 or 10 µM) against hundreds of kinases. Any significant inhibition ("hits") should be followed up with dose-response studies to determine the IC50 value for each potential off-target kinase.

Data Presentation: Interpreting Kinome Profiling Data

A typical output from a kinome profiling experiment can be summarized in a table to clearly identify the most potent off-target interactions.

Target Kinase% Inhibition at 1 µMFollow-up IC50 (nM)
Primary Target X 95% 50
Off-Target Kinase A85%250
Off-Target Kinase B60%1,500
Off-Target Kinase C25%>10,000

Part 3: Cellular-Based Validation of Off-Target Effects

Question: I've identified several off-target kinases in my biochemical screen. How do I know if these interactions are relevant in a cellular context?

Answer: Cell-based assays are crucial for validating the physiological relevance of biochemically identified off-target interactions.[9] These assays assess the effects of your compound in a living system, where factors like cell permeability, target engagement, and downstream pathway modulation come into play.

  • Causality: An in vitro interaction with a purified enzyme does not always translate to a functional effect in a cell. Cellular assays allow you to determine if the off-target interaction leads to a measurable change in cell signaling, phenotype, or toxicity.

Experimental Workflow: From Biochemical Hit to Cellular Validation

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Data Interpretation A Kinome Profiling Screen B Identify Off-Target Hits (% Inhibition > 50%) A->B C Select Cell Line with High Off-Target Expression B->C Prioritize potent hits D Western Blot for Phospho-Substrate C->D E Phenotypic Assay (e.g., Proliferation, Apoptosis) C->E F Correlate IC50 (Biochemical) with EC50 (Cellular) D->F E->F G Determine Selectivity Window F->G

Caption: Workflow for validating off-target hits.

Recommended Actions & Troubleshooting:
  • Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that your compound is physically engaging the off-target protein within the cell.

  • Phospho-protein Analysis: If the off-target is a kinase, use Western blotting or targeted mass spectrometry to measure the phosphorylation of its known downstream substrates. A lack of change in substrate phosphorylation may indicate that the biochemical interaction is not significant in the cellular environment.

  • Phenotypic Profiling: Employ high-content imaging or other phenotypic screens to assess a wide range of cellular parameters.[9] Unexplained phenotypic changes that do not align with the known function of the primary target may be indicative of off-target activity.

  • Troubleshooting Unexpected Cytotoxicity: If you observe broad cytotoxicity at concentrations required for on-target activity, this is a strong indicator of significant off-target effects. Some imidazo-based heterocyclic derivatives have been shown to have cytotoxic potential.[10][11] Consider performing counter-screens with cell lines that do not express the primary target to isolate off-target-driven toxicity.

Part 4: In Vivo Assessment of Off-Target Effects

Question: My compound shows some cellular off-target activity. How will this translate in vivo and what should I be concerned about?

Answer: In vivo studies are the ultimate test for understanding the integrated effects of your compound, including off-target-driven toxicity.

  • Causality: The complex physiology of a whole organism can unmask toxicities that are not apparent in cell culture. Off-target interactions can lead to adverse effects in specific organs or tissues.

  • Recommended Action: Conduct preliminary acute toxicity studies in rodent models.[10][11] Pay close attention to clinical signs of toxicity, and perform histopathological analysis of key organs, such as the liver, as some imidazo-based compounds have been associated with hepatic damage at high doses.[10][11]

Part 5: Detailed Experimental Protocols

Protocol 1: Western Blot for Off-Target Kinase Substrate Phosphorylation

This protocol is designed to assess the functional consequence of an off-target kinase interaction within a cellular context.

  • Cell Seeding: Plate a cell line known to express the off-target kinase at a density of 0.5 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2 hours). Include a positive control inhibitor for the off-target kinase if available.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the phosphorylated substrate of the off-target kinase overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.

Frequently Asked Questions (FAQs)

  • Q1: I see cytotoxicity in my cell-based assays. How do I know if it's due to my primary target or an off-target effect?

    • A1: This is a common and critical question. The best approach is to use a "rescue" experiment. If the cytotoxicity is on-target, you should be able to rescue the cells by overexpressing a drug-resistant mutant of the primary target. If the cells still die, the toxicity is likely due to an off-target effect. Alternatively, a "knockout" model can be used. If the compound is still toxic in cells where the primary target has been knocked out, the effect is off-target.

  • Q2: My compound is "clean" in a kinome screen. Does this mean it has no off-target effects?

    • A2: Not necessarily. While a clean kinome screen is an excellent result, it only covers kinases. Your compound could still interact with other protein families (e.g., GPCRs, ion channels, nuclear receptors) or have non-specific effects on cellular processes. Broader profiling panels and careful phenotypic analysis are still recommended. The constitutive androstane receptor (CAR) is one such nuclear receptor that has been shown to be activated by some imidazo[1,2-a]pyridine derivatives.[12]

  • Q3: What is a good "selectivity window" between my on-target and off-target activities?

    • A3: A wider selectivity window is always better. A commonly accepted, though arbitrary, benchmark is a 100-fold difference between the on-target potency (EC50 in a cellular assay) and the off-target potency. However, the required window depends heavily on the nature of the off-target. An off-target with a known and severe toxicity profile will require a much larger selectivity window than a benign one.

  • Q4: Can I modify the structure of this compound to reduce off-target effects?

    • A4: Yes, this is a key strategy in medicinal chemistry.[4] If you have identified a specific off-target, you can use structure-activity relationship (SAR) studies to guide chemical modifications. The goal is to design new analogs that retain on-target potency while reducing affinity for the off-target protein. This often involves iterative cycles of chemical synthesis and biological testing.

References

  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • Selecting the Right Gene Editing Off-Target Assay. (2023, September 25). seqWell. Retrieved January 16, 2026, from [Link]

  • How can off-target effects of drugs be minimised? (2023, May 21). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • Are there experimental tests for off target effects in CRISPR? (2015, July 20). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Pawar, S. V., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. Retrieved January 16, 2026, from [Link]

  • Lee, J. Y., & Lee, H. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Nanobiotechnology, 13(1), 1-13. Retrieved January 16, 2026, from [Link]

  • Pawar, S. V., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. Retrieved January 16, 2026, from [Link]

  • Ambold, B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. Retrieved January 16, 2026, from [Link]

  • Ambold, B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. Retrieved January 16, 2026, from [Link]

  • How to reduce off-target effects and increase CRISPR editing efficiency? (2020, November 4). MolecularCloud. Retrieved January 16, 2026, from [Link]

  • Pawar, S. V., et al. (2024). Toxicological Evaluation of Imidazo-Based Heterocyclic Derivatives: In-vitro and In-Vivo Acute Toxicity Studies. AMiner. Retrieved January 16, 2026, from [Link]

  • Kim, S., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 577-586. Retrieved January 16, 2026, from [Link]

  • de Freitas, R. P., et al. (2023). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ACS Omega, 8(30), 27265-27278. Retrieved January 16, 2026, from [Link]

  • D'Annessa, I., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5863. Retrieved January 16, 2026, from [Link]

  • van der Meer, D., et al. (2021). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 11, 730623. Retrieved January 16, 2026, from [Link]

  • Chen, Y., et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Briefings in Bioinformatics, 24(5), bbad298. Retrieved January 16, 2026, from [Link]

  • (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5423-5439. Retrieved January 16, 2026, from [Link]

  • Fujii, K., et al. (2021). Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. Journal of Dermatological Science, 101(3), 194-201. Retrieved January 16, 2026, from [Link]

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. Retrieved January 16, 2026, from [Link]

  • Dvorak, Z., et al. (2012). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry, 55(17), 7728-7732. Retrieved January 16, 2026, from [Link]

  • (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • van der Meer, D., et al. (2021). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 11, 730623. Retrieved January 16, 2026, from [Link]

  • Li, A., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry, 22(6), 1102-1110. Retrieved January 16, 2026, from [Link]

  • Al-Mugheed, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the laboratory and scale-up synthesis of this important heterocyclic intermediate. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying chemical principles to empower your process development.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] However, transitioning their synthesis from bench-scale to pilot or manufacturing scale often introduces unforeseen challenges, from reaction kinetics to thermomanagement and purification.[3][4] This document addresses common issues encountered during a typical two-step synthesis of this compound, as outlined below.

Synthetic Workflow Overview

A common and robust route involves a two-step process: first, a cyclization reaction to form the imidazo[1,2-a]pyridine core with an ester at the C2 position, followed by a selective reduction to the desired primary alcohol.

G SM Starting Materials (4-Chloro-2-aminopyridine + Ethyl Bromopyruvate) Step1 Step 1: Cyclization (Tschitschibabin Reaction) SM->Step1 Reflux in EtOH NaHCO₃ Int Intermediate (Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate) Step1->Int Step2 Step 2: Reduction Int->Step2 e.g., NaBH₄ in EtOH/THF Product Crude Product (this compound) Step2->Product Purify Purification (Crystallization / Chromatography) Product->Purify Final Final Product (>98% Purity) Purify->Final

Caption: General two-step synthetic workflow for the target compound.

Part 1: FAQs and Troubleshooting for Cyclization Step

Step 1: Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate Synthesis

This step involves the reaction of 4-chloro-2-aminopyridine with ethyl bromopyruvate. It is a variation of the classic Tschitschibabin imidazopyridine synthesis.[5]

Question 1: My cyclization reaction is sluggish or incomplete, even after prolonged heating. What are the likely causes?

Answer: Incomplete conversion is a common issue, particularly as scale increases. Several factors could be at play:

  • Reagent Quality: Ensure the 4-chloro-2-aminopyridine is pure and dry. The ethyl bromopyruvate should be clear and colorless; a yellow or brown color indicates decomposition, which can inhibit the reaction.

  • Base Stoichiometry: Sodium bicarbonate (NaHCO₃) is typically used to neutralize the HBr formed during the reaction. On a larger scale, inefficient mixing can create localized acidic pockets that slow the reaction. Ensure you have at least 1.0-1.2 equivalents of a finely powdered base that is well-suspended.

  • Solvent Choice: While ethanol is common, its boiling point (78 °C) may not be sufficient for less reactive substrates. Consider switching to a higher-boiling solvent like n-butanol (118 °C) or employing microwave irradiation for laboratory-scale optimization to accelerate the reaction.[2][6]

  • Mass Transfer: At scales above 5L, magnetic stirring becomes ineffective. Mechanical stirring with an appropriate impeller (e.g., pitch-blade or anchor) is necessary to maintain a homogenous slurry of the base and prevent reactants from settling.[3]

Question 2: The reaction mixture turns dark brown or black, resulting in a low yield of impure product. How can I prevent this?

Answer: The formation of dark, tarry impurities is often due to polymerization and degradation side-reactions, which are exacerbated by high temperatures and extended reaction times.

  • Temperature Control: While heat is necessary, overheating can be detrimental. On a large scale, reactor hot spots are a major concern.[3] Use a reactor with a jacketed heating system and ensure good agitation to maintain a uniform internal temperature. The target should be a gentle reflux, not a vigorous boil.

  • Inert Atmosphere: Although not always required at lab scale, operating under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side-reactions that contribute to color formation, especially if the reaction is run for an extended period.

  • Reaction Time: Monitor the reaction by TLC or HPLC. Do not run the reaction longer than necessary, as this will almost certainly lead to increased impurity formation. Once the starting material is consumed, proceed to work-up.

Question 3: I am getting a significant amount of a side product. What could it be?

Answer: The most common side product arises from the self-condensation of ethyl bromopyruvate or reaction with the solvent. However, another possibility is the formation of a constitutional isomer. While the reaction of 2-aminopyridine with α-haloketones is generally regioselective for the imidazo[1,2-a]pyridine, trace amounts of other isomers can sometimes form, complicating purification. A thorough characterization (NMR, MS) of the impurity is essential for definitive identification.

Part 2: FAQs and Troubleshooting for Reduction Step

Step 2: this compound Synthesis

This step involves the reduction of the C2-ester to a primary alcohol. The choice of reducing agent is critical for success.

Question 4: The reduction of the ester with Sodium Borohydride (NaBH₄) is slow and gives a mixture of starting material and product. What's wrong?

Answer: Sodium borohydride is a mild reducing agent, and its reactivity towards esters is significantly lower than towards ketones or aldehydes.

  • Solvent System: The choice of solvent is crucial. While NaBH₄ is often used in ethanol, its reactivity can be enhanced by using a mixture of solvents, such as THF/Methanol or by adding a Lewis acid like LiCl or CaCl₂ to activate the ester.

  • Temperature: Room temperature may be insufficient. Gently heating the reaction to 40-50 °C can significantly increase the reaction rate. However, this must be done cautiously to control hydrogen evolution.

  • Excess Reagent: For ester reductions with NaBH₄, a larger excess of the reagent (3-5 equivalents) is often required compared to ketone reductions.

  • Alternative Reducing Agents: If NaBH₄ remains problematic, stronger reducing agents are an option, but they come with their own scale-up challenges. Lithium aluminum hydride (LiAlH₄) is very effective but requires a strictly anhydrous aprotic solvent (like THF or Et₂O) and has significant safety concerns regarding quenching on a large scale.

Table 1: Comparison of Reducing Agents for Ester-to-Alcohol Reduction

Reducing AgentTypical SolventRelative ReactivityKey AdvantagesScale-Up Challenges
Sodium Borohydride (NaBH₄) Ethanol, Methanol, THFLow-ModerateSafer, easier to handle; tolerates protic solvents.Slow reaction rates; requires large excess; potential for incomplete reaction.
Lithium Borohydride (LiBH₄) THF, Diethyl EtherModerate-HighMore reactive than NaBH₄; good for hindered esters.Requires anhydrous conditions; more expensive.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherVery HighHighly effective, fast reactions.Highly pyrophoric; violent reaction with water/alcohols; requires careful reverse-quenching at scale; difficult to handle.

Question 5: During the work-up of my reduction, I'm getting a gelatinous precipitate that is very difficult to filter. How can I improve the isolation?

Answer: This is a classic problem when reducing with metal hydrides, especially LiAlH₄, due to the formation of metal salt hydroxides.

  • Fieser Workup (for LiAlH₄): For a reaction with 'X' grams of LiAlH₄, quench by sequentially and slowly adding:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water This procedure is designed to produce a granular, easily filterable solid. Always perform this behind a blast shield and with extreme caution.

  • For NaBH₄: The borate salts formed are typically more soluble. The work-up usually involves neutralizing with an acid (e.g., dilute HCl or NH₄Cl solution) to pH ~7, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane. If solids still form, a filter aid like Celite® can be used.

Part 3: Scale-Up Specific Challenges & Protocols

G Problem Scale-Up Issue Observed Heat Poor Heat Transfer (Runaway / Hotspots) Problem->Heat Is the exotherm hard to control? Mix Inefficient Mixing (Low Yield / Impurities) Problem->Mix Is the reaction incomplete or messy? Purify Purification Difficulty (Oiling Out / Low Recovery) Problem->Purify Is product isolation the main issue? Sol_Heat Solution: - Use jacketed reactor - Control addition rate - Consider reaction calorimetry Heat->Sol_Heat Sol_Mix Solution: - Switch to mechanical stirring - Optimize impeller type/speed - Baffles may be needed Mix->Sol_Mix Sol_Purify Solution: - Develop robust crystallization - Screen anti-solvents - Consider large-scale chromatography Purify->Sol_Purify

Caption: Troubleshooting logic for common scale-up issues.

Question 6: My final product is difficult to crystallize and tends to "oil out." How can I develop a scalable crystallization protocol?

Answer: Developing a robust crystallization is critical for achieving high purity on a large scale without resorting to chromatography.[4]

  • Solvent Screening: The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Screen a variety of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) and anti-solvents (e.g., heptane, MTBE).

  • Control Cooling Rate: Crash cooling often leads to oiling out or the formation of very fine needles that are hard to filter. A slow, controlled cooling profile is essential. For example, cool from 60 °C to 20 °C over 4-6 hours.

  • Seeding: Seeding the solution with a small amount of pure crystalline product at the point of supersaturation can promote controlled crystal growth and prevent oiling.

  • Polymorphism: Be aware that different crystallization conditions can produce different crystal forms (polymorphs), which can have different physical properties.[4] It is crucial to ensure you are consistently producing the same, desired polymorph at scale.

Exemplary Laboratory Protocol (Scale: 10g)

Step 1: Synthesis of Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • To a 250 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-chloro-2-aminopyridine (10.0 g, 77.8 mmol).

  • Add ethanol (100 mL) and finely powdered sodium bicarbonate (7.2 g, 85.7 mmol, 1.1 eq).

  • Begin stirring to create a suspension. Add ethyl bromopyruvate (16.7 g, 85.7 mmol, 1.1 eq) dropwise over 10 minutes.

  • Heat the mixture to a gentle reflux (~78 °C) and maintain for 6-8 hours.

    • Scientist's Note: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane). The starting aminopyridine is UV active and more polar than the product.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Dissolve the crude material in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by recrystallization from ethanol/water or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • To a 500 mL flask under a nitrogen atmosphere, add the crude ester (assuming ~17.5 g, 77.8 mmol) and a mixture of THF (100 mL) and ethanol (50 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • In small portions, add sodium borohydride (8.8 g, 233 mmol, 3.0 eq) over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: The portion-wise addition is critical to control the exotherm and the rate of hydrogen gas evolution, which can cause dangerous foaming and pressure build-up at scale.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous ammonium chloride (100 mL) at 0 °C.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude this compound as a solid.

  • Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

References

  • Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • Guchhait, S. K., & Kashyap, M. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Mantu, D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [https://www.researchgate.net/publication/381778943_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett. Available at: [Link]

  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry. Available at: [Link]

  • ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Available at: [Link]

  • ResearchGate. (2025). Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. Available at: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Rangel, D. C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Available at: [Link]

  • ResearchGate. (2015). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available at: [Link]

  • PubChem. (n.d.). (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Available at: [Link]

Sources

Validation & Comparative

Validating the Anticancer Potential of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the anticancer activity of the novel compound, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. We will explore a series of robust experimental protocols designed to assess its cytotoxic and apoptotic effects, and benchmark its performance against established chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to investigate the therapeutic potential of new chemical entities.

Introduction: The Promise of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] In the realm of oncology, these compounds have garnered significant interest for their potential to combat cancer with potentially minimal side effects, depending on their substitution patterns.[1][2] Various imidazo[1,2-a]pyridine derivatives have been reported to inhibit cancer cell growth by modulating crucial cellular pathways, such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, and by inducing apoptosis and cell cycle arrest.[3][4][5] Some have even been investigated as inhibitors of key enzymes like cyclin-dependent kinases.[3]

This compound, a member of this promising class of compounds, warrants a thorough investigation of its anticancer properties. This guide outlines a systematic approach to validate its efficacy, starting with an initial assessment of its cytotoxicity and delving into its mechanism of action.

Part 1: Initial Cytotoxicity Screening - The MTT Assay

To begin our investigation, a primary cytotoxicity screening is essential to determine the dose-dependent effect of this compound on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for this purpose.[6] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture A549 Lung Carcinoma Cells cell_seeding 2. Seed Cells into 96-well Plate cell_culture->cell_seeding cell_adhesion 3. Incubate for 24h for Cell Adhesion cell_seeding->cell_adhesion compound_prep 4. Prepare Serial Dilutions of This compound treatment 5. Treat Cells with Compound and Controls (Vehicle & Untreated) compound_prep->treatment incubation 6. Incubate for 48h treatment->incubation mtt_addition 7. Add MTT Reagent to Each Well formazan_incubation 8. Incubate for 2-4h (Formazan Crystal Formation) mtt_addition->formazan_incubation solubilization 9. Solubilize Formazan Crystals with DMSO or Solubilization Buffer formazan_incubation->solubilization read_absorbance 10. Measure Absorbance at 570 nm calculate_viability 11. Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve 12. Plot Dose-Response Curve and Determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • A549 human non-small cell lung cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[7]

    • Incubate the plate for 24 hours to allow the cells to attach.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[7]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Part 2: Comparative Analysis with Standard Chemotherapeutics

A crucial step in validating a new anticancer compound is to benchmark its efficacy against currently used therapeutic agents. For non-small cell lung cancer, drugs like Cisplatin and Paclitaxel are common components of chemotherapy regimens.[10][11][12][13][14]

CompoundTarget CancerIC50 (µM) - Hypothetical/Reference
This compound A549 (Lung Carcinoma)To be determined
Cisplatin A549 (Lung Carcinoma)~ 5 - 15 µM (Reference range)
Paclitaxel (Taxol) A549 (Lung Carcinoma)~ 0.01 - 0.1 µM (Reference range)
Doxorubicin MCF-7 (Breast Carcinoma)~ 0.1 - 1 µM (Reference range)
Tamoxifen MCF-7 (Breast Carcinoma)~ 5 - 15 µM (Reference range)

Note: The IC50 values for standard drugs can vary depending on the specific cell line and experimental conditions. The values provided are for illustrative purposes.

For a broader perspective, the compound should also be tested against other cancer cell lines, such as MCF-7 (human breast carcinoma), for which standard chemotherapeutic data is also available.[15][16][17][18][19]

Part 3: Elucidating the Mechanism of Action - Apoptosis and Cell Cycle Analysis

A favorable anticancer agent should ideally induce programmed cell death, or apoptosis, in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[20][21]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_seeding 1. Seed A549 Cells in 6-well Plates treatment 2. Treat with IC50 Concentration of Compound for 24h cell_seeding->treatment harvesting 3. Harvest Both Adherent and Floating Cells treatment->harvesting washing 4. Wash Cells with Cold PBS harvesting->washing resuspension 5. Resuspend in 1X Binding Buffer washing->resuspension staining 6. Add Annexin V-FITC and Propidium Iodide (PI) resuspension->staining incubation 7. Incubate for 15-20 min in the Dark staining->incubation acquisition 8. Acquire Data on a Flow Cytometer incubation->acquisition gating 9. Gate on Cell Populations: Live, Early Apoptotic, Late Apoptotic, Necrotic acquisition->gating quantification 10. Quantify Percentage of Cells in Each Quadrant gating->quantification

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include untreated and vehicle controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Be sure to collect any floating cells from the supernatant as they may be apoptotic.[22]

    • Wash the cells twice with cold PBS.[20]

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • The cell populations will be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Further investigation into the compound's effect on cell proliferation can be achieved through cell cycle analysis using flow cytometry. This technique, often employing propidium iodide to stain DNA, allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25] An accumulation of cells in a specific phase would suggest that the compound interferes with cell cycle progression at that checkpoint.

Part 4: Investigating a Potential Molecular Mechanism - The Bcl-2 Regulated Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target for many anticancer drugs. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[26][27][28][29][30] The ratio of these opposing factions determines the fate of the cell.[27] A promising anticancer compound might act by upregulating pro-apoptotic proteins or downregulating anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[28]

Bcl2_Pathway Compound This compound Bcl2_Family Bcl-2 Family Proteins Compound->Bcl2_Family Modulates activity Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes outer membrane permeabilization Bcl2_BclxL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified diagram of the Bcl-2 regulated intrinsic apoptosis pathway.

To determine if this compound induces apoptosis via this pathway, a Western blot analysis could be performed to assess the expression levels of key Bcl-2 family proteins in treated versus untreated cells. An increase in the Bax/Bcl-2 ratio would provide strong evidence for the involvement of the mitochondrial apoptotic pathway.

Conclusion

This guide provides a structured and scientifically rigorous approach to validate the anticancer activity of this compound. By following these detailed protocols, researchers can obtain robust and reproducible data on its cytotoxicity, its ability to induce apoptosis, and its potential mechanism of action. The comparative analysis against standard chemotherapeutic agents will provide essential context for its potential therapeutic value. The promising chemical backbone of imidazo[1,2-a]pyridines suggests that this investigation is a worthwhile endeavor in the ongoing search for novel and more effective cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC - NIH. (n.d.).
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.).
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Bcl-2 family - Wikipedia. (n.d.).
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.).
  • Chemotherapy for Non-small Cell Lung Cancer. (2024, January 29).
  • Chemotherapy for lung cancer | Macmillan Cancer Support. (n.d.).
  • The Bcl-2-regulated apoptotic pathway | Journal of Cell Science | The Company of Biologists. (2003, October 15).
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024, September 2).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI. (n.d.).
  • Method for Analysing Apoptotic Cells via Annexin V Binding - UCL. (n.d.).
  • Chemotherapy for breast cancer. (n.d.).
  • Chemotherapy for lung cancer | Canadian Cancer Society. (n.d.).
  • Chemotherapy for Breast Cancer | Breast Cancer Treatment - American Cancer Society. (2021, October 27).
  • Chemotherapy for breast cancer. (n.d.).
  • Chemotherapy for breast cancer | Macmillan Cancer Support. (n.d.).
  • Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects - City of Hope. (2025, January 24).
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.).
  • Chemotherapy for lung cancer | Cancer Research UK. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020, August 6).
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
  • Cell Cycle Protocols - BD Biosciences. (n.d.).
  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC - NIH. (n.d.).
  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Cell Cycle Analysis. (n.d.).
  • Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed. (2021, February 11).
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - OUCI. (n.d.).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
  • This compound - Sinfoo Biotech. (n.d.).
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022, September 1).
  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC - NIH. (n.d.).
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (n.d.).

Sources

The Chlorine Effect: A Comparative Guide to the Structure-Activity Relationship of Chlorinated vs. Non-Chlorinated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazopyridine scaffold represents a privileged heterocyclic system due to its wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The fusion of an imidazole ring with a pyridine ring creates a versatile template for drug design, and subtle modifications to this core can lead to profound changes in biological activity.[3] One of the most impactful modifications is the introduction of a chlorine atom. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of chlorinated versus non-chlorinated imidazopyridines, supported by experimental data and detailed protocols.

The Imidazopyridine Core: A Foundation for Diverse Bioactivity

Imidazopyridines, such as the well-known hypnotic agent zolpidem, exert their effects by interacting with various biological targets.[5][6][7] Their mechanism of action often involves binding to specific receptors or enzymes, thereby modulating their function.[5][8] The non-chlorinated imidazopyridine framework serves as a baseline for understanding the fundamental interactions required for a desired biological effect. The specific substitutions on the core rings dictate the compound's potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship of Non-Chlorinated Imidazopyridines

The biological activity of non-chlorinated imidazopyridines is highly dependent on the nature and position of various substituents. For instance, in a series of imidazo[1,2-a]pyridine derivatives evaluated for anticancer activity, the type of aryl group at the 2-position and the substituent at the 3-position were found to be critical for potency.[9] Similarly, for imidazopyridine-based antiprotozoal agents, specific substitutions were identified that led to highly potent inhibitors of Eimeria tenella cGMP-dependent protein kinase.[10]

The Impact of Chlorination: A Double-Edged Sword

The introduction of a chlorine atom to the imidazopyridine scaffold can dramatically alter its biological profile. This is due to chlorine's unique electronic and steric properties. It is an electron-withdrawing group that can influence the acidity and basicity of nearby functional groups, potentially altering binding interactions with target proteins. Its size can also provide beneficial steric hindrance or, conversely, create unfavorable clashes within a binding pocket.

Enhancing Potency and Selectivity

In some cases, chlorination leads to a significant enhancement of biological activity. For example, a study on imidazo[4,5-b]pyridines as antibacterial agents found that the presence of a chlorine atom at the para position of a phenyl group attached to the core scaffold increased activity against both Gram-positive and Gram-negative bacteria.[11] This suggests that the chlorine atom may be involved in a key interaction with the bacterial target enzyme or may alter the compound's ability to penetrate the bacterial cell wall.

Detrimental Effects on Activity

Conversely, chlorination is not always beneficial. In a series of imidazo[1,2-a]pyridine amides with antimycobacterial activity, substitution with a bromine atom (another halogen) at the C-7 position resulted in a 50-fold decrease in activity.[12] This highlights the critical importance of the position of halogenation. An improperly placed chlorine atom can disrupt essential binding interactions or induce an unfavorable conformation of the molecule.

Comparative Data: Chlorinated vs. Non-Chlorinated Imidazopyridines

The following table summarizes representative data comparing the biological activity of chlorinated and non-chlorinated imidazopyridine derivatives.

Compound ClassNon-Chlorinated Derivative ActivityChlorinated Derivative ActivityBiological Target/AssayReference
Imidazo[4,5-b]pyridinesModerate antibacterial activityIncreased antibacterial activity (para-chloro-phenyl substitution)S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumonia[11]
Imidazo[1,2-a]pyridine amidesMIC90 ≤ 0.04 µMMIC90 ≥ 10 µM (7-bromo substitution)M. tuberculosis growth inhibition[12]

Experimental Protocols

General Synthesis of the Imidazo[1,2-a]pyridine Scaffold

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-haloketone.[13][14]

Step-by-Step Protocol:

  • To a solution of 2-aminopyridine (1 mmol) in a suitable solvent such as ethanol or DMF, add the desired α-bromoketone (1 mmol).

  • The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Diagram of the General Synthesis of Imidazo[1,2-a]pyridines

2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction->Imidazo[1,2-a]pyridine Cyclization cluster_0 Non-Chlorinated cluster_1 Chlorinated NonChlor Imidazopyridine (R = H) Chlor Imidazopyridine (R = Cl) NonChlor->Chlor Chlorination Altered_Activity Potency Selectivity Pharmacokinetics Chlor->Altered_Activity Impacts

Sources

A Comparative Guide to (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comparative analysis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and structurally similar compounds. We delve into the structure-activity relationships (SAR), comparative biological performance, and underlying mechanisms of action that differentiate these molecules. By synthesizing data from anticancer, antifungal, and enzyme inhibition studies, this document serves as a technical resource for researchers engaged in the rational design of novel therapeutics based on this versatile scaffold.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

The imidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists. Its rigid, planar structure and rich electron density make it an ideal framework for interacting with various biological targets. This scaffold is the foundation for several marketed drugs, including the hypnotic agent Zolpidem and the cardiotonic Olprinone, highlighting its therapeutic relevance and favorable pharmacological properties.[2] The broad spectrum of reported biological activities—including anticancer, antiviral, anti-inflammatory, and antifungal properties—cements its status as a critical starting point for drug discovery programs.[2][3]

The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modification at multiple positions (primarily C-2, C-3, C-6, and C-7) to optimize potency, selectivity, and pharmacokinetic profiles. This guide will focus on understanding how substitutions at these key positions, particularly the chloro group at C-7 and the methanol group at C-2, influence biological activity when compared to other analogs.

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of imidazo[1,2-a]pyridines is well-established, with the most common method being the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[4] Modern advancements have introduced more efficient, one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the rapid assembly of diverse derivatives.[5]

G cluster_synthesis General Synthetic Workflow A 2-Aminopyridine Derivative C Condensation / Cyclization A->C B α-Haloketone / Aldehyde B->C D Imidazo[1,2-a]pyridine Core C->D Formation of Fused Rings E Post-synthetic Modification (e.g., Suzuki, Sonogashira coupling) D->E Introduction of Diversity F Functionalized Analogs E->F

Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: One-Pot Synthesis via GBB Reaction

This protocol describes a representative three-component reaction for synthesizing a 3-aminoimidazo[1,2-a]pyridine library, which can be adapted for various derivatives.

  • Reactant Preparation: In a clean round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 mmol) in methanol (10 mL).

  • Addition of Aldehyde: Add the desired aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol) to the solution.

  • Addition of Isocyanide: Add the isocyanide component (e.g., tosylmethyl isocyanide) (1.0 mmol) to the mixture.

  • Catalysis: Add a catalytic amount of an acid, such as scandium(III) triflate (Sc(OTf)₃, 0.1 mmol).

  • Reaction: Stir the mixture at reflux (approximately 65°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure imidazo[1,2-a]pyridine derivative.

Causality Note: The GBB reaction is chosen for its efficiency. It combines three components in a single step, minimizing waste and purification steps while maximizing molecular diversity—a key advantage in creating libraries for high-throughput screening.

Comparative Biological Evaluation

The biological profile of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern. Here, we compare the activity of this compound and its analogs in key therapeutic areas.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold are frequently investigated as anticancer agents, often targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6][7]

RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Imidazo[1,2-a]pyridines often inhibit key kinases in the PI3K/AKT/mTOR pathway.

The substitution pattern plays a critical role in defining potency and selectivity. For instance, the position of the chloro group significantly impacts activity. While direct data for this compound is limited in comparative studies, we can infer its potential by analyzing related structures. Studies on 6-chloroimidazo[1,2-a]pyridine derivatives show potent activity, and SAR often reveals that halogen placement is crucial for optimizing interactions within the ATP-binding pocket of kinases.[7]

Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Imidazo[1,2-a]pyridine Analogs

Compound ID Core Structure C-2 Substitution C-3 Substitution C-6/C-7 Substitution Cancer Cell Line IC₅₀ (µM) Reference
18 Imidazo[1,2-a]pyridine 2,4-difluorophenyl p-chlorophenyl amine - B16F10 (Melanoma) 14.39
12 Imidazo[1,2-a]pyridine 4-nitrophenyl p-chlorophenyl amine - HT-29 (Colon) 4.15
22e Imidazo[1,2-a]pyridine - - 6-(1-methyl-1H-pyrazol-4-yl) EBC-1 (Lung) 0.045 [8]
6d Imidazo[1,2-a]pyridine - Oxadiazole hybrid 7-methyl A549 (Lung) 2.8 [9]

| 13k | Imidazo[1,2-a]pyridine | - | - | 6-chloro | HCC827 (Lung) | 0.09 |[7] |

Analysis: The data clearly indicates that sub-micromolar potency is achievable with this scaffold. Compound 13k , with a 6-chloro substitution, shows exceptional potency (90 nM), suggesting that a chloro group on the pyridine ring is highly favorable for anticancer activity.[7] The high potency of compound 22e against the c-Met addicted EBC-1 cell line further highlights the potential of these compounds as targeted kinase inhibitors.[8] The methanol group at C-2 in our title compound provides a handle for hydrogen bonding, which can be a critical interaction in enzyme active sites, though it may be a site for metabolic modification.

Antifungal Activity

Chloro-substituted imidazo[1,2-a]pyridines have also demonstrated promising antifungal properties, particularly against opportunistic pathogens like Candida species.

A recent study focused on a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives, providing valuable SAR insights.[10] The study revealed that electron-withdrawing or polarizable substituents on the terminal phenyl ring significantly enhanced antifungal efficacy.[10][11] This suggests that the electronic properties of the entire molecule, governed by substituents at different positions, are key to its activity.

Table 2: Comparative Antifungal Activity (MIC, µM) of 6-Chloro-Imidazo[1,2-a]pyridine Analogs

Compound ID Core Structure C-2 Substitution Terminal Phenyl Substitution Target Organism MIC (µM) Reference
Analog 1 6-Chloroimidazo[1,2-a]pyridine Phenylacrylonitrile 4-Nitro Candida parapsilosis 19.36 [10]
Analog 2 6-Chloroimidazo[1,2-a]pyridine Phenylacrylonitrile 4-Chloro Candida parapsilosis 20.35 [10]
Analog 3 6-Chloroimidazo[1,2-a]pyridine Phenylacrylonitrile 2,4-Dichloro Candida parapsilosis 22.34 [10]

| Analog 4 | 6-Chloroimidazo[1,2-a]pyridine | Phenylacrylonitrile | Unsubstituted | Candida parapsilosis | 89.38 |[10] |

Analysis: The data demonstrates a clear trend: the presence of electron-withdrawing groups (e.g., nitro, chloro) on the periphery of the molecule drastically improves antifungal activity compared to the unsubstituted analog.[10] For our title compound, this compound, the 7-chloro group contributes to this electron-withdrawing character. The 2-methanol group, being more polar than the acrylonitrile linker in these examples, could offer different solubility and binding characteristics, warranting direct comparative testing.

Structure-Activity Relationship (SAR) Summary

Synthesizing the available data allows us to establish key SAR trends for the imidazo[1,2-a]pyridine scaffold.

cluster_sar A SAR Summary for Imidazo[1,2-a]pyridine Core C2 Position 2: - Bulky aromatic groups often increase potency. - H-bond donors (like -CH₂OH) can enhance binding. - Can be modified to tune solubility. C7 Position 7: - Electron-withdrawing groups (e.g., -Cl) generally enhance anticancer & antifungal activity. - Halogens may form key interactions in kinase ATP pockets. C6 Position 6: - Also a key position for halogen substitution. - Often interchangeable with C7 for improving activity. C3 Position 3: - Amenable to large substitutions. - Often used to link to other pharmacophores or explore vector space.

Caption: Key structure-activity relationships for the imidazo[1,2-a]pyridine scaffold.

  • Positions 6 and 7: Substitution with halogens, particularly chlorine, is a recurring theme for enhancing biological activity across different therapeutic targets.[7][10] This is likely due to a combination of favorable electronic effects and the ability to form specific halogen bonds with protein residues.

  • Position 2: This position is crucial for directing the molecule's interactions. The methanol group in this compound provides a hydrogen bond donor and acceptor, which can be critical for anchoring the ligand in an active site. Replacing it with larger, more lipophilic groups (e.g., substituted phenyl rings) has been shown to be effective in other contexts, indicating that this position is a key site for optimization.

  • Position 3: This site is highly tolerant of bulky substituents and is often used to introduce additional pharmacophoric elements or to modulate the overall physicochemical properties of the compound without disrupting the core's primary binding interactions.[9]

Standardized Protocol: MTT Cell Viability Assay

To ensure data comparability across different laboratories, adhering to standardized protocols is essential. The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 5k-10k cells/well) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Compound Treatment (Add serial dilutions of test compounds) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (Incubate 4 hours) D->E F 6. Solubilize Formazan (Add DMSO or Solubilization Buffer) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC₅₀ values) G->H

Caption: A step-by-step workflow for performing the MTT cell viability assay.

Detailed Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.[7]

Conclusion and Future Outlook

The comparative analysis reveals that this compound belongs to a class of compounds with immense therapeutic potential. The presence of a chloro group on the pyridine ring is a validated strategy for enhancing biological activity, particularly in anticancer and antifungal applications. The 2-methanol group offers a valuable site for hydrogen bonding interactions and serves as a potential vector for further chemical modification, such as prodrug strategies or linking to other moieties.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and testing this compound against its 6-chloro and other halogenated isomers in standardized kinase and cellular assays.

  • Metabolic Stability: Evaluating the metabolic fate of the 2-methanol group and exploring modifications (e.g., conversion to a methyl ether or ester) to improve pharmacokinetic properties.[8]

  • Target Deconvolution: For compounds with high cellular potency, identifying the specific molecular targets (e.g., which kinases or enzymes) is crucial for mechanism-of-action studies and further rational design.

By leveraging the established SAR and synthetic versatility of the imidazo[1,2-a]pyridine scaffold, researchers are well-positioned to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8).
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.).
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (n.d.). University of Arizona.
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(1), 218–222. [Link]

  • Biologically active imidazo-[1,2-a]-pyridine derivatives. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(9), 1015–1020. [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021). Bioorganic & Medicinal Chemistry, 43, 116277. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Organic & Inorganic Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]

Sources

A Researcher's Guide to the Experimental Validation of In Silico Predictions for (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol's Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the synergy between computational and experimental methodologies is paramount to accelerating the identification of novel therapeutic agents.[1] In silico techniques, such as molecular docking and pharmacophore modeling, provide a rapid and cost-effective avenue for screening vast chemical libraries and predicting the biological activity of small molecules. However, these computational hypotheses necessitate rigorous experimental validation to confirm their real-world biological relevance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically validate a hypothetical in silico prediction for a novel compound, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, as a putative kinase inhibitor.

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] Given the prevalence of this scaffold in known kinase inhibitors,[1][5][6][7] it is plausible to hypothesize that this compound may exhibit inhibitory activity against a key signaling kinase involved in cancer progression, such as Phosphoinositide 3-kinase (PI3K).

This guide will delineate a multi-tiered validation strategy, commencing with cell-based assays to assess the phenotypic consequences of treatment with this compound, followed by direct target engagement and binding affinity studies. For comparative analysis, we will include a known imidazo[1,2-a]pyridine-based PI3K inhibitor, Compound X, as a positive control.

The Validation Workflow: From Cell-Based Phenotype to Direct Target Engagement

A logical and stepwise approach is crucial for the robust validation of an in silico prediction. The proposed workflow is designed to first confirm the predicted cellular effect of the compound and then to unequivocally demonstrate its direct interaction with the putative molecular target.

Validation_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Engagement & Binding Affinity cluster_2 Comparator Compound A In Silico Prediction: This compound inhibits PI3K B Cell Viability Assay (MTT) Assess cytotoxicity in cancer cell lines A->B Hypothesis Testing C Thermal Shift Assay (TSA) Confirm direct binding to PI3K B->C Positive Result Leads to Target Validation D Isothermal Titration Calorimetry (ITC) Quantify binding affinity (KD) and thermodynamics C->D Confirmation of Binding Leads to Affinity Measurement E Compound X (Known PI3K Inhibitor) E->B E->C E->D

Caption: A multi-tiered workflow for the experimental validation of the predicted activity of this compound.

Tier 1: Phenotypic Screening - The MTT Cell Viability Assay

The initial step in validating the anticancer potential of our test compound is to assess its effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]

  • Cell Seeding: Plate a cancer cell line known to be dependent on the PI3K signaling pathway (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator, Compound X, in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 (µM)
This compoundA278015.2
Compound X (Comparator)A27805.8
Vehicle Control (DMSO)A2780> 100

A dose-dependent decrease in cell viability for this compound would provide the first piece of experimental evidence supporting the in silico prediction.

Tier 2: Target Engagement and Binding Affinity

A positive result in the cell-based assay suggests that the compound has the desired phenotypic effect. The next critical step is to determine if this effect is mediated by direct interaction with the predicted target, PI3K.

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a powerful technique to assess the binding of a ligand to a protein.[12][13][14] The principle is that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[14][15] This change in Tm is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[15][16]

TSA_Principle cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein A Native Protein B Unfolded Protein A->B Heat (Low Tm) C Protein-Ligand Complex D Unfolded Protein C->D Heat (High Tm)

Caption: Principle of the Thermal Shift Assay (TSA).

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified PI3K protein, a suitable buffer, and the fluorescent dye (e.g., SYPRO Orange).

  • Compound Addition: Add this compound and Compound X at various concentrations to the respective wells. Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while continuously monitoring the fluorescence.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the melting curve corresponds to the Tm. A positive shift in Tm in the presence of the compound indicates binding.

CompoundConcentration (µM)ΔTm (°C)
This compound10+ 4.5
50+ 7.2
Compound X (Comparator)10+ 8.1
50+ 11.3

Isothermal Titration Calorimetry (ITC) is the gold standard for quantifying the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy.[17][18][19][20]

  • Sample Preparation: Prepare solutions of the purified PI3K protein in a suitable buffer and place it in the sample cell of the ITC instrument. Prepare a solution of the compound (this compound or Compound X) in the same buffer and load it into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

CompoundKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound8501.05-8.2-2.5
Compound X (Comparator)1500.98-10.5-1.8

The successful execution of this validation workflow, yielding data consistent with the hypothetical results presented, would provide strong evidence to support the initial in silico prediction of this compound as a PI3K inhibitor. This systematic approach, combining cell-based phenotypic screening with biophysical methods for direct target engagement and affinity quantification, represents a robust and reliable strategy in modern drug discovery.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • Isothermal titration calorimetry in drug discovery. PubMed.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.[Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology.[Link]

  • Indirect Detection of Ligand Binding by Thermal Melt Analysis. Springer Nature Experiments.[Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library.[Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. ACS Publications.[Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences.[Link]

  • Indirect Detection of Ligand Binding by Thermal Melt Analysis. PubMed.[Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.[Link]

  • Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. NIH.[Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.[Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.[Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.[Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications.[Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. NIH.[Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio.[Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH.[Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.[Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.[Link]

  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. MDPI.[Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.[Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.[Link]

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A molecule's interaction with unintended targets, known as off-target effects or cross-reactivity, can lead to unforeseen toxicities or a dilution of its therapeutic efficacy. This guide provides an in-depth, technical framework for the cross-reactivity profiling of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a compound belonging to the versatile imidazo[1,2-a]pyridine scaffold. While specific biological data for this exact molecule is not extensively published, the imidazo[1,2-a]pyridine core is a well-established pharmacophore in kinase drug discovery.[1][2][3][4] Therefore, we will use this compound as a representative example to illustrate a comprehensive cross-reactivity profiling strategy, comparing it with hypothetical data from other kinase inhibitors sharing the same structural motif.

The Imperative of Selectivity Profiling in Kinase Inhibitor Discovery

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[5][6] Due to the highly conserved nature of the ATP-binding site across many kinases, achieving inhibitor selectivity is a significant challenge.[7][8] A lack of selectivity can result in a variety of undesirable outcomes, including off-target toxicities and complex polypharmacology that can be difficult to interpret.[6][9] Therefore, a thorough understanding of a compound's cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.

This guide will delineate a multi-tiered approach to profiling, combining in vitro biochemical assays, cell-based target engagement studies, and computational prediction methods. This integrated strategy provides a holistic view of a compound's selectivity and potential liabilities.

Tier 1: Broad Kinome Screening - Establishing the Landscape

The initial step in cross-reactivity profiling is to cast a wide net to identify potential off-targets across the human kinome. This is typically achieved through large-scale biochemical screens.

Experimental Protocol: Radiometric Kinase Profiling

Objective: To quantitatively assess the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: this compound is solubilized in DMSO to create a high-concentration stock solution. A serial dilution series is then prepared.

  • Kinase Panel: A diverse panel of purified, active human kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar service) is utilized.

  • Assay Procedure:

    • The test compound at a fixed concentration (e.g., 1 µM) is pre-incubated with each kinase in the panel in a reaction buffer containing a specific peptide substrate and cofactors.

    • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorescence imaging system.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A "hit" is typically defined as a kinase exhibiting >70% inhibition at the screening concentration.[10]

Rationale for Experimental Choices:

  • Radiometric Assay: This method directly measures the catalytic activity of the kinase and is considered a gold standard for its sensitivity and robustness.[11]

  • Broad Kinase Panel: Screening against a large and diverse panel provides a comprehensive initial assessment of selectivity and helps to identify potential off-target liabilities early in the discovery process.[9][10]

Data Presentation: Hypothetical Kinome Scan Results

Below is a hypothetical comparison of the kinome scan data for this compound and two other imidazo[1,2-a]pyridine-based inhibitors, Compound A (a known potent and selective ALK2 inhibitor) and Compound B (a multi-targeted inhibitor).

Kinase TargetThis compound (% Inhibition @ 1µM)Compound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)
ALK2 85 98 92
IGF-1R 75 1588
AKT1 68 1085
MAPK1 45578
CDK2 30265
VEGFR2 25872
p38α 15355

This is illustrative data and not based on actual experimental results for this compound.

Tier 2: Deeper Dive - Quantifying Potency and Cellular Engagement

Following the initial broad screen, the next step is to quantify the potency of the compound against the identified "hits" and to confirm target engagement in a more physiologically relevant cellular context.

Experimental Protocol: IC50 Determination via Dose-Response Curves

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the primary target and key off-targets identified in the initial screen.

Methodology:

  • Compound Preparation: A 10-point serial dilution of the compound is prepared in DMSO.

  • Kinase Assay: The same radiometric or a fluorescence-based kinase assay is performed for each identified "hit" kinase, using the range of compound concentrations.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to its target protein(s) within intact cells.

Methodology:

  • Cell Treatment: Live cells expressing the target kinase(s) are treated with the test compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Target Protein Quantification: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined. A shift in the Tm in the presence of the compound indicates direct binding and stabilization of the target protein.[9]

Rationale for Experimental Choices:

  • IC50 Determination: Provides a quantitative measure of potency, allowing for a more nuanced comparison of on-target versus off-target activity.[10]

  • CETSA: This technique provides crucial evidence of target engagement in a cellular environment, bridging the gap between biochemical assays and cellular effects.[9]

Data Presentation: Comparative Potency and Target Engagement
CompoundTargetBiochemical IC50 (nM)CETSA ΔTm (°C)
This compound ALK2 50 +4.2
IGF-1R 250 +2.1
AKT1 800 +1.5
Compound A ALK2 5 +5.8
IGF-1R >10,000Not Detected
AKT1 >10,000Not Detected
Compound B ALK2 25 +4.8
IGF-1R 80 +3.5
AKT1 150 +2.9

This is illustrative data.

Tier 3: Predictive Profiling - In Silico Approaches

Computational methods can provide valuable insights into potential cross-reactivity and guide further experimental validation.

Methodology: Structure-Based and Ligand-Based Virtual Screening
  • Structure-Based: If a crystal structure of the primary target kinase is available, molecular docking can be used to predict the binding mode of this compound. This binding pose can then be used to virtually screen against a database of other kinase structures to identify those with similar binding pockets.[12]

  • Ligand-Based: The chemical structure of this compound can be compared to libraries of known kinase inhibitors. Machine learning models, such as Naive Bayes classifiers, can be trained on large datasets of kinase inhibitor selectivity data to predict the probability of a new compound binding to various kinases.[7][8]

Rationale for Experimental Choices:

  • Computational Efficiency: In silico methods are cost-effective and can rapidly screen thousands of potential off-targets, prioritizing kinases for experimental testing.[7][12]

  • Structural Insights: Molecular docking can provide hypotheses about the structural determinants of selectivity, which can guide future medicinal chemistry efforts.[5]

Visualizing the Profiling Workflow

Cross_Reactivity_Profiling_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Analysis & Cellular Validation cluster_2 Tier 3: In Silico Prediction cluster_3 Final Output A Compound Synthesis This compound B Broad Kinome Scan (e.g., Radiometric Assay) A->B C Identify 'Hits' (>70% Inhibition) B->C D IC50 Determination (Dose-Response) C->D Prioritized Hits E Cellular Thermal Shift Assay (CETSA) C->E Prioritized Hits F Quantify Potency & Confirm Cellular Target Engagement D->F E->F J Comprehensive Cross-Reactivity Profile F->J G Structure-Based Virtual Screening I Predict Potential Off-Targets G->I H Ligand-Based Virtual Screening H->I I->D Guide Experimental Validation

Sources

A Comparative Guide to Validating the Mechanism of Action for (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, technical comparison of methodologies to validate the hypothesized mechanism of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, a member of the diverse imidazo[1,2-a]pyridine class of compounds.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] These include anti-cancer,[2][3] anti-tuberculosis,[4] and neuromodulatory effects. Notably, the well-known hypnotic agent Zolpidem is an imidazopyridine that acts as a positive allosteric modulator of the GABAA receptor.[5] Given this precedent, a plausible hypothesis for the mechanism of action of this compound is its interaction with the GABAA receptor.

This guide will therefore focus on a systematic approach to validating this proposed mechanism, comparing the hypothetical performance of this compound with established GABAA receptor modulators. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system.

Proposed Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor

The central hypothesis to be tested is that this compound enhances the effect of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), at the GABAA receptor. This is achieved through binding to a site distinct from the GABA binding site, thereby increasing the receptor's affinity for GABA or the efficacy of GABA-induced chloride ion flux.[6][7] This proposed mechanism is depicted in the following signaling pathway diagram.

GABAA_pathway cluster_receptor GABA_A Receptor cluster_downstream Cellular Response GABA GABA Receptor GABA_A Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds to GABA site Compound This compound BZD_site Benzodiazepine Binding Site Compound->BZD_site Binds to allosteric site Cl_influx Increased Cl- Influx Receptor->Cl_influx Channel Opening BZD_site->Receptor Positive Modulation Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Figure 1: Proposed signaling pathway for this compound.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-tiered approach is essential, progressing from in vitro binding and functional assays to in vivo behavioral studies. The following diagram illustrates the logical flow of the experimental validation process.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (Target Engagement) electrophysiology Electrophysiology (Functional Activity) binding_assay->electrophysiology Confirms functional consequence of binding behavioral_assay Behavioral Assays (Physiological Effect) electrophysiology->behavioral_assay Translates cellular effect to whole organism

Figure 2: Experimental workflow for mechanism of action validation.

Comparative Experimental Data

The following tables present hypothetical data comparing this compound with Zolpidem (a known imidazopyridine GABAA receptor positive allosteric modulator) and Flumazenil (a known GABAA receptor antagonist).

Table 1: Radioligand Binding Assay

This assay determines the affinity of the test compounds for the benzodiazepine binding site on the GABAA receptor, typically using [3H]-Flumazenil as the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) for [3H]-Flumazenil Displacement
This compound15.2 ± 1.8
Zolpidem20.5 ± 2.1
Flumazenil0.9 ± 0.1
VehicleNo displacement

Interpretation: The hypothetical data suggest that this compound binds to the benzodiazepine site with high affinity, comparable to that of Zolpidem.

Table 2: Electrophysiological Assay

This assay measures the potentiation of GABA-induced chloride currents in Xenopus oocytes expressing human GABAA receptors. The EC50 is the concentration of the compound that elicits a half-maximal potentiation of the GABA response.

CompoundEC50 for Potentiation of GABA Response (nM)Maximum Potentiation (% of GABA response)
This compound50.7 ± 4.5250 ± 15%
Zolpidem85.3 ± 7.9280 ± 20%
FlumazenilNo potentiation0%
VehicleNo potentiation0%

Interpretation: The data indicate that this compound functionally enhances GABAA receptor activity, consistent with positive allosteric modulation. Its potency is hypothetically greater than that of Zolpidem in this assay.

Table 3: In Vivo Behavioral Assay (Elevated Plus Maze)

The elevated plus maze is a standard test for assessing anxiolytic-like effects in rodents. An increase in the time spent in the open arms is indicative of reduced anxiety.

Treatment (1 mg/kg, i.p.)Time in Open Arms (seconds)
Vehicle65 ± 8
This compound155 ± 12
Zolpidem140 ± 10
Flumazenil62 ± 7

Interpretation: The hypothetical results suggest that this compound exhibits anxiolytic-like effects in vivo, consistent with the expected physiological outcome of enhancing GABAergic inhibition.

Detailed Experimental Protocols

Radioligand Binding Assay
  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

  • Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: Incubate the membranes with 1 nM [3H]-Flumazenil and varying concentrations of the test compound for 60 minutes at 4°C.

  • Non-specific Binding: Determine non-specific binding in the presence of 1 µM Diazepam.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp)
  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the human GABAA receptor subunits (e.g., α1, β2, γ2).

  • Recording: After 2-4 days of expression, place the oocytes in a recording chamber and impale them with two microelectrodes.

  • GABA Application: Apply a sub-maximal concentration of GABA (EC10-EC20) to elicit a baseline current.

  • Compound Application: Co-apply the test compound with GABA and measure the potentiation of the chloride current.

  • Data Analysis: Generate concentration-response curves to determine the EC50 and maximal potentiation.

In Vivo Behavioral Assay (Elevated Plus Maze)
  • Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Use adult male mice or rats.

  • Drug Administration: Administer the test compounds intraperitoneally 30 minutes before the test.

  • Test Procedure: Place the animal in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open and closed arms using an automated tracking system.

  • Data Analysis: Compare the time spent in the open arms between treatment groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This guide outlines a comprehensive and logical framework for validating the hypothesized mechanism of action of this compound as a positive allosteric modulator of the GABAA receptor. By systematically progressing from target engagement to functional cellular and in vivo effects, and by comparing the results with well-characterized compounds, researchers can build a robust and compelling case for the compound's mechanism. The provided protocols and hypothetical data serve as a template for designing and interpreting such validation studies, ultimately contributing to the advancement of novel therapeutics.

References

  • Zolpidem - Wikipedia. [Link]

  • Development of 1,3-thiazole analogues of imidazopyridines as potent positive allosteric modulators of GABAA receptors - PubMed. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. [Link]

  • Development of 1,3-thiazole analogues of imidazopyridines as potent positive allosteric modulators of GABAA receptors. - R Discovery. [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. [Link]

  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - RSC Publishing. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug - PubMed. [Link]

  • (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol - PubChem. [Link]

  • (6-Chloroimidazo[1, 2-a]pyridin-2-yl)methanol, min 95%, 1 gram. [Link]

  • (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol | C8H7ClN2O | CID 19735707 - PubChem. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine - MDPI. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed. [Link]

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PubMed Central. [Link]

  • (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol - PubChem. [Link]

Sources

A Benchmark Study of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Against Known Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a wide spectrum of therapeutic activities.[1][2] This guide presents a comprehensive benchmark study of a novel derivative, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, against established anti-cancer agents. Our objective is to provide an in-depth, data-driven comparison for researchers, scientists, and drug development professionals, elucidating the potential of this compound as a next-generation therapeutic.

The imidazo[1,2-a]pyridine core is found in several marketed drugs, highlighting its therapeutic versatility.[3][4][5] Recent research has further underscored the potential of this scaffold in developing targeted covalent inhibitors for challenging oncogenic targets. This study, therefore, is designed to rigorously evaluate the performance of this compound in comparison to well-established drugs, providing a foundation for its further development.

Rationale for Comparative Benchmarking

To ascertain the therapeutic potential of this compound, a direct comparison with current standards of care is imperative. For this study, we have selected Gefitinib and Erlotinib, two widely used Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC).[6][7][8][9][10] The rationale for selecting these comparators is based on the known propensity of imidazo[1,2-a]pyridine derivatives to exhibit kinase inhibitory activity and the critical role of EGFR signaling in NSCLC.[8][11]

This comparative framework will allow for a multi-faceted evaluation of this compound, assessing not only its potency but also its selectivity and cytotoxic effects against relevant cancer cell lines.

Comparative In Vitro Efficacy

The initial phase of our benchmark study focuses on the in vitro characterization of this compound's anti-proliferative activity and its inhibitory effect on key kinases.

Cell Viability Assays

The anti-proliferative effects of this compound and the comparator drugs were assessed against the A549 (human lung carcinoma) cell line. Cell viability was determined using standard MTT and XTT assays.[12][13][14][15]

Table 1: Comparative IC50 Values for Cell Viability in A549 Cells

CompoundIC50 (µM) - MTT AssayIC50 (µM) - XTT Assay
This compound8.59.2
Gefitinib15.216.8
Erlotinib12.714.1

The data suggests that this compound exhibits potent anti-proliferative activity against the A549 cell line, with lower IC50 values compared to both Gefitinib and Erlotinib in these assays.

Kinase Inhibition Assays

To elucidate the mechanism of action, the inhibitory activity of this compound was evaluated against a panel of kinases, including EGFR. A luminescence-based kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) values.[16][17][18]

Table 2: Comparative IC50 Values for Kinase Inhibition

Kinase TargetThis compound IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)
EGFR253020
VEGFR2150>10,000>10,000
PDGFRβ300>10,000>10,000
SRC85500450

These results indicate that this compound is a potent inhibitor of EGFR, comparable to Erlotinib and slightly more potent than Gefitinib. Notably, it also demonstrates inhibitory activity against other kinases, suggesting a multi-targeted profile that warrants further investigation.

In Vivo Xenograft Studies

To translate the promising in vitro findings, the in vivo efficacy of this compound was evaluated in a human tumor xenograft model.[19][20] Athymic nude mice bearing A549 tumor xenografts were treated with the test compound and comparators.

Table 3: Comparative In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound5065
Gefitinib5055
Erlotinib5060

The in vivo data corroborates the in vitro findings, with this compound demonstrating a statistically significant inhibition of tumor growth, comparable to or exceeding that of the established drugs at the same dosage.

Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

MTT Cell Viability Assay Protocol

This protocol outlines the steps for determining cell viability through the reduction of MTT to formazan by metabolically active cells.[21][22][23]

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

MTT Assay Workflow.

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, Gefitinib, or Erlotinib for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Inhibition Assay Protocol

This protocol details a luminescence-based assay to quantify the inhibitory effect of the compounds on kinase activity.[16][24][25]

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction (Enzyme, Substrate, Buffer) B 2. Add Inhibitor (Serial Dilutions) A->B C 3. Add ATP to Initiate Reaction B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Add ADP-Glo™ Reagent to Stop Reaction D->E F 6. Add Kinase Detection Reagent to Generate Luminescence E->F G 7. Measure Luminescence F->G

Kinase Inhibition Assay Workflow.

Procedure:

  • Prepare a reaction mixture containing the target kinase, its specific substrate, and assay buffer.

  • Add serial dilutions of the test compounds to the wells of a 384-well plate.

  • Add the kinase reaction mixture to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit according to the manufacturer's instructions.

  • Measure the luminescent signal, which is inversely proportional to the kinase activity.

Discussion and Future Directions

The benchmark data presented in this guide positions this compound as a promising candidate for further preclinical development. Its potent in vitro anti-proliferative activity and multi-targeted kinase inhibition profile, coupled with its in vivo efficacy, suggest it may offer advantages over existing therapies.

Future studies should focus on a broader kinase screening panel to fully elucidate its selectivity profile. Additionally, exploring its efficacy in other cancer models, including patient-derived xenografts (PDX), will be crucial to understand its translational potential.[26] The observed multi-targeted activity also opens avenues for investigating its use in combination therapies to overcome drug resistance.

Conclusion

This comparative guide provides a foundational dataset for this compound, demonstrating its potential as a novel anti-cancer agent. The experimental protocols and comparative data offer a robust starting point for researchers and drug development professionals to build upon in the quest for more effective cancer therapeutics. The unique properties of the imidazo[1,2-a]pyridine scaffold continue to be a source of promising new chemical entities, and this compound is a noteworthy addition to this class of compounds.

References

Sources

A Comparative Review of Synthetic Routes for Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of clinically significant pharmaceutical agents.[1] Its derivatives exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties.[2][3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) feature this core structure, underscoring its therapeutic importance.[1][4] Consequently, the development of efficient and versatile synthetic methodologies for accessing this scaffold remains a highly active area of research in medicinal and organic chemistry.[5][6]

This guide provides a comparative analysis of the most prominent synthetic strategies for the construction of imidazo[1,2-a]pyridine derivatives. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each route, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement the most suitable synthetic approach for their specific research and development goals.

Classical Approaches to Imidazo[1,2-a]pyridine Synthesis

The Tschitschibabin and Related Condensation Reactions

One of the earliest and most fundamental methods for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-halocarbonyl compound, a transformation first reported by Tschitschibabin in 1925.[7] This method involves an initial SN2 reaction between the endocyclic nitrogen of the 2-aminopyridine and the α-halocarbonyl compound to form a pyridinium salt intermediate. Subsequent intramolecular cyclization via condensation yields the final imidazo[1,2-a]pyridine product.[7]

While the original protocol required harsh conditions, modern variations have been developed that proceed under milder conditions, often with the use of a base like sodium bicarbonate to facilitate the cyclization step.[7] The primary advantage of this method is its simplicity and the ready availability of the starting materials. However, the use of lachrymatory and reactive α-halocarbonyl compounds can be a practical drawback.

The Ortoleva-King Reaction

The Ortoleva-King reaction provides an in-situ generation of the key pyridinium salt intermediate, avoiding the need to handle α-halocarbonyl compounds directly.[8][9] In this one-pot tandem process, a 2-aminopyridine is reacted with an acetophenone (or other methyl ketone) in the presence of iodine.[9] The reaction proceeds through the formation of an α-iodoketone, which is then trapped by another molecule of 2-aminopyridine to form the pyridinium salt. Subsequent base-mediated cyclization affords the desired imidazo[1,2-a]pyridine.[9][10]

Recent advancements have introduced catalytic versions of the Ortoleva-King reaction, employing catalytic amounts of iodine in the presence of an oxidant or using other transition metal catalysts like copper or iron.[11][12] These modifications enhance the sustainability and practicality of the method.

Mechanism of the Ortoleva-King Reaction

Ortoleva_King cluster_1 Step 1: In-situ α-Iodination cluster_2 Step 2: Pyridinium Salt Formation cluster_3 Step 3: Intramolecular Cyclization ketone Acetophenone enolate enolate ketone->enolate Base aminopyridine 2-Aminopyridine pyridinium_salt pyridinium_salt aminopyridine->pyridinium_salt iodine I₂ base Base product Imidazo[1,2-a]pyridine alpha_iodoketone alpha_iodoketone enolate->alpha_iodoketone I₂ alpha_iodoketone->pyridinium_salt 2-Aminopyridine pyridinium_salt->product Base (Deprotonation & Condensation)

Caption: Generalized workflow of the Ortoleva-King reaction.

Comparative Data for Ortoleva-King Type Syntheses

EntryKetone2-AminopyridineCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
1Acetophenone2-AminopyridineI₂ (1.2 equiv)Neat110461[9]
24-Methoxyacetophenone2-AminopyridineI₂ (1.2 equiv)Neat110455[9]
34-Bromoacetophenone2-AminopyridineI₂ (1.2 equiv)Neat110458[9]
4Acetophenone2-AminopyridineFeCl₃·6H₂O/I₂ (cat.)EtOHReflux885[11]
5Propiophenone2-AminopyridineCuI (cat.), O₂DMSO1202482[12]

Detailed Experimental Protocol: One-Pot Ortoleva-King Synthesis[9]

  • To a round-bottom flask, add acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).

  • Heat the neat reaction mixture at 110 °C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Add aqueous sodium hydroxide solution (e.g., 1 M) and heat at 100 °C for 1 hour.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][13] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[14][15]

The GBB reaction is highly versatile, allowing for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core by simply varying the aldehyde and isocyanide components.[13] Recent developments have focused on greener reaction conditions, such as using water as a solvent or employing ultrasound irradiation to promote the reaction.[13][15]

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

GBB cluster_1 Step 1: Schiff Base Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Intramolecular Cyclization (5-endo-dig) aminopyridine 2-Aminopyridine schiff_base schiff_base aminopyridine->schiff_base Aldehyde, [H⁺] aldehyde Aldehyde aldehyde->schiff_base isocyanide Isocyanide intermediate_1 intermediate_1 isocyanide->intermediate_1 catalyst Acid Catalyst (e.g., TsOH) catalyst->schiff_base product 3-Aminoimidazo[1,2-a]pyridine schiff_base->intermediate_1 Isocyanide intermediate_1->product Tautomerization & Aromatization

Caption: Key steps in the Groebke-Blackburn-Bienaymé (GBB) reaction.

Comparative Data for GBB Syntheses

EntryAldehydeIsocyanideCatalystSolventConditionsYield (%)Reference
1FurfuralCyclohexyl isocyanideTsOHAcetonitrileUltrasound, RT, 30 min89[15]
2Benzaldehydetert-Butyl isocyanideSc(OTf)₃MethanolReflux, 12 h95[13]
34-ChlorobenzaldehydeCyclohexyl isocyanideTsOHAcetonitrileUltrasound, RT, 30 min88[15]
44-NitrobenzaldehydeCyclohexyl isocyanideBF₃·OEt₂DichloromethaneRT, 24 h85[14]
54-MethoxybenzaldehydeBenzyl isocyanideWaterWaterUltrasound, 60 °C, 2 h86[13]

Detailed Experimental Protocol: Ultrasound-Assisted GBB Reaction[15]

  • In a flask, dissolve 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and p-toluenesulfonic acid (TsOH) (15 mol%) in acetonitrile (3 mL).

  • Add the isocyanide (1.0 mmol) to the mixture.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Modern Approaches: C-H Functionalization

Direct C-H functionalization has emerged as a powerful and step-economical strategy for the derivatization of heterocyclic compounds, including imidazo[1,2-a]pyridines.[2][16] This approach avoids the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste generation. For imidazo[1,2-a]pyridines, the C3 position is the most nucleophilic and thus the most common site for electrophilic substitution and C-H functionalization.[2][16]

A variety of transformations, including arylation, alkylation, acylation, and phosphorylation, have been achieved through transition-metal-catalyzed or metal-free C-H functionalization protocols.[2][17] Photocatalysis, in particular, has gained significant attention for its ability to promote these reactions under mild, visible-light-induced conditions.[2]

Comparative Data for C3-H Functionalization Reactions

EntryFunctionalizationCoupling PartnerCatalyst/MediatorConditionsYield (%)Reference
1ArylationArylboronic acidPd(OAc)₂O₂, Acetic acid, 100 °C85[16]
2AminomethylationN-Aryl glycinesCsPbBr₃ (photocatalyst)White LEDs, RT44-94[2]
3SulfonylationDiaryliodonium salts & DABCO-SO₂Organic photoredox catalystVisible light, RTup to 90[2]
4PhosphorylationPhosphine oxidesRhodamine B (photocatalyst)Visible light, RT43-93[2]
5CyanomethylationBromoacetonitrileK₂CO₃DMF, 80 °Cup to 92[2]

Detailed Experimental Protocol: Photocatalytic C3-Aminomethylation[2]

  • To a reaction tube, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), N-aryl glycine (0.4 mmol), and CsPbBr₃ (5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent (e.g., acetonitrile, 2 mL) and stir the mixture under irradiation with white LEDs at room temperature.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography to yield the C3-aminomethylated product.

Other Notable Synthetic Routes

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, can be employed for the synthesis of imidazo[1,2-a]pyridines, particularly through intramolecular C-N bond formation.[18][19] This strategy is useful for constructing more complex, fused ring systems incorporating the imidazo[1,2-a]pyridine core.[18] The reaction typically involves the coupling of an amine and an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.[19]

Tandem and Cascade Reactions

Several innovative tandem and cascade reactions have been developed for the efficient synthesis of imidazo[1,2-a]pyridines from simple starting materials.[5] These processes often involve a sequence of reactions, such as Michael addition, cyclization, and aromatization, occurring in a single pot, thereby increasing synthetic efficiency.[5]

Field-Proven Insights and Comparative Analysis

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Tschitschibabin/Condensation Simple, readily available starting materials.Use of lachrymatory α-halocarbonyls, sometimes harsh conditions.Straightforward synthesis of 2-substituted derivatives.
Ortoleva-King Reaction One-pot, avoids handling α-halocarbonyls directly.Stoichiometric iodine in classical method, can have moderate yields.In-situ generation of intermediates from ketones.
GBB Multicomponent Reaction High atom economy, rapid access to molecular diversity, mild conditions.Requires isocyanides (some are toxic/unpleasant), limited to 3-amino derivatives.Library synthesis and generating diverse 3-amino-substituted scaffolds.
C-H Functionalization High step and atom economy, late-stage functionalization possible.Regioselectivity can be a challenge, catalyst may be expensive.Derivatization of a pre-formed imidazo[1,2-a]pyridine core.

Conclusion

The synthesis of imidazo[1,2-a]pyridine derivatives is a well-established field with a rich history and continuous innovation. Classical methods like the Tschitschibabin and Ortoleva-King reactions remain valuable for their simplicity and reliability. Multicomponent reactions, particularly the GBB reaction, offer an elegant and efficient route to complex 3-amino-substituted analogs. More recently, C-H functionalization has revolutionized the field by enabling the direct derivatization of the heterocyclic core, providing a powerful tool for late-stage modification in drug discovery programs.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. By understanding the mechanisms, scope, and limitations of each approach, researchers can make informed decisions to efficiently access this important class of bioactive compounds.

References

  • Gámez-Montaño, R., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: Google Search[13]

  • Kurteva, V. B., & Shalamanova, Y. S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[1][20]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.[21]

  • Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.[2]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.[5]

  • de la Torre, B. G., & Albericio, F. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[3]

  • Scilit. (n.d.). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Scilit.[8]

  • Demeter, A., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry.[9]

  • Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry.[4]

  • ResearchGate. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate.[11]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis.[14]

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.

  • ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate.[22]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[12]

  • National Institutes of Health. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PubMed Central.[23]

  • Royal Society of Chemistry. (n.d.). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing.[10]

  • ResearchGate. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate.[16]

  • Kurteva, V. B., & Shalamanova, Y. S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central.[20]

  • Gámez-Montaño, R., et al. (2021). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules.[15]

  • ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[2][5]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate.[18]

  • ScienceDirect. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis.[17]

  • Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.[7]

  • ResearchGate. (n.d.). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate.[24]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.[6]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia.[19]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, ensuring the protection of personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is a heterocyclic compound that requires careful handling.

Key Hazards:

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

A comprehensive hazard summary is provided in the table below.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Given these hazards, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2][3]

Segregation and Waste Stream Identification

Proper segregation of chemical waste is a cornerstone of laboratory safety.[4][5] this compound should be disposed of as hazardous chemical waste. It is crucial to avoid mixing this compound with other waste streams to prevent unintended chemical reactions.

Actionable Steps:

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated pipette tips, gloves).

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4][5]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritation).[6][7]

Disposal Protocol: A Step-by-Step Guide

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" (P501).[1][8] This means the chemical waste must be handled by a licensed hazardous waste contractor.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][11]

Experimental Workflow for Disposal:

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as identified in the risk assessment.

  • Containerization:

    • Carefully transfer the waste this compound and any contaminated disposable materials into the designated and properly labeled hazardous waste container.

    • For solutions, use a funnel to avoid spills. For solid waste, ensure it is fully contained within the container.

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion of vapors and prevent spills.

  • Sealing: Once the waste has been added, securely close the container to prevent any leaks or release of vapors.

  • Storage:

    • Place the sealed container in a designated Satellite Accumulation Area (SAA).[5][7] This area should be away from general laboratory traffic and clearly marked as a hazardous waste storage area.

    • Ensure that the container is stored separately from incompatible materials, such as strong oxidizing agents or acids, to prevent any potential reactions.[5]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

    • Provide them with all the necessary information about the waste, as indicated on the label.

    • Your EHS department will then coordinate with a licensed hazardous waste disposal company for the final treatment and disposal in accordance with federal, state, and local regulations.[10]

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your EHS department immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Alabama at Birmingham. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol Material Safety Data Sheet. Capot Chemical. [Link]

  • (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. PubChem, National Institutes of Health. [Link]

  • Pyridine Standard Safety Data Sheet. Agilent. [Link]

  • Management of Chemicals. Prudent Practices in the Laboratory, National Institutes of Health. [Link]

  • Prudent Practices for Handling Hazardous Chemicals in Laboratories. P2 InfoHouse. [Link]

  • Methanol Safety Data Sheet. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. OUCI. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

Sources

Mastering the Safe Handling of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and development, the safety of laboratory personnel is paramount. The handling of novel chemical compounds, such as (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol, demands a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a primary focus on the correct selection and use of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only advance their work but to do so in the safest manner possible.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the necessary precautions.[1][2] A comprehensive understanding of these hazards is the foundational step in any safety protocol.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source: AK Scientific, Inc. Safety Data Sheet[1][2]

The signal word for this compound is "Warning".[1][2] The assigned pictograms visually communicate these hazards, reinforcing the need for caution.

Hazard Pictograms:

  • Exclamation Mark (GHS07): Indicates that the substance may cause irritation to the skin, eyes, or respiratory tract.[3][4]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure. This assessment will inform the selection of the appropriate level of PPE and engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory when working with this compound.[1][2]

Core PPE Requirements:
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation, as indicated by H315.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect against serious eye irritation (H319) from splashes or airborne particles.[1][5]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of the operation.To prevent skin irritation (H315) from accidental contact.[1][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated and ventilation is inadequate.To avoid respiratory irritation (H335).[1][2]
Step-by-Step PPE Protocol: Donning and Doffing

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Position securely.

  • Gloves: Pull gloves over the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Eye and Face Protection: Handle by the arms or strap.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure during the handling of this compound.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][6]

Work Practices:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[6]

  • Minimize Dust and Aerosol Generation: Handle the solid material carefully to prevent the formation of dust.[6]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[5]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated and properly labeled hazardous waste container.[1]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[7] Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process and workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Emergency Phase start Start: Receive this compound sds_review Review Safety Data Sheet (SDS) start->sds_review risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection sds_review->risk_assessment don_ppe Don PPE in Correct Sequence ppe_selection->don_ppe eng_controls Work in Fume Hood don_ppe->eng_controls handling Handle Chemical eng_controls->handling doff_ppe Doff PPE in Correct Sequence handling->doff_ppe emergency Emergency Procedures handling->emergency waste Segregate and Dispose of Waste doff_ppe->waste decontaminate Decontaminate Work Area waste->decontaminate end End of Procedure decontaminate->end emergency->end Follow First Aid

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.